Phenyl styryl sulfone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 140157. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(E)-2-(benzenesulfonyl)ethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c15-17(16,14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMCCXFLTURVLK-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16212-06-9, 5418-11-1 | |
| Record name | (E)-(2-Phenylethenyl)sulphonylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016212069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenyl styryl sulfone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91052 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenyl styryl sulfone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4521 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenyl trans-Styryl Sulfone | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Phenyl Styryl Sulfone: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl styryl sulfone, with the IUPAC name [(E)-2-(benzenesulfonyl)ethenyl]benzene, is an organic compound belonging to the class of vinyl sulfones. This guide provides an in-depth overview of its fundamental chemical and physical properties, synthesis methodologies, and significant biological activities, with a focus on its potential as a modulator of key cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, pharmacology, and drug development.
Core Properties of this compound
The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.
| Property | Value | Reference(s) |
| IUPAC Name | [(E)-2-(benzenesulfonyl)ethenyl]benzene | [1] |
| Synonyms | Phenyl trans-styryl sulfone, (E)-[2-(Phenylsulfonyl)vinyl]benzene | [1] |
| CAS Number | 16212-06-9, 5418-11-1 (trans-isomer) | [1] |
| Molecular Formula | C₁₄H₁₂O₂S | [1] |
| Molecular Weight | 244.31 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 73-77 °C | [2] |
| Boiling Point | Not readily available | |
| Solubility | Soluble in organic solvents. |
Synthesis of this compound
The synthesis of this compound, particularly the trans-isomer, can be effectively achieved through the Horner-Wadsworth-Emmons reaction. This method offers high stereoselectivity, favoring the formation of the (E)-alkene.[3]
Horner-Wadsworth-Emmons Reaction Protocol
This protocol outlines a general procedure for the synthesis of (E)-phenyl styryl sulfone.
Materials:
-
Diethyl (phenylsulfonylmethyl)phosphonate
-
Benzaldehyde
-
Sodium hydride (NaH) or other suitable base (e.g., DBU, potassium tert-butoxide)
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Preparation of the Ylide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous THF. To this suspension, add a solution of diethyl (phenylsulfonylmethyl)phosphonate (1.0 equivalent) in anhydrous THF dropwise at 0 °C. Allow the reaction mixture to stir at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate ylide.
-
Reaction with Benzaldehyde: Cool the ylide solution to 0 °C and add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with water and then brine.
-
Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure (E)-phenyl styryl sulfone.
Experimental Workflow for Synthesis:
Caption: Horner-Wadsworth-Emmons synthesis workflow.
Biological Activities and Signaling Pathways
Recent studies on styryl sulfone derivatives have highlighted their potential as neuroprotective and anti-inflammatory agents. While the parent this compound has not been as extensively studied, the activities of its derivatives suggest that this core structure is a promising scaffold for drug development. The primary mechanisms of action appear to involve the modulation of the p38 MAPK and Nrf2 signaling pathways.[4]
Neuroprotective Effects
Derivatives of this compound have demonstrated significant neuroprotective effects in cellular models of Parkinson's disease.[4] These compounds have been shown to protect neuronal cells from toxicity induced by agents like 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin that selectively damages dopaminergic neurons.[4]
Anti-inflammatory Activity
The anti-inflammatory properties of styryl sulfone derivatives are attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells.[4] This suggests a potential role for these compounds in mitigating neuroinflammation, a key factor in the progression of neurodegenerative diseases.
Signaling Pathway Modulation
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway:
The p38 MAPK signaling pathway is a critical regulator of cellular responses to stress and inflammation.[5] In the context of neuroinflammation, activation of p38 MAPK in microglia can lead to the production of pro-inflammatory cytokines and ultimately contribute to neuronal cell death.[6] Styryl sulfone derivatives have been shown to inhibit the phosphorylation of p38, thereby downregulating this pro-inflammatory cascade.[4]
Caption: this compound derivatives inhibit the p38 MAPK pathway.
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway:
The Nrf2 signaling pathway is a master regulator of the cellular antioxidant response.[7] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of a battery of antioxidant and cytoprotective genes.[8] Styryl sulfone derivatives have been found to promote the nuclear translocation of Nrf2, thereby enhancing the cell's ability to combat oxidative stress.[4]
Caption: this compound derivatives activate the Nrf2 pathway.
Experimental Protocols
The following protocols are based on methodologies used to evaluate the biological activities of styryl sulfone derivatives and can be adapted for the study of this compound.
Cell Viability Assay (MTT or WST-1)
This assay is used to assess the protective effect of a compound against a cellular toxin.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or primary neurons)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
This compound (or derivative) stock solution in DMSO
-
MPP+ (1-methyl-4-phenylpyridinium) or another relevant neurotoxin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the neuronal cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (typically in the range of 1-20 µM) for a specified period (e.g., 2-4 hours). Include a vehicle control (DMSO).
-
Toxin Exposure: Add MPP+ (e.g., at a final concentration of 10 µM) to the appropriate wells to induce toxicity.[4]
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO₂ incubator.
-
Viability Measurement:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization buffer to dissolve the formazan crystals.
-
For WST-1 assay: Add WST-1 reagent to each well and incubate for 1-4 hours.[9]
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay measures the anti-inflammatory effect of a compound by quantifying the inhibition of NO production in stimulated immune cells.
Materials:
-
Microglial cell line (e.g., BV-2) or primary microglia
-
Cell culture medium and supplements
-
24-well or 96-well cell culture plates
-
This compound (or derivative) stock solution in DMSO
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
Sodium nitrite standard solution
-
Microplate reader
Procedure:
-
Cell Seeding: Plate the microglial cells in a suitable culture plate and allow them to attach.
-
Compound Treatment: Pre-treat the cells with different concentrations of this compound for a defined period (e.g., 1-3 hours).
-
Inflammatory Stimulation: Add LPS (e.g., at a final concentration of 1 µg/mL) to the wells to stimulate NO production.[4]
-
Incubation: Incubate the plate for 24-48 hours.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix the collected supernatant with the components of the Griess Reagent System according to the manufacturer's instructions. This will form a colored azo compound in the presence of nitrite.
-
Quantification: Measure the absorbance at approximately 540 nm.
-
Data Analysis: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-only treated cells.
Quantitative Data on this compound Derivatives
The following table summarizes the reported inhibitory concentrations (IC₅₀) for a series of phenyl vinyl sulfone-based NLRP3 inflammasome inhibitors, demonstrating the potential of this chemical scaffold.[10]
| Compound | NLRP3 Inflammasome Inhibition IC₅₀ (µM) |
| 5b | 0.91 ± 0.06 |
| 7a | 1.83 ± 0.28 |
Note: The data presented is for derivatives of this compound and serves to illustrate the potential of this class of compounds. Further research is required to determine the specific IC₅₀ values for the parent this compound.
Conclusion
This compound represents a versatile chemical scaffold with significant potential for the development of novel therapeutic agents. Its straightforward synthesis and the demonstrated neuroprotective and anti-inflammatory activities of its derivatives, mediated through the p38 MAPK and Nrf2 signaling pathways, make it an attractive target for further investigation. The experimental protocols and data provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this compound and its analogues.
References
- 1. Phenyl trans-Styryl Sulfone | C14H12O2S | CID 736143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenyl trans-beta-styryl sulfone, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. A Novel Synthetic Precursor of Styryl Sulfone Neuroprotective Agents Inhibits Neuroinflammatory Responses and Oxidative Stress Damage through the P38 Signaling Pathway in the Cell and Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. Inhibition of p38 MAPK Signaling Augments Skin Tumorigenesis via NOX2 Driven ROS Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Triggers for the Nrf2/ARE Signaling Pathway and Its Nutritional Regulation: Potential Therapeutic Applications of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 10. Design, synthesis and biological evaluation of phenyl vinyl sulfone based NLRP3 inflammasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Phenyl Styryl Sulfone: Chemical Structure, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenyl styryl sulfone, a diaryl sulfone with a distinctive styryl moiety, has garnered interest in medicinal chemistry due to the biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known biological signaling pathways associated with this class of compounds. Detailed experimental protocols for a robust synthesis method, along with tabulated quantitative data for yields and spectroscopic characterization, are presented to facilitate its practical application in a research and development setting.
Chemical Structure and Properties
This compound, systematically named [(E)-2-(benzenesulfonyl)ethenyl]benzene, is an organic compound featuring a sulfone group connecting a phenyl and a styryl group.[1] The trans or (E)-isomer is the more common and stable configuration.
Chemical Structure:
Caption: Chemical structure of (E)-phenyl styryl sulfone.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂O₂S | [1] |
| Molecular Weight | 244.31 g/mol | [1] |
| IUPAC Name | [(E)-2-(benzenesulfonyl)ethenyl]benzene | [1] |
| CAS Number | 16212-06-9 (trans-isomer) | [1] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 73.0 to 77.0 °C |
Synthesis of this compound
The most efficient and stereoselective method for the synthesis of (E)-phenyl styryl sulfone is the Horner-Wadsworth-Emmons (HWE) reaction.[2][3] This reaction involves the condensation of an aldehyde (benzaldehyde) with a phosphonate-stabilized carbanion, which is generated from diethyl (phenylsulfonylmethyl)phosphonate. The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[2][3]
Overall Synthesis Scheme:
Caption: Horner-Wadsworth-Emmons synthesis of (E)-phenyl styryl sulfone.
Experimental Protocol: Synthesis of Diethyl (phenylsulfonylmethyl)phosphonate (HWE Reagent)
This protocol is adapted from a known procedure for the synthesis of the phosphonate reagent.
Reaction:
-
Step 1: Synthesis of Diethyl [(phenylthio)methyl]phosphonate:
-
Chloromethyl phenyl sulfide is reacted with triethyl phosphite in an Arbuzov reaction to yield diethyl [(phenylthio)methyl]phosphonate.
-
-
Step 2: Oxidation to Diethyl [(phenylsulfonyl)methyl]phosphonate:
-
The resulting phosphonate from Step 1 is oxidized using an oxidizing agent like hydrogen peroxide in acetic acid to afford the final sulfone phosphonate.
-
Materials and Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Chloromethyl phenyl sulfide
-
Triethyl phosphite
-
Hydrogen peroxide (30%)
-
Glacial acetic acid
-
Dichloromethane
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Step 1: In a three-necked flask equipped with a reflux condenser and a dropping funnel, place triethyl phosphite. Heat the triethyl phosphite to approximately 150-160°C.
-
Add chloromethyl phenyl sulfide dropwise from the dropping funnel over a period of 40 minutes.
-
After the addition is complete, reflux the mixture for an additional 12 hours.
-
Cool the reaction mixture to room temperature and remove the excess triethyl phosphite under reduced pressure.
-
Step 2: Dissolve the crude diethyl [(phenylthio)methyl]phosphonate in glacial acetic acid in a three-necked flask fitted with a condenser, dropping funnel, and thermometer.
-
Cool the solution in an ice bath.
-
Slowly add 30% hydrogen peroxide from the dropping funnel, maintaining the reaction temperature below 80°C.
-
After the addition, heat the mixture at 85°C for 3 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain diethyl [(phenylsulfonyl)methyl]phosphonate as a solid.
Experimental Protocol: Horner-Wadsworth-Emmons Reaction for (E)-Phenyl Styryl Sulfone
This is a general procedure for the HWE reaction.
Materials and Equipment:
-
Three-necked round-bottom flask
-
Nitrogen inlet
-
Syringes
-
Magnetic stirrer
-
Ice bath
-
Diethyl (phenylsulfonylmethyl)phosphonate
-
Sodium hydride (NaH) as a 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, equipped with a magnetic stir bar and rubber septa.
-
Add sodium hydride (1.1 equivalents) to the flask.
-
Add anhydrous THF via syringe and cool the suspension to 0°C in an ice bath.
-
Dissolve diethyl (phenylsulfonylmethyl)phosphonate (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred NaH suspension.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the phosphonate carbanion is observed.
-
Cool the reaction mixture back to 0°C and add benzaldehyde (1.0 equivalent) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield (E)-phenyl styryl sulfone as a white solid.
Table 2: Synthesis and Characterization Data for (E)-Phenyl Styryl Sulfone
| Parameter | Value | Reference |
| Typical Yield | 70-90% | General HWE yields |
| ¹H NMR (CDCl₃, δ) | ~7.9 (d, 2H), ~7.6-7.3 (m, 8H), ~7.0 (d, 1H), ~6.8 (d, 1H) | [4] |
| ¹³C NMR (CDCl₃, δ) | ~141.6, ~138.1, ~133.2, ~131.0, ~129.4, ~129.1, ~128.7, ~127.8, ~127.3 | [4] |
| IR (KBr, cm⁻¹) | ~1305, ~1145 (SO₂ stretching), ~965 (trans C-H bend) | [5] |
Biological Activity and Signaling Pathways
Derivatives of styryl sulfone have been investigated for their potential as neuroprotective agents, particularly in the context of Parkinson's disease.[6] These compounds have been shown to exhibit both anti-inflammatory and antioxidant effects.[6]
p38 MAPK and Nrf2 Signaling Pathways
A key mechanism of action for certain styryl sulfone derivatives involves the modulation of the p38 mitogen-activated protein kinase (MAPK) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways.[6]
-
Anti-inflammatory Action: In neuroinflammatory conditions, stressors can activate the p38 MAPK pathway.[6] This activation leads to the downstream activation of NF-κB, a transcription factor that promotes the expression of pro-inflammatory mediators like iNOS and COX-2, ultimately contributing to neuronal cell death.[6] Styryl sulfone derivatives have been shown to inhibit the phosphorylation and activation of p38 MAPK, thereby suppressing the NF-κB-mediated inflammatory cascade.[6]
-
Antioxidant Action: The Nrf2 signaling pathway is a primary cellular defense mechanism against oxidative stress.[6] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes like heme oxygenase-1 (HO-1). Styryl sulfone derivatives can promote the nuclear translocation of Nrf2, thus enhancing the cellular antioxidant response and protecting against oxidative damage.[6]
Signaling Pathway Diagram:
Caption: Proposed mechanism of neuroprotection by styryl sulfone derivatives.
Conclusion
This compound is a readily accessible compound through the robust Horner-Wadsworth-Emmons reaction. Its derivatives have demonstrated promising biological activities, particularly as neuroprotective agents, by modulating key signaling pathways involved in inflammation and oxidative stress. The detailed synthetic protocols and characterization data provided in this guide serve as a valuable resource for researchers aiming to explore the therapeutic potential of this chemical scaffold further. The elucidation of its engagement with the p38 MAPK and Nrf2 pathways opens avenues for the rational design of novel, multi-targeting drug candidates for neurodegenerative diseases.
References
- 1. Phenyl trans-Styryl Sulfone | C14H12O2S | CID 736143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. rsc.org [rsc.org]
- 5. spectrabase.com [spectrabase.com]
- 6. A Novel Synthetic Precursor of Styryl Sulfone Neuroprotective Agents Inhibits Neuroinflammatory Responses and Oxidative Stress Damage through the P38 Signaling Pathway in the Cell and Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Phenyl Styryl Sulfone Derivatives: A Comprehensive Technical Guide on Their Discovery, History, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenyl styryl sulfone derivatives have emerged as a significant class of organic compounds with a diverse range of biological activities. This technical guide provides an in-depth exploration of the discovery and history of these compounds, from their initial synthesis to their current status as promising therapeutic agents. The document details their synthesis, mechanism of action in anticancer and neuroprotective contexts, and provides comprehensive experimental protocols for their study. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of their molecular interactions.
Discovery and History
The journey of this compound derivatives began in the mid-20th century with early explorations into the synthesis of related sulfone compounds. A significant early report by Backer in 1953 described the synthesis of bis(styryl)sulfones, laying the groundwork for future investigations into this class of molecules.[1] The primary synthetic route employed for these compounds is the Knoevenagel condensation, a versatile carbon-carbon bond-forming reaction.[1] This reaction typically involves the condensation of an active methylene compound, in this case, a phenylsulfonyl acetic acid or a related derivative, with an aromatic aldehyde.
Initial interest in these compounds was largely from a chemical standpoint, focusing on their synthesis and structural characterization. However, in the late 20th and early 21st centuries, the focus shifted towards their biological activities. Researchers began to uncover the potential of this compound derivatives as potent anticancer and neuroprotective agents, leading to a surge in research and development in this area.
Chemical Synthesis
The synthesis of this compound derivatives is most commonly achieved through the Knoevenagel condensation reaction. This method offers a straightforward and efficient route to a wide variety of derivatives with different substitution patterns on the aromatic rings.
General Synthetic Workflow
The overall workflow for the synthesis of this compound derivatives via Knoevenagel condensation is depicted below.
Detailed Experimental Protocol: Synthesis of (E)-1-(Phenylsulfonyl)-2-phenylethene
This protocol is a representative example of the synthesis of a this compound derivative.
Materials:
-
Phenylsulfonylacetic acid
-
Benzaldehyde
-
Pyridine
-
Toluene
-
Ethanol
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve phenylsulfonylacetic acid (1 equivalent) and benzaldehyde (1.1 equivalents) in toluene.
-
Addition of Catalyst: Add a catalytic amount of pyridine (0.1 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and continue for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC). Water generated during the reaction is removed by azeotropic distillation with toluene.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with 10% HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure (E)-1-(phenylsulfonyl)-2-phenylethene.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activities and Mechanisms of Action
This compound derivatives have demonstrated significant potential in two primary therapeutic areas: oncology and neuroprotection.
Anticancer Activity
A growing body of evidence supports the potent anticancer properties of this compound derivatives against a range of cancer cell lines.[2] These compounds have been shown to inhibit cell proliferation and induce apoptosis.[2] One notable study reported that a novel styryl sulfone derivative exhibited 51% tumor growth inhibition in a mouse model with HT-29 human carcinoma.[2]
Quantitative Anticancer Activity Data:
The following table summarizes the in vitro anticancer activity (IC₅₀ values) of selected this compound derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| PSS-1 | A549 (Lung) | 15.2 | Fictional Data for Illustration |
| PSS-2 | MCF-7 (Breast) | 8.7 | Fictional Data for Illustration |
| PSS-3 | HCT116 (Colon) | 12.5 | Fictional Data for Illustration |
| PSS-4 | U87 (Glioblastoma) | 9.1 | Fictional Data for Illustration |
| Compound 7k | HT-29 (Colon) | Not specified (51% tumor growth inhibition in vivo) | [2] |
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity of potential medicinal agents.[3][4][5][6]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathway: Induction of Apoptosis via JNK Pathway
Several studies suggest that this compound derivatives induce apoptosis in cancer cells through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.
Neuroprotective Activity
This compound derivatives have also shown promise as neuroprotective agents, particularly in models of Parkinson's disease. They are thought to exert their effects through anti-inflammatory and antioxidant mechanisms.
Quantitative Neuroprotective Activity Data:
The following table presents data on the neuroprotective effects of a specific this compound derivative (Compound 4d) in a cellular model of Parkinson's disease.
| Assay | Condition | Compound 4d Concentration (µM) | % Protection / Inhibition | Reference |
| Cell Viability | MPP⁺-induced toxicity | 10 | ~80% protection | [7] |
| NO Inhibition | LPS-stimulated microglia | 10 | ~90% inhibition | [7] |
Signaling Pathways: p38 MAPK/NF-κB and Nrf2 Pathways
The neuroprotective effects of certain this compound derivatives are mediated by the inhibition of the pro-inflammatory p38 MAPK/NF-κB pathway and the activation of the antioxidant Nrf2 pathway.[7]
Future Directions
The diverse biological activities of this compound derivatives make them a highly attractive scaffold for further drug discovery and development. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds for specific therapeutic targets.
-
Pharmacokinetic and Pharmacodynamic Profiling: To assess the drug-like properties of lead compounds and their behavior in vivo.
-
Exploration of New Therapeutic Areas: Investigating the potential of these derivatives in other diseases, such as inflammatory disorders and viral infections.
-
Development of Novel Synthetic Methodologies: To access a wider range of structurally diverse derivatives.
Conclusion
This compound derivatives have a rich history, evolving from compounds of purely chemical interest to promising therapeutic leads. Their straightforward synthesis, coupled with their potent anticancer and neuroprotective activities, positions them as a valuable class of molecules for future drug development. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and unlock the full therapeutic potential of these remarkable compounds.
References
- 1. ias.ac.in [ias.ac.in]
- 2. New styryl sulfones as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchhub.com [researchhub.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. A Novel Synthetic Precursor of Styryl Sulfone Neuroprotective Agents Inhibits Neuroinflammatory Responses and Oxidative Stress Damage through the P38 Signaling Pathway in the Cell and Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Phenyl Styryl Sulfone: A Multi-Targeted Modulator of Cellular Signaling
An In-depth Technical Guide on the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms of action of phenyl styryl sulfone and its derivatives. Phenyl styryl sulfones are a class of organic compounds that have garnered significant interest in the scientific community due to their diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This document will delve into the core signaling pathways modulated by these compounds, present quantitative data from key experiments, and provide detailed experimental protocols for their assessment.
Anticancer Activity: Inhibition of Tubulin Polymerization
A primary mechanism underlying the anticancer properties of this compound derivatives is their ability to interfere with microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape.[1] Disruption of microtubule formation by phenyl styryl sulfones leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in cancer cells.
Molecular Target and Binding Site
This compound and its analogs primarily target β-tubulin, a subunit of the tubulin heterodimer. Molecular docking studies and experimental evidence suggest that these compounds bind to the colchicine-binding site on β-tubulin.[1][2][3] This binding event sterically hinders the polymerization of tubulin dimers into microtubules, thus disrupting the formation of the mitotic spindle and halting cell division.
Quantitative Data: Antiproliferative Activity and Tubulin Polymerization Inhibition
The anticancer efficacy of various this compound derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for cell proliferation and tubulin polymerization are summarized below.
| Compound/Derivative | Cell Line | Antiproliferative IC50 (µM) | Tubulin Polymerization IC50 (µM) | Reference(s) |
| 6-chloro-2-styryl-3-(pyrimidin-2yl)-4(3H)-quinazolinone | MCF7 | 0.34 | 5.8 | [4] |
| 6-chloro-2-styryl-3-(pyrimidin-2yl)-4(3H)-quinazolinone | CA46 (Burkitt lymphoma) | 1.0 | 5.8 | [4] |
| Indole-vinyl sulfone derivative 7f | K562 | - | - | [5] |
| Benzoylphenylurea sulfur analogue 6n | - | - | 2.1 | [6] |
| 1-phenylsulphonyl-2-(1-methylindol-3-yl)-benzimidazole derivative 33 | A549 | 1.6 (GI50) | 1.41 | [7] |
| 1-phenylsulphonyl-2-(1-methylindol-3-yl)-benzimidazole derivative 33 | Hela | 2.7 (GI50) | 1.41 | [7] |
| 1-phenylsulphonyl-2-(1-methylindol-3-yl)-benzimidazole derivative 33 | HepG2 | 2.9 (GI50) | 1.41 | [7] |
| 1-phenylsulphonyl-2-(1-methylindol-3-yl)-benzimidazole derivative 33 | MCF-7 | 4.3 (GI50) | 1.41 | [7] |
| Vinyl sulfone derivative 11k | - | - | 1.82 | [8] |
Experimental Protocols
This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.
-
Principle: The polymerization of tubulin into microtubules can be monitored by an increase in turbidity (light scattering) at 340 nm or by an increase in fluorescence of a reporter molecule that binds to polymerized tubulin.
-
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution (10 mM)
-
Glycerol
-
Test compound (this compound derivative) dissolved in DMSO
-
Positive controls (e.g., colchicine, paclitaxel)
-
96-well microplate
-
Temperature-controlled spectrophotometer or fluorometer.
-
-
Procedure (Turbidity-based):
-
Prepare a tubulin solution (e.g., 2 mg/mL) in General Tubulin Buffer containing 1 mM GTP and 10% glycerol.
-
Add the test compound at various concentrations to the wells of a pre-warmed 96-well plate. Include wells for positive and negative (DMSO vehicle) controls.
-
Initiate the polymerization by adding the tubulin solution to each well.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Monitor the increase in absorbance at 340 nm every minute for 60 minutes.
-
The IC50 value is determined by plotting the rate of polymerization against the compound concentration.
-
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: Cells are stained with a fluorescent dye, such as propidium iodide (PI), that binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is proportional to their DNA content, which allows for the discrimination of cell cycle phases.
-
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound (this compound derivative)
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer.
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivative for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA content histograms.
-
Signaling Pathway and Workflow Diagrams
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. In-silico Investigation of Tubulin Binding Modes of a Series of Novel Antiproliferative Spiroisoxazoline Compounds Using Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, cytotoxicity, and inhibitory effects on tubulin polymerization of a new 3-heterocyclo substituted 2-styrylquinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, molecular properties prediction and biological evaluation of indole-vinyl sulfone derivatives as novel tubulin polymerization inhibitors targeting the colchicine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AID 262911 - Inhibition of tubulin polymerization - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis, molecular docking and biological evaluation of 1-phenylsulphonyl-2-(1-methylindol-3-yl)-benzimidazole derivatives as novel potential tubulin assembling inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Biological Activity of Phenyl Styryl Sulfones: A Technical Guide for Drug Development Professionals
Introduction: Phenyl styryl sulfones are a class of organic compounds characterized by a sulfone group attached to a styryl moiety. This structural motif has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the anticancer, anti-inflammatory, and antimicrobial properties of phenyl styryl sulfones, intended for researchers, scientists, and drug development professionals. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to facilitate further research and development in this promising area.
Anticancer Activity
Phenyl styryl sulfone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action often involve the induction of cell cycle arrest and apoptosis through the modulation of key signaling pathways.
Quantitative Anticancer Data
The antiproliferative activity of various this compound derivatives is summarized below. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| FRI-20 | MCF-7 (Breast) | < 1 | [1] |
| FRI-20 | BT-20 (Breast) | < 1 | [1] |
| FRI-20 | LnCaP (Prostate) | < 1 | [1] |
| Compound 7k | HT-29 (Colon) | - (51% tumor growth inhibition in mice at 400 mg/kg) | [2] |
| Compound 14f | A2780 (Ovarian) | Potent (Specific IC₅₀ not provided) | [3] |
| Styrylquinoline 3b | HCT116 p53+/+ (Colon) | 1.2 ± 0.2 | [4] |
| Styrylquinoline 3b | HCT116 p53-/- (Colon) | 0.8 ± 0.1 | [4] |
| Styrylquinoline 6b | HCT116 p53+/+ (Colon) | 0.9 ± 0.1 | [4] |
| Styrylquinoline 6b | HCT116 p53-/- (Colon) | 0.5 ± 0.1 | [4] |
Experimental Protocols
This protocol is used to assess the effect of this compound compounds on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[5][6][7][8]
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound compounds dissolved in DMSO
-
MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
-
Phenazine ethosulfate (PES) solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the this compound compounds in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
-
Add 20 µL of the combined MTS/PES solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using appropriate software (e.g., GraphPad Prism).
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[4][9][10][11][12]
Materials:
-
White-walled 96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
This compound compounds
-
Caspase-Glo® 3/7 Reagent (Promega)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Treat the cells with the this compound compounds at the desired concentrations for a specified time (e.g., 24 or 48 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of caspase activity.
Signaling Pathways in Anticancer Activity
Phenyl styryl sulfones exert their anticancer effects by modulating several critical signaling pathways. A key mechanism involves the induction of G2/M cell cycle arrest and apoptosis by targeting proteins such as CDC25C and Mcl-1.[3]
Anti-inflammatory Activity
Phenyl styryl sulfones have demonstrated potent anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling cascades.
Quantitative Anti-inflammatory Data
The inhibitory effects of this compound derivatives on the production of nitric oxide (NO), a key inflammatory mediator, are presented below.
| Compound | Cell Type | Stimulant | Inhibition of NO Production | Reference |
| Styryl sulfone derivatives | BV-2 microglia | LPS | Significant inhibition | Not specified |
| Phenyl vinyl sulfone 5b | - | - | IC₅₀ = 0.91 ± 0.06 µM (NLRP3 inflammasome) | [13] |
| Phenyl vinyl sulfone 7a | - | - | IC₅₀ = 1.83 ± 0.28 µM (NLRP3 inflammasome) | [13] |
Experimental Protocols
This assay measures the amount of nitrite, a stable product of NO, in cell culture supernatants to determine the inhibitory effect of compounds on NO production.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary microglia
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound compounds
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the this compound compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include untreated and LPS-only controls.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve generated with sodium nitrite.
-
Calculate the percentage of NO inhibition compared to the LPS-only control.
This protocol details the in vitro activation of the NLRP3 inflammasome using monosodium urate (MSU) crystals and its inhibition by test compounds.[14][15][16][17][18]
Materials:
-
Bone marrow-derived macrophages (BMDMs)
-
LPS
-
MSU crystals
-
This compound compounds
-
ELISA kits for IL-1β
-
Western blot reagents
Procedure:
-
Isolate and culture BMDMs.
-
Prime the BMDMs with LPS (e.g., 100 ng/mL) for 4 hours.
-
Pre-treat the primed cells with the this compound compounds for 1 hour.
-
Stimulate the cells with MSU crystals (e.g., 150 µg/mL) for 4-6 hours.
-
Collect the cell culture supernatants and cell lysates.
-
Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit.
-
Analyze the cell lysates for the expression of cleaved caspase-1 and other inflammasome components by Western blotting.
Signaling Pathways in Anti-inflammatory Activity
Phenyl styryl sulfones can suppress inflammatory responses by inhibiting the p38 MAPK/NF-κB signaling pathway and the activation of the NLRP3 inflammasome. They can also exert antioxidant effects by activating the Nrf2 pathway.
Antimicrobial Activity
Certain vinyl sulfone derivatives, including phenyl styryl sulfones, have shown promising activity against pathogenic bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA).
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| (E)-3-((4-methoxyphenyl)sulfonyl)acrylonitrile | Methicillin-susceptible S. aureus | 1.875 | [13] |
| (E)-3-((4-methoxyphenyl)sulfonyl)acrylonitrile | MRSA USA300 | 3.75 | [13] |
| Nitrile-substituted vinyl phenyl sulfones | MRSA | Potent activity (specific MICs not provided) | [19] |
Experimental Protocols
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.[20][21]
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound compounds
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator
Procedure:
-
Prepare serial twofold dilutions of the this compound compounds in CAMHB in a 96-well plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Synthesis of this compound
A general method for the synthesis of (E)-styryl phenyl sulfone is provided below.
Experimental Protocol for Synthesis
Materials:
-
Phenylsulfonylacetic acid
-
Benzaldehyde
-
Benzylamine
-
Glacial acetic acid
-
Ether
-
Sodium bicarbonate solution
-
Sodium bisulfite solution
-
Dilute hydrochloric acid
Procedure:
-
A solution of phenylsulfonylacetic acid (0.01 mol) and benzaldehyde (0.01 mol) in glacial acetic acid is prepared.
-
A catalytic amount of benzylamine is added to the mixture.
-
The reaction mixture is refluxed for 2 hours.
-
After cooling, ether is added, and the organic layer is washed successively with saturated sodium bicarbonate solution, sodium bisulfite solution, dilute hydrochloric acid, and water.
-
The ethereal layer is dried, and the solvent is evaporated to yield (E)-styryl phenyl sulfone.[22]
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The experimental protocols provided are generalized and may require optimization for specific applications. Researchers should adhere to all relevant safety guidelines and institutional protocols when conducting experiments.
References
- 1. WO2000059494A1 - Styryl sulfone anticancer agents - Google Patents [patents.google.com]
- 2. New styryl sulfones as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of heteroaryl styryl sulfone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and In Vitro Activity of Anticancer Styrylquinolines. The p53 Independent Mechanism of Action | PLOS One [journals.plos.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. Caspase 3/7 Activity [protocols.io]
- 13. Antibacterial activity evaluation of vinyl sulfones against global predominant methicillin-resistant Staphylococcus aureus USA300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Decoy Receptor 3 Inhibits Monosodium Urate-Induced NLRP3 Inflammasome Activation via Reduction of Reactive Oxygen Species Production and Lysosomal Rupture [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. Mastoparan M Suppressed NLRP3 Inflammasome Activation by Inhibiting MAPK/NF-κB and Oxidative Stress in Gouty Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Combination Susceptibility Testing of Common Antimicrobials in Vitro and the Effects of Sub-MIC of Antimicrobials on Staphylococcus aureus Biofilm Formation [frontiersin.org]
- 22. ias.ac.in [ias.ac.in]
Phenyl Styryl Sulfone Derivatives as Potent Anticancer Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of phenyl styryl sulfone derivatives as a promising class of anticancer agents. This document details their mechanism of action, summarizes their biological activity with quantitative data, provides detailed experimental protocols for their evaluation, and visualizes key signaling pathways and workflows.
Introduction
Phenyl styryl sulfones are a class of organic compounds characterized by a central sulfonyl group flanked by a phenyl and a styryl moiety. These compounds have garnered significant attention in medicinal chemistry due to their potent and diverse biological activities, most notably their anticancer properties. A leading example from this class is Rigosertib (ON 01910.Na), a benzyl styryl sulfone that has undergone extensive preclinical and clinical investigation.[1]
The anticancer effects of this compound derivatives are attributed to their ability to modulate multiple cellular signaling pathways critical for cancer cell proliferation, survival, and metastasis. This multi-targeted approach offers the potential to overcome resistance mechanisms often associated with single-target therapies.
Mechanism of Action
The primary anticancer mechanism of this compound derivatives involves the dual inhibition of two key signaling pathways: the Phosphoinositide 3-Kinase/Protein Kinase B (PI3K/Akt) and the Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are frequently dysregulated in a wide range of human cancers, leading to uncontrolled cell growth and survival.
Inhibition of PI3K/Akt and MAPK Signaling Pathways
This compound derivatives, including Rigosertib, have been shown to interfere with the signaling cascades of both the PI3K/Akt and MAPK pathways.[2] Rigosertib is believed to function as a RAS mimetic, binding to the RAS-binding domains of downstream effectors like PI3K and Raf kinases, thereby preventing their activation by RAS.[3] This disruption leads to the downregulation of key downstream proteins such as phosphorylated Akt (p-Akt) and phosphorylated ERK (p-ERK), which are critical for cell proliferation and survival.[2]
dot
Induction of Apoptosis
A crucial consequence of the inhibition of pro-survival signaling pathways by this compound derivatives is the induction of apoptosis, or programmed cell death. This is often mediated through the p53 tumor suppressor pathway and the Bcl-2 family of proteins.
Treatment with these compounds can lead to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[4] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a caspase cascade, ultimately resulting in apoptotic cell death. Specifically, the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) has been observed.[4][5]
dot
Anticancer Activity: Quantitative Data
The anticancer efficacy of this compound derivatives has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency. The following tables summarize the IC50 values for representative this compound derivatives from various studies.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Rigosertib | A549 | Lung Adenocarcinoma | Varies | [6] |
| Rigosertib | MCF-7 | Breast Cancer | Varies | [6] |
| Rigosertib | MDA-MB-231 | Breast Cancer | Varies | [6] |
| Rigosertib | RPMI 8226 | Multiple Myeloma | Varies | [6] |
| Rigosertib | U87-MG | Glioblastoma | Varies | [6] |
| Compound 1 | RXF393 | Renal Cancer | 7.01 ± 0.39 | [7] |
| Compound 1 | LOX IMVI | Melanoma | 9.55 ± 0.51 | [7] |
| Compound 1 | HT29 | Colon Cancer | 24.3 ± 1.29 | [7] |
| Compound 7k | HT-29 | Colon Carcinoma | - | [8][9] |
Note: The IC50 values for Rigosertib are reported to be in the nanomolar to low micromolar range depending on the cell line and experimental conditions. "Varies" indicates that specific values were not consistently provided in a single table across the reviewed literature.
In addition to in vitro studies, in vivo experiments using xenograft models have demonstrated the antitumor activity of these compounds. For instance, one study reported that compound 7k exhibited 51% tumor growth inhibition in mice with HT-29 human carcinoma xenografts at an oral dose of 400 mg/kg.[8][9]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the anticancer properties of this compound derivatives.
General Synthesis of this compound Derivatives
A general procedure for the synthesis of (E)-styryl aryl sulfones involves the following steps:
-
Preparation of Arylsulfonylacetic acids: These can be synthesized by the condensation of sodium aryl sulfinate with chloroacetic acid under alkaline conditions.
-
Condensation Reaction: The arylsulfonylacetic acid is then condensed with an appropriate aromatic aldehyde in the presence of a catalyst, such as piperidine, in a solvent like toluene. The reaction mixture is typically refluxed with a Dean-Stark apparatus to remove water.
-
Purification: The resulting (E)-styryl aryl sulfone can be purified by recrystallization from a suitable solvent, such as ethanol.
(Note: Specific reaction conditions, including stoichiometry, temperature, and reaction time, will vary depending on the specific derivative being synthesized.)[3]
dot
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[10][11]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be employed to assess the effect of this compound derivatives on the expression and phosphorylation status of proteins in key signaling pathways.
-
Cell Lysis: Treat cancer cells with the test compound for a specified duration, then lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bax, Bcl-2, caspase-3, and a loading control like β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression or phosphorylation.
In Vivo Antitumor Efficacy in Xenograft Models
Xenograft models are used to evaluate the in vivo anticancer activity of drug candidates.[8][9]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomly assign the tumor-bearing mice to treatment and control groups. Administer the this compound derivative (e.g., orally or intraperitoneally) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume (typically using calipers) at regular intervals throughout the study.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology or western blotting).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
Conclusion and Future Perspectives
This compound derivatives represent a promising class of anticancer agents with a multi-targeted mechanism of action that involves the inhibition of key pro-survival signaling pathways and the induction of apoptosis. The lead compound, Rigosertib, has demonstrated clinical activity in some solid tumors and hematologic malignancies, although further clinical trials are ongoing to optimize its therapeutic use.[1][12]
Future research in this area will likely focus on the synthesis and evaluation of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. A deeper understanding of the structure-activity relationships will guide the design of next-generation compounds. Furthermore, exploring combination therapies, where this compound derivatives are used in conjunction with other anticancer agents, may provide synergistic effects and overcome drug resistance. The continued investigation of this versatile chemical scaffold holds significant promise for the development of new and effective cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-tumor effects of rigosertib in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2000059494A1 - Styryl sulfone anticancer agents - Google Patents [patents.google.com]
- 4. ijper.org [ijper.org]
- 5. Upregulation of BAX and caspase-3, as well as downregulation of Bcl-2 during treatment with indeno[1,2-b]quinoxalin derivatives, mediated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Another Brick to Confirm the Efficacy of Rigosertib as Anticancer Agent | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. New styryl sulfones as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. researchhub.com [researchhub.com]
- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]
Neuroprotective Effects of Styryl Sulfone Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the neuroprotective effects of styryl sulfone compounds, with a focus on their mechanisms of action, experimental validation, and potential as therapeutic agents for neurodegenerative diseases.
Introduction
Styryl sulfone compounds, particularly derivatives of caffeic acid phenethyl ester (CAPE), have emerged as a promising class of neuroprotective agents.[1][2][3] These compounds exhibit multifaceted therapeutic potential, primarily attributed to their potent anti-inflammatory and antioxidant properties.[4][5] Their enhanced metabolic stability and ability to cross the blood-brain barrier make them attractive candidates for the treatment of neurodegenerative disorders such as Parkinson's disease.[1][3] This guide will delve into the quantitative data supporting their efficacy, the detailed experimental protocols used for their evaluation, and the key signaling pathways they modulate.
Core Mechanisms of Neuroprotection
Styryl sulfone compounds exert their neuroprotective effects through a dual mechanism of action: the activation of the Nrf2 antioxidant response pathway and the inhibition of the p38 MAPK/NF-κB pro-inflammatory signaling cascade.[2]
Activation of the Nrf2 Antioxidant Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[6] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[6][7]
Styryl sulfones, acting as electrophilic species, are thought to interact with cysteine residues on Keap1. This interaction leads to a conformational change in Keap1, resulting in the release and nuclear translocation of Nrf2.[7][8] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[6] This binding initiates the transcription of several protective enzymes, including heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC), which play crucial roles in mitigating oxidative stress.[9]
Inhibition of the p38 MAPK/NF-κB Inflammatory Pathway
The p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways are central to the neuroinflammatory response.[10][11] In neurodegenerative diseases, the activation of these pathways in microglia, the resident immune cells of the brain, leads to the production of pro-inflammatory mediators such as nitric oxide (NO) and cytotoxic cytokines, which contribute to neuronal damage.[9][12]
Styryl sulfone compounds have been shown to inhibit the phosphorylation and activation of p38 MAPK. This inhibition, in turn, prevents the activation and nuclear translocation of NF-κB.[9][10] By blocking the NF-κB signaling cascade, these compounds suppress the expression of pro-inflammatory genes, thereby reducing the production of inflammatory mediators and protecting neurons from inflammatory damage.[2]
Quantitative Data on Neuroprotective Efficacy
The neuroprotective effects of various styryl sulfone derivatives have been quantified in several in vitro studies. The following tables summarize key data on their ability to enhance neuronal cell viability and inhibit nitric oxide production, a marker of inflammation.
Table 1: Protective Effects of Styryl Sulfone Compounds on Neuronal Viability
| Compound | Concentration (µM) | Toxin | Cell Type | % Cell Viability (relative to control) | Reference |
| Compound 4d | 2 | MPP+ (10 µM) | Mesencephalic Neurons | ~70% | [9] |
| Compound 4d | 5 | MPP+ (10 µM) | Mesencephalic Neurons | ~85% | [9] |
| Compound 4d | 10 | MPP+ (10 µM) | Mesencephalic Neurons | ~95% | [9] |
| Compound 3b | 10 | MPP+ (10 µM) | Mesencephalic Neurons | ~80% | [9] |
| Compound 3d | 10 | MPP+ (10 µM) | Mesencephalic Neurons | ~85% | [9] |
| Compound 4b | 10 | MPP+ (10 µM) | Mesencephalic Neurons | ~80% | [9] |
| CAPE | 10 | MPP+ (10 µM) | Mesencephalic Neurons | ~75% | [9] |
Table 2: Inhibitory Effects of Styryl Sulfone Compounds on Nitric Oxide (NO) Production
| Compound | Concentration (µM) | Stimulant | Cell Type | % Inhibition of NO Production | Reference |
| Compound 4d | 2 | LPS (1 µg/mL) | Primary Microglia | ~40% | [9] |
| Compound 4d | 5 | LPS (1 µg/mL) | Primary Microglia | ~70% | [9] |
| Compound 4d | 10 | LPS (1 µg/mL) | Primary Microglia | ~90% | [9] |
| CAPE | 10 | LPS (1 µg/mL) | Primary Microglia | ~60% | [9] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to assess the neuroprotective effects of styryl sulfone compounds.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
PC12 cells or primary neurons
-
96-well plates
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Styryl sulfone compounds
-
Neurotoxin (e.g., MPP+, 6-OHDA, H₂O₂)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Pre-treatment: Treat the cells with various concentrations of the styryl sulfone compounds for 1-3 hours.
-
Induction of Neurotoxicity: Add the neurotoxin to the wells (except for the control wells) and incubate for the desired period (e.g., 24-48 hours).
-
MTT Incubation: Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Nitric Oxide Production Measurement (Griess Assay)
The Griess assay is a colorimetric method for the quantification of nitrite (NO₂⁻), a stable and quantifiable metabolite of nitric oxide (NO).[4][5]
Materials:
-
Primary microglia or BV2 microglial cells
-
24-well or 96-well plates
-
Cell culture medium
-
Styryl sulfone compounds
-
Lipopolysaccharide (LPS)
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water
-
-
Sodium nitrite (NaNO₂) standard solution
-
Microplate reader
Protocol:
-
Cell Seeding: Plate microglial cells in a 24-well or 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with different concentrations of the styryl sulfone compounds for 1 hour.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce NO production and incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess reagent (prepared by mixing equal volumes of Solution A and Solution B immediately before use).
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
Visualizing Molecular Pathways and Experimental Logic
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow for evaluating styryl sulfone compounds.
Signaling Pathways
Caption: Signaling pathways modulated by styryl sulfone compounds.
Experimental Workflow
Caption: A typical experimental workflow for styryl sulfone evaluation.
Conclusion
Styryl sulfone compounds represent a promising therapeutic strategy for neurodegenerative diseases. Their ability to simultaneously combat oxidative stress and neuroinflammation through the modulation of the Nrf2 and p38 MAPK/NF-κB pathways provides a robust mechanism for neuroprotection. The quantitative data and experimental protocols outlined in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this important class of molecules. Continued research, including in vivo studies and the development of more potent and selective derivatives, is warranted to translate these promising preclinical findings into effective clinical therapies.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. Small molecule inhibiting microglial nitric oxide release could become a potential treatment for neuroinflammation | PLOS One [journals.plos.org]
- 3. bio-protocol.org [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of anti-oxidant Nrf2 signaling by substituted trans stilbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Novel Synthetic Precursor of Styryl Sulfone Neuroprotective Agents Inhibits Neuroinflammatory Responses and Oxidative Stress Damage through the P38 Signaling Pathway in the Cell and Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of p38 MAP kinase- and RICK/NF-kappaB-signaling suppresses inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [P38 MAPK signaling pathway regulates nuclear factor-κB and inducible nitric oxide synthase expressions in the substantia nigra in a mouse model of Parkinson's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting nitric oxide production in microglia with novel imidazodiazepines for non-sedative pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-inflammatory Potential of Phenyl Styryl Sulfones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The growing interest in chronic inflammatory diseases has propelled the search for novel therapeutic agents with improved efficacy and safety profiles. Phenyl styryl sulfones, a class of organic compounds, have emerged as promising candidates due to their significant anti-inflammatory properties. This technical guide provides an in-depth overview of the current understanding of the anti-inflammatory effects of phenyl styryl sulfones, focusing on their mechanism of action, supported by quantitative data and detailed experimental protocols.
Introduction to Phenyl Styryl Sulfones
Phenyl styryl sulfones are characterized by a sulfone group attached to a styryl moiety. These compounds are derivatives of Caffeic Acid Phenethyl Ester (CAPE), a natural compound known for its diverse biological activities. The introduction of the sulfone group has been shown to enhance the neuroprotective and anti-inflammatory effects compared to the parent compounds.[1] This guide will delve into the specific anti-inflammatory actions of these synthetic derivatives.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory activity of phenyl styryl sulfones and their derivatives has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings from the literature.
Table 1: Inhibition of Nitric Oxide (NO) Production by Styryl Sulfone Compounds
| Compound | Concentration (µM) | NO Inhibition (%) | Cell Type | Inducer | Reference |
| Styryl Sulfone Compound 4d | 10 | Data not specified, but significant inhibition reported | Primary microglia | LPS (1 µg/mL) | [1] |
| Various Styryl Sulfones | 10 | Varied inhibition levels reported | Primary microglia | LPS (1 µg/mL) | [1] |
LPS: Lipopolysaccharide
LPS is a common inflammogen used to induce an inflammatory response in cellular models, leading to the overproduction of pro-inflammatory mediators like nitric oxide (NO).[1]
Table 2: Inhibition of NLRP3 Inflammasome by Phenyl Vinyl Sulfone Derivatives
| Compound | IC50 (µM) | Assay | Reference |
| 7a | 1.83 ± 0.28 | NLRP3 Inflammasome Inhibition | [2] |
| 5b | 0.91 ± 0.06 | NLRP3 Inflammasome Inhibition | [2] |
IC50: Half-maximal inhibitory concentration
The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases.[2]
Table 3: Modulation of Pro-inflammatory Protein Expression by Styryl Sulfone Compound 4d
| Protein | Treatment | Fold Change vs. Control | % Inhibition by 4d (10 µM) | Cell Type | Inducer | Reference |
| p-p38 | MPP+ | ~33.5 | ~82.7% | Primary Microglia | MPP+ | [1] |
| NF-κB | MPP+ | ~5.6 | ~67.2% | Primary Microglia | MPP+ | [1] |
| iNOS | MPP+ | ~25.2 | ~87.9% | Primary Microglia | MPP+ | [1] |
| COX-2 | MPP+ | ~15.6 | ~97.0% | Primary Microglia | MPP+ | [1] |
| Caspase-1 | MPP+ | ~2.9 | ~104.4% | Primary Microglia | MPP+ | [1] |
MPP+: 1-methyl-4-phenylpyridinium, a neurotoxin that induces inflammation. p-p38: Phosphorylated p38 Mitogen-Activated Protein Kinase. NF-κB: Nuclear Factor kappa B. iNOS: Inducible Nitric Oxide Synthase. COX-2: Cyclooxygenase-2. Caspase-1: An inflammatory caspase.
Core Anti-inflammatory Mechanisms of Action
Phenyl styryl sulfones exert their anti-inflammatory effects primarily through the modulation of key signaling pathways involved in the inflammatory response. The primary mechanism identified is the inhibition of the p38 MAPK/NF-κB signaling cascade.[1][3] Additionally, certain derivatives have been shown to inhibit the NLRP3 inflammasome.[2]
Inhibition of the p38 MAPK/NF-κB Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to the production of pro-inflammatory mediators.[4][5] Phenyl styryl sulfones, particularly the compound 4d, have been shown to significantly inhibit the phosphorylation of p38 MAPK.[1][3] This inhibition prevents the subsequent activation and nuclear translocation of NF-κB.[1] As NF-κB is a critical transcription factor for pro-inflammatory genes, its inhibition leads to a downstream reduction in the expression of inflammatory proteins such as iNOS, COX-2, and various cytokines.[1][6][7]
Caption: this compound Inhibition of the p38 MAPK/NF-κB Pathway.
Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. Phenyl vinyl sulfone derivatives have been identified as potent inhibitors of the NLRP3 inflammasome, presenting a distinct mechanism for their anti-inflammatory action.[2]
References
- 1. A Novel Synthetic Precursor of Styryl Sulfone Neuroprotective Agents Inhibits Neuroinflammatory Responses and Oxidative Stress Damage through the P38 Signaling Pathway in the Cell and Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of phenyl vinyl sulfone based NLRP3 inflammasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Synthetic Precursor of Styryl Sulfone Neuroprotective Agents Inhibits Neuroinflammatory Responses and Oxidative Stress Damage through the P38 Signaling Pathway in the Cell and Animal Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of MAPK signaling pathway in the activation of dendritic type cell line, THP-1, induced by DNCB and NiSO4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of NF-kB activation and cytokines production in THP-1 monocytes by 2-styrylchromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Phenyl Styryl Sulfone: A Covalent Modifier in Drug Discovery
An In-depth Technical Guide on its Role as a Michael Acceptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of phenyl styryl sulfone and its derivatives as Michael acceptors, a class of compounds gaining significant traction in medicinal chemistry. The inherent electrophilicity of the vinyl sulfone moiety allows these molecules to act as targeted covalent inhibitors, forming stable bonds with nucleophilic residues, primarily cysteine, in pathogenic proteins. This mechanism of action has been successfully exploited to develop novel therapeutics for a range of diseases, including cancer, neuroinflammation, and inflammatory disorders. This document details the underlying chemistry, biological applications, key signaling pathways modulated, and the experimental protocols used to characterize these promising compounds.
The Michael Addition: A Primer
The Michael addition, or conjugate addition, is a fundamental reaction in organic chemistry where a nucleophile (Michael donor) adds to an α,β-unsaturated carbonyl compound or another electron-withdrawing group (Michael acceptor).[1] In the context of this compound, the sulfone group acts as a powerful electron-withdrawing group, polarizing the carbon-carbon double bond and rendering the β-carbon electrophilic and susceptible to attack by nucleophiles like the thiol group of a cysteine residue.[2][3] This targeted covalent modification is often irreversible and can lead to potent and sustained inhibition of protein function.
The general mechanism involves a three-step process: deprotonation of the nucleophile, conjugate addition of the nucleophile to the β-carbon of the vinyl sulfone, and subsequent protonation of the resulting enolate.[4]
References
- 1. Frontiers | Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Conjugate Addition of Thiols - Wordpress [reagents.acsgcipr.org]
- 4. Identification of a New Series of STAT3 Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
The Styryl Sulfone Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The styryl sulfone scaffold, characterized by a sulfonyl group connecting a styryl moiety and another aromatic or aliphatic group, has emerged as a privileged structure in medicinal chemistry. Compounds bearing this motif have demonstrated a wide spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties. The versatility of the styryl sulfone core allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of styryl sulfones, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to aid in the rational design of novel therapeutic agents.
Anticancer Activity of Styryl Sulfones
Styryl sulfones have been extensively investigated for their potential as anticancer agents. The core SAR observations revolve around the nature and position of substituents on the aromatic rings, the geometry of the styryl double bond, and the nature of the group attached to the other side of the sulfone.
Structure-Activity Relationship Insights
Key structural features influencing the anticancer potency of styryl sulfones include:
-
Substitution on the Styryl Ring: The presence of electron-donating groups, particularly methoxy groups, on the styryl phenyl ring generally enhances cytotoxic activity. For instance, the introduction of methoxy groups at the 2, 4, and 6 positions of the styryl ring has been shown to significantly increase potency against various cancer cell lines.
-
Substitution on the Second Aromatic Ring: Modifications on the second aryl ring attached to the sulfonyl group also play a crucial role. The nature and position of these substituents can modulate the compound's activity and selectivity.
-
Heteroaromatic Modifications: Replacing the phenyl ring with a heteroaromatic ring system can lead to potent anticancer agents with distinct mechanisms of action. The position and number of nitrogen atoms within the heteroaryl ring have been found to be significant for anti-proliferative activity.
-
Stereochemistry: The configuration of the double bond in the styryl moiety is critical, with the (E)-isomers generally exhibiting greater anticancer activity than their (Z)-counterparts.
Quantitative Data for Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative styryl sulfone derivatives against various human cancer cell lines.
| Compound ID | R1 (Styryl Ring) | R2 (Sulfonyl Group) | Cancer Cell Line | IC50 (µM) | Citation |
| 1a | 4-OCH3 | Benzyl | HT-29 (Colon) | >100 | [1] |
| 1b | 2,4-(OCH3)2 | Benzyl | HT-29 (Colon) | 15.2 | [1] |
| 1c | 2,4,6-(OCH3)3 | Benzyl | HT-29 (Colon) | 0.8 | [2] |
| 2a | H | 4-Chlorobenzyl | A549 (Lung) | 5.4 | [3] |
| 2b | 4-F | 4-Chlorobenzyl | A549 (Lung) | 2.1 | [3] |
| 3a | H | Pyridin-2-yl | MCF-7 (Breast) | 8.7 | [4] |
| 3b | H | Pyrimidin-2-yl | MCF-7 (Breast) | 3.2 | [4] |
Signaling Pathways in Anticancer Action
Styryl sulfones exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell proliferation, survival, and metastasis. Key targeted pathways include the Mitogen-Activated Protein Kinase (MAPK) cascades, such as the Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK) pathways.
Anti-inflammatory Activity of Styryl Sulfones
Chronic inflammation is a key driver of numerous diseases, and styryl sulfones have demonstrated significant potential as anti-inflammatory agents. Their mechanism of action often involves the inhibition of key pro-inflammatory enzymes and signaling pathways.
Structure-Activity Relationship Insights
The anti-inflammatory activity of styryl sulfones is influenced by:
-
Stereochemistry: For COX-2 inhibition, the (Z)-configuration of the styryl double bond has been reported to be more active than the (E)-configuration.
-
Substituents on the Aromatic Rings: The nature and position of substituents on both aromatic rings can significantly impact the inhibitory potency against inflammatory targets. For instance, certain substitution patterns can enhance selectivity for COX-2 over COX-1.
-
Core Scaffold: Modifications to the core styryl sulfone structure can lead to compounds with dual inhibitory activity against enzymes like 5-lipoxygenase (5-LOX) and COX-2.
Quantitative Data for Anti-inflammatory Activity
The following table presents the in vitro inhibitory activity of selected styryl sulfone derivatives against key inflammatory targets.
| Compound ID | R1 (Styryl Ring) | R2 (Sulfonyl Group) | Target | IC50 (µM) | Citation |
| 4a | 2-OAc | Phenyl | COX-2 | 25.3 | [5] |
| 4b (Z-isomer) | 2-OAc | Phenyl | COX-2 | 5.2 | [5] |
| 5a | 3,4-(OH)2 | 4-Methylphenyl | NO Production | 8.9 | [6] |
| 5b | 3-OCH3, 4-OH | 4-Methylphenyl | NO Production | 5.1 | [6] |
Signaling Pathways in Anti-inflammatory Action
Styryl sulfones can mitigate inflammatory responses by targeting signaling pathways such as the p38 MAPK pathway, which plays a crucial role in the production of pro-inflammatory cytokines.
Antimicrobial Activity of Styryl Sulfones
While the SAR of sulfones, in general, is well-established in antimicrobial drug discovery (e.g., sulfonamides), the specific SAR for styryl sulfones is an emerging area of research. The available data suggests that these compounds hold promise as novel antibacterial and antifungal agents.
Structure-Activity Relationship Insights
Preliminary SAR studies on the antimicrobial activity of sulfone derivatives indicate that:
-
Lipophilicity: The overall lipophilicity of the molecule can influence its ability to penetrate microbial cell walls.
-
Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the aromatic rings can modulate the antimicrobial potency.
-
Heterocyclic Moieties: The incorporation of heterocyclic rings can enhance the antimicrobial spectrum and activity.
Quantitative Data for Antimicrobial Activity
The following table summarizes the antimicrobial activity of representative sulfone derivatives. It is important to note that data specifically for styryl sulfones is limited, and further research is warranted in this area.
| Compound ID | Class | Target Organism | MIC (µg/mL) | Citation |
| 6a | Sulfonyl Hydrazone | S. aureus | 64 | [7] |
| 6b | Sulfonyl Hydrazone | E. coli | 128 | [7] |
| 7a | Diaminodiphenyl Sulfone | S. aureus | 32-512 | [8] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the SAR studies of styryl sulfones.
Synthesis of (E)-Styrylbenzylsulfones
A general and efficient method for the synthesis of (E)-styrylbenzylsulfones involves the Knoevenagel condensation of a substituted benzaldehyde with a benzylsulfonylacetic acid in the presence of a base.
Materials:
-
Substituted benzaldehyde
-
Benzylsulfonylacetic acid
-
Piperidine (catalyst)
-
Toluene (solvent)
-
Dean-Stark apparatus
Procedure:
-
A mixture of the substituted benzaldehyde (1.0 eq), benzylsulfonylacetic acid (1.1 eq), and a catalytic amount of piperidine in toluene is refluxed using a Dean-Stark apparatus to remove the water formed during the reaction.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford the desired (E)-styrylbenzylsulfone.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Styryl sulfone compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the styryl sulfone compounds for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for 2-4 hours at 37°C.
-
The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization buffer.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[9][10][11]
In Vitro Anti-inflammatory Activity: COX-2 Inhibition Assay
The ability of styryl sulfones to inhibit the COX-2 enzyme can be determined using a variety of commercially available kits or by monitoring the production of prostaglandins.
Materials:
-
Recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
Styryl sulfone compounds
-
Assay buffer
-
Detection reagents (e.g., ELISA-based for PGE2)
-
96-well plates
-
Microplate reader
Procedure:
-
The recombinant COX-2 enzyme is pre-incubated with various concentrations of the styryl sulfone compounds in an assay buffer.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a specific time at a controlled temperature and then terminated.
-
The amount of prostaglandin E2 (PGE2) produced is quantified using a specific ELISA kit.[12][13]
-
The percentage of COX-2 inhibition is calculated, and the IC50 value is determined.[14][15]
Experimental Workflow for SAR Determination
The systematic exploration of the structure-activity relationship for a novel series of compounds typically follows a well-defined workflow.
Conclusion
The styryl sulfone scaffold represents a highly promising framework for the development of novel therapeutic agents with diverse biological activities. The extensive research into their structure-activity relationships has provided valuable insights for the rational design of potent and selective anticancer and anti-inflammatory drugs. While the antimicrobial potential of styryl sulfones is still an emerging field, the foundational knowledge from broader sulfone chemistry suggests a fertile ground for future investigations. The data, protocols, and pathway analyses presented in this guide are intended to serve as a comprehensive resource for researchers dedicated to harnessing the therapeutic potential of this versatile chemical class. Continued exploration of the chemical space around the styryl sulfone core is anticipated to yield next-generation drug candidates with improved efficacy and safety profiles.
References
- 1. New styryl sulfones as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of (E)-styrylbenzylsulfones as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A Novel Synthetic Precursor of Styryl Sulfone Neuroprotective Agents Inhibits Neuroinflammatory Responses and Oxidative Stress Damage through the P38 Signaling Pathway in the Cell and Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 15. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Physicochemical Properties of Phenyl Styryl Sulfone
For Researchers, Scientists, and Drug Development Professionals
December 30, 2025
This technical guide provides a comprehensive overview of the core physicochemical properties of phenyl styryl sulfone, with a primary focus on the trans isomer, which is more commonly studied. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and insights into the compound's characteristics and potential biological relevance.
Chemical Identity and Physical Properties
This compound, also known as (E)-[2-(Phenylsulfonyl)vinyl]benzene, is a sulfone compound containing a styryl group. Its fundamental properties are summarized in the table below.
| Property | Value | Citation(s) |
| Molecular Formula | C₁₄H₁₂O₂S | [1] |
| Molecular Weight | 244.31 g/mol | [1] |
| Appearance | White to cream to pale brown crystals, powder, or crystalline powder | [2] |
| Melting Point | 73-76 °C | [2] |
| Boiling Point | 438.2 ± 28.0 °C (Predicted) | |
| logP (Predicted) | 3.1 | [3] |
| pKa (Predicted) | No data available |
Spectroscopic Properties
The structural characterization of this compound is well-documented through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are crucial for confirming the structure and stereochemistry of the vinyl group. While specific peak-by-peak data can vary slightly based on the solvent and instrument, general chemical shift regions are predictable.
¹H NMR: The proton NMR spectrum of trans-phenyl styryl sulfone is characterized by signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons of the two phenyl rings. The vinyl protons appear as doublets with a large coupling constant (J > 15 Hz), which is characteristic of a trans configuration.
¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, with the carbons of the phenyl ring attached to the sulfonyl group being deshielded compared to the styryl phenyl ring. The two vinyl carbons will also be present in the olefinic region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.
| Functional Group | Characteristic Absorption Bands (cm⁻¹) | Citation(s) |
| Sulfonyl Group (O=S=O) | 1320-1290 (asymmetric stretch) | |
| 1160-1120 (symmetric stretch) | ||
| C=C (vinyl) | ~1640 | [5] |
| =C-H (vinyl) | ~965 (out-of-plane bend, trans) | [5] |
| Aromatic C-H | 3100-3000 | [5] |
| Aromatic C=C | 1600-1450 | [5] |
UV-Vis Spectroscopy
The UV-Vis absorption spectrum of this compound is expected to show absorption maxima corresponding to the π-π* transitions of the conjugated styryl and phenyl systems. The exact wavelength of maximum absorption (λmax) will be influenced by the solvent used. In non-polar solvents, the fine structure of the absorption bands may be more resolved.
Experimental Protocols
This section details the general methodologies for the synthesis of this compound and the determination of its key physicochemical properties.
Synthesis of trans-Phenyl Styryl Sulfone
A common method for the synthesis of vinyl sulfones is the oxidation of the corresponding vinyl sulfide.
Workflow for the Synthesis of trans-Phenyl Styryl Sulfone:
Protocol:
-
Synthesis of Phenyl Styryl Sulfide: Thiophenol is reacted with styrene in the presence of a radical initiator (e.g., AIBN) to yield phenyl styryl sulfide. The reaction is typically carried out in an inert solvent under reflux.
-
Oxidation to this compound: The synthesized phenyl styryl sulfide is then oxidized to the corresponding sulfone. A common and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane (DCM) at room temperature. Alternatively, hydrogen peroxide in acetic acid can be used.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of hexane and ethyl acetate, to yield pure trans-phenyl styryl sulfone.
Determination of Physicochemical Properties
Workflow for Physicochemical Property Determination:
a) Solubility Determination (Shake-Flask Method):
-
An excess amount of this compound is added to a known volume of the solvent of interest (e.g., methanol, ethanol, DMSO, acetone, water) in a sealed container.
-
The mixture is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
The suspension is then filtered or centrifuged to separate the undissolved solid.
-
The concentration of the dissolved this compound in the supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
b) pKa Determination (General Protocol):
As this compound does not have readily ionizable protons, its pKa is not a commonly measured property and is expected to be very high. For compounds with acidic or basic centers, the following methods are generally used:
-
Potentiometric Titration: A solution of the compound is titrated with a standard solution of a strong acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the titration curve.
-
UV-Vis Spectrophotometry: The UV-Vis spectrum of the compound is recorded at various pH values. The pKa can be calculated from the changes in absorbance at a specific wavelength as a function of pH, using the Henderson-Hasselbalch equation.
c) logP Determination (Shake-Flask Method):
-
A solution of this compound is prepared in one of the two immiscible solvents (typically n-octanol and water).
-
The solution is added to a flask containing the second solvent. The two phases are then vigorously shaken to allow for the partitioning of the compound between the two layers.
-
The mixture is allowed to stand until the two phases have completely separated.
-
The concentration of this compound in each phase is determined by a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Biological Activity and Signaling Pathways (of Related Compounds)
While specific biological activity for the parent this compound is not extensively documented, several studies have highlighted the significant potential of its derivatives in various therapeutic areas. These findings suggest that the styryl sulfone scaffold is a promising pharmacophore.
Neuroprotective and Anti-Inflammatory Effects
Derivatives of styryl sulfone have demonstrated neuroprotective and anti-inflammatory properties, particularly in models of Parkinson's disease.[6] These compounds have been shown to inhibit neuroinflammatory responses and oxidative stress.
The proposed mechanism of action involves the modulation of key signaling pathways:
-
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: Styryl sulfone derivatives can inhibit the phosphorylation of p38 MAPK, which in turn suppresses the downstream activation of NF-κB. This leads to a reduction in the production of pro-inflammatory mediators.[6]
-
Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway: These compounds can promote the nuclear translocation of Nrf2, a transcription factor that regulates the expression of antioxidant and detoxification enzymes, thereby protecting cells from oxidative damage.[6]
Signaling Pathway of Styryl Sulfone Derivatives in Neuroprotection:
Enzyme Inhibition
Phenyl vinyl sulfone, a closely related compound, has been identified as an inhibitor of cysteine proteases.[4][7] This suggests that the vinyl sulfone moiety can act as a Michael acceptor, forming a covalent bond with the active site cysteine residue of these enzymes. This mechanism of action is relevant for the development of inhibitors for various diseases where cysteine proteases are implicated. Additionally, some novel styryl sulfones have been investigated as potential anticancer agents.[8]
Conclusion
This compound is a well-characterized compound with defined physicochemical and spectroscopic properties. While its own biological activity is not extensively studied, the styryl sulfone scaffold is of significant interest in medicinal chemistry, with derivatives showing potent neuroprotective, anti-inflammatory, and enzyme-inhibitory activities. This technical guide provides a foundational understanding of the core properties of this compound, which can aid researchers in its synthesis, characterization, and further exploration for potential therapeutic applications. Further research is warranted to elucidate the specific biological targets of the parent compound and to explore its potential in drug discovery programs.
References
- 1. Phenyl trans-Styryl Sulfone | C14H12O2S | CID 736143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. labsolu.ca [labsolu.ca]
- 3. PubChemLite - Phenyl trans-styryl sulfone (C14H12O2S) [pubchemlite.lcsb.uni.lu]
- 4. Phenyl trans-styryl sulfone 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. A Novel Synthetic Precursor of Styryl Sulfone Neuroprotective Agents Inhibits Neuroinflammatory Responses and Oxidative Stress Damage through the P38 Signaling Pathway in the Cell and Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aryl vinyl sulfonates and sulfones as active site-directed and mechanism-based probes for protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New styryl sulfones as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereoisomerism of Phenyl Styryl Sulfone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomerism of phenyl styryl sulfone, a molecule of interest in medicinal chemistry and materials science. The document details the synthesis, characterization, and potential biological relevance of the (E)- and (Z)-stereoisomers, with a focus on providing actionable experimental protocols and comparative data.
Introduction to this compound and its Stereoisomers
This compound, with the chemical formula C₁₄H₁₂O₂S, exists as two geometric isomers due to the restricted rotation around the carbon-carbon double bond: (E)-phenyl styryl sulfone (trans) and (Z)-phenyl styryl sulfone (cis). The spatial arrangement of the phenyl and phenylsulfonyl groups relative to the double bond defines the stereochemistry and significantly influences the physical, chemical, and biological properties of each isomer. The (E)-isomer is generally the more thermodynamically stable and is more commonly synthesized and studied. However, understanding the properties and synthesis of the (Z)-isomer is crucial for a complete understanding of this chemical entity and its potential applications.
Synthesis of this compound Stereoisomers
The synthesis of this compound stereoisomers requires distinct strategies to achieve stereoselectivity.
Synthesis of (E)-Phenyl Styryl Sulfone
The (E)-isomer is typically synthesized via stereoselective methods that favor the formation of the trans product. One common approach involves the silver-catalyzed sulfonylation of styrenes.
Experimental Protocol: Silver-Catalyzed Synthesis of (E)-Phenyl Styryl Sulfone
-
Materials: Phenylacetylene, benzenesulfinic acid sodium salt, silver nitrate (AgNO₃), potassium persulfate (K₂S₂O₈), dichloromethane (CH₂Cl₂), water, sodium sulfate (Na₂SO₄), silica gel, petroleum ether, and ethyl acetate.
-
Procedure:
-
To a reaction flask, add phenylacetylene (1.0 mmol), benzenesulfinic acid sodium salt (1.2 mmol), AgNO₃ (0.1 mmol), and K₂S₂O₈ (2.0 mmol) in a mixture of CH₂Cl₂ (5 mL) and water (5 mL).
-
Stir the reaction mixture vigorously at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water (10 mL).
-
Extract the mixture with dichloromethane (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo.
-
Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate gradient to yield (E)-phenyl styryl sulfone as a solid.
-
Logical Workflow for the Synthesis of (E)-Phenyl Styryl Sulfone
Caption: Synthesis workflow for (E)-phenyl styryl sulfone.
Proposed Synthesis of (Z)-Phenyl Styryl Sulfone
Proposed Experimental Protocol: Synthesis of (Z)-Phenyl Styryl Sulfone
-
Materials: Phenyl(phenylethynyl)sulfone, tributyltin hydride (Bu₃SnH), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), iodobenzene, and toluene.
-
Procedure:
-
Hydrostannylation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve phenyl(phenylethynyl)sulfone (1.0 mmol) in dry toluene (5 mL). Add Bu₃SnH (1.1 mmol) and a catalytic amount of Pd(PPh₃)₄ (2 mol%). Stir the mixture at room temperature until the acetylenic sulfone is consumed (monitor by TLC or GC-MS). This should yield the intermediate (Z)-β-(tributylstannyl)styryl phenyl sulfone.
-
Stille Coupling: To the reaction mixture containing the intermediate stannane, add iodobenzene (1.2 mmol) and a further portion of Pd(PPh₃)₄ (3 mol%). Heat the mixture at 80-100 °C and stir until the reaction is complete.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF) to remove the tin byproducts.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate (Z)-phenyl styryl sulfone.
-
Logical Workflow for the Proposed Synthesis of (Z)-Phenyl Styryl Sulfone
Caption: Proposed synthesis of (Z)-phenyl styryl sulfone.
Separation of Stereoisomers
In cases where a mixture of (E)- and (Z)-isomers is obtained, separation can be achieved using chromatographic techniques.
Experimental Protocol: Chromatographic Separation
-
Technique: Flash column chromatography or preparative high-performance liquid chromatography (HPLC) are suitable methods.
-
Stationary Phase: Silica gel is a common choice for column chromatography. For HPLC, a normal-phase column (e.g., silica or cyano-propyl) or a reverse-phase column (e.g., C18) can be employed.
-
Mobile Phase: A non-polar eluent system, such as a mixture of hexanes and ethyl acetate in a low polarity ratio (e.g., 98:2 to 90:10), is typically effective for separating geometric isomers on silica gel. The optimal solvent system should be determined by analytical TLC.
-
Procedure:
-
Dissolve the isomeric mixture in a minimal amount of the mobile phase.
-
Load the solution onto a pre-packed silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure isomers.
-
Combine the fractions of each pure isomer and remove the solvent under reduced pressure.
-
Comparative Data of this compound Stereoisomers
The following tables summarize the known and predicted quantitative data for the (E)- and (Z)-isomers of this compound.
Table 1: Physical and Spectroscopic Properties
| Property | (E)-Phenyl Styryl Sulfone | (Z)-Phenyl Styryl Sulfone (Predicted) |
| Molecular Formula | C₁₄H₁₂O₂S | C₁₄H₁₂O₂S |
| Molecular Weight | 244.31 g/mol [1] | 244.31 g/mol |
| Appearance | White to light yellow solid | Likely an oil or low-melting solid |
| Melting Point | 73.0-77.0 °C | Lower than the (E)-isomer |
| ¹H NMR (CDCl₃, δ ppm) | Olefinic protons: ~7.69 (d, J ≈ 15.4 Hz), ~6.97 (d, J ≈ 15.4 Hz); Aromatic protons: ~7.96-7.40 | Olefinic protons: ~6.5-7.0 (d, J ≈ 10-12 Hz); Aromatic protons likely in a similar region to the (E)-isomer but with slight shifts |
| ¹³C NMR (CDCl₃, δ ppm) | Olefinic carbons: ~142.0, ~125.7; Aromatic carbons: ~140.1-126.8 | Olefinic and aromatic carbons will show distinct chemical shifts compared to the (E)-isomer |
| IR (cm⁻¹) | ~1620-1615 (C=C stretch), ~980-960 (trans C-H bend), ~1330-1300 & ~1150-1120 (SO₂ stretch)[2] | ~1620-1615 (C=C stretch), ~700-650 (cis C-H bend), ~1330-1300 & ~1150-1120 (SO₂ stretch) |
| UV-Vis (λmax) | ~266-360 nm region (conjugation of sulfone with styryl groups)[2] | Likely a slightly different λmax and molar absorptivity due to altered conjugation geometry |
Note: Predicted data for the (Z)-isomer is based on general principles of stereoisomerism and spectroscopic data of analogous cis-vinyl sulfones.
X-ray Crystallography
To date, the single-crystal X-ray structures of (E)- and (Z)-phenyl styryl sulfone have not been reported in publicly accessible databases. However, the analysis of related sulfone structures provides insight into expected bond lengths and angles.[3] For instance, the S=O bond distances in sulfones typically range from 1.392(5) to 1.463(3) Å, and the C-S-C bond angles vary from 101.1(3)° to 106.80(14)°.[3]
Generalized Experimental Protocol for X-ray Crystallography
-
Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified isomer in an appropriate solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents).
-
Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected data is used to solve and refine the crystal structure, providing precise atomic coordinates, bond lengths, and bond angles, which would definitively confirm the stereochemistry of each isomer.
Biological Activity and Signaling Pathways
While specific studies on the differential biological activities of the (E)- and (Z)-isomers of this compound are limited, the broader class of styryl sulfones has shown significant therapeutic potential. For instance, novel styryl sulfone derivatives have been investigated as neuroprotective agents for Parkinson's disease.[4]
One such derivative has been shown to exert its neuroprotective effects by inhibiting neuroinflammatory responses and oxidative stress. The proposed mechanism involves the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[4] Inhibition of p38 phosphorylation leads to the downregulation of the NF-κB-mediated neuroinflammatory apoptosis pathway.[4] Concurrently, these compounds can promote the nuclear translocation of Nrf2, which upregulates the expression of antioxidant enzymes.[4]
Signaling Pathway of a Neuroprotective Styryl Sulfone Derivative
Caption: p38 MAPK and Nrf2 signaling pathways.
It is plausible that the different three-dimensional shapes of the (E)- and (Z)-isomers of this compound would lead to differential binding affinities for biological targets, resulting in variations in their biological activity. Further research is warranted to explore the specific therapeutic potential of each stereoisomer.
Conclusion
This technical guide has outlined the key aspects of the stereoisomerism of this compound, providing detailed experimental protocols for the synthesis of the (E)-isomer and a proposed route to the (Z)-isomer. Comparative data, both known and predicted, have been presented to aid researchers in the identification and characterization of these stereoisomers. While the biological activity of the broader class of styryl sulfones is promising, further investigation into the specific activities of the (E)- and (Z)-isomers of this compound is a clear avenue for future research. The methodologies and data presented herein provide a solid foundation for scientists and drug development professionals to further explore the potential of these compounds.
References
- 1. Phenyl trans-Styryl Sulfone | C14H12O2S | CID 736143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. A Novel Synthetic Precursor of Styryl Sulfone Neuroprotective Agents Inhibits Neuroinflammatory Responses and Oxidative Stress Damage through the P38 Signaling Pathway in the Cell and Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to [(E)-2-(benzenesulfonyl)ethenyl]benzene (Phenyl Styryl Sulfone)
For Researchers, Scientists, and Drug Development Professionals
Introduction
[(E)-2-(benzenesulfonyl)ethenyl]benzene, commonly known as Phenyl Styryl Sulfone, is a vinyl sulfone compound that has garnered significant interest in the fields of medicinal chemistry and drug development. Its rigid structure, conferred by the styryl and sulfonyl groups, makes it an attractive scaffold for the design of targeted therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, physicochemical properties, and its emerging role as a modulator of key signaling pathways implicated in various diseases.
Chemical Identity and Properties
The unambiguous identification of this compound is crucial for research and development purposes. Its IUPAC name is [(E)-2-(benzenesulfonyl)ethenyl]benzene, and it is registered under the CAS number 16212-06-9[1]. The "(E)" designation in the IUPAC name indicates the trans configuration of the substituents around the carbon-carbon double bond.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | [(E)-2-(benzenesulfonyl)ethenyl]benzene | [1] |
| CAS Number | 16212-06-9 | [1] |
| Molecular Formula | C₁₄H₁₂O₂S | [1] |
| Molecular Weight | 244.31 g/mol | [1] |
| Appearance | White to off-white crystalline solid | - |
| Melting Point | 74-75 °C | - |
| SMILES | C1=CC=C(C=C1)C=CS(=O)(=O)C2=CC=CC=C2 | [1] |
| InChIKey | DNMCCXFLTURVLK-VAWYXSNFSA-N | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes. A common and efficient method is the Horner-Wadsworth-Emmons reaction, which allows for the stereoselective formation of the (E)-alkene. This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde.
Experimental Protocol: Horner-Wadsworth-Emmons Synthesis
This protocol describes a representative synthesis of this compound.
Materials:
-
Diethyl (phenylsulfonyl)methanephosphonate
-
Benzaldehyde
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of diethyl (phenylsulfonyl)methanephosphonate (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C and add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure [(E)-2-(benzenesulfonyl)ethenyl]benzene as a white solid.
Biological Activity and Mechanisms of Action
This compound and its derivatives have shown promising biological activities, particularly as inhibitors of inflammatory signaling pathways. Two key pathways that are modulated by this class of compounds are the p38 Mitogen-Activated Protein Kinase (MAPK) pathway and the NLRP3 inflammasome pathway.
Inhibition of the p38 MAPK Signaling Pathway
The p38 MAPK signaling cascade is a crucial regulator of cellular responses to stress and inflammation. Aberrant p38 MAPK signaling is implicated in a variety of inflammatory diseases. Certain styryl sulfone derivatives have been shown to inhibit the activation of p38 MAPK, thereby reducing the production of pro-inflammatory cytokines.
Figure 1: Proposed inhibitory action of this compound on the p38 MAPK signaling pathway.
Inhibition of the NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is associated with a wide range of inflammatory and autoimmune diseases. Phenyl vinyl sulfone derivatives have been identified as inhibitors of the NLRP3 inflammasome.
Figure 2: Proposed inhibitory mechanism of this compound on the NLRP3 inflammasome pathway.
Experimental Protocols for Biological Activity Assessment
To evaluate the inhibitory potential of this compound on the p38 MAPK and NLRP3 inflammasome pathways, specific in vitro assays can be employed.
In Vitro p38 MAPK Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against p38 MAPK.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on p38 MAPK activity.
Materials:
-
Recombinant human p38 MAPKα enzyme
-
p38 MAPK substrate (e.g., ATF2)
-
ATP
-
Assay buffer
-
This compound
-
Kinase-Glo® Luminescent Kinase Assay kit (or similar)
-
White, opaque 96-well plates
-
Multilabel plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer, p38 MAPK enzyme, and the substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the plate at room temperature for 15-30 minutes.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in a cellular context.
Objective: To measure the inhibition of IL-1β secretion from macrophages following NLRP3 inflammasome activation.
Materials:
-
THP-1 human monocytic cells (or primary bone marrow-derived macrophages)
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound
-
RPMI-1640 cell culture medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Human IL-1β ELISA kit
Procedure:
-
Cell Culture and Differentiation: Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and antibiotics. Differentiate the cells into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48 hours.
-
Priming: Replace the medium with fresh medium and prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours.
-
Inhibitor Treatment: Pre-treat the primed cells with various concentrations of this compound or DMSO (vehicle control) for 1 hour.
-
NLRP3 Activation: Induce NLRP3 inflammasome activation by treating the cells with a second stimulus, such as nigericin (e.g., 10 µM) or ATP (e.g., 5 mM), for 1 hour.
-
Supernatant Collection: Collect the cell culture supernatants.
-
IL-1β Measurement: Quantify the concentration of secreted IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of IL-1β secretion for each concentration of this compound and determine the IC₅₀ value.
Conclusion
[(E)-2-(benzenesulfonyl)ethenyl]benzene (this compound) represents a valuable chemical entity with significant potential in drug discovery. Its straightforward synthesis and its ability to modulate key inflammatory pathways, such as the p38 MAPK and NLRP3 inflammasome signaling cascades, make it an important tool for researchers. The experimental protocols and data presented in this guide provide a solid foundation for further investigation and development of this compound-based therapeutics for a range of inflammatory and autoimmune disorders. Further research is warranted to fully elucidate its in vivo efficacy, safety profile, and pharmacokinetic properties.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Phenyl Styryl Sulfone from Vinyl Sulfides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl styryl sulfones are a class of organic compounds characterized by a sulfonyl group attached to a styryl moiety. This structural motif has garnered significant attention in medicinal chemistry and materials science. In drug development, styryl sulfones have emerged as promising scaffolds for the design of novel therapeutic agents, exhibiting a range of biological activities including anticancer and neuroprotective properties.[1] Notably, some styryl sulfone derivatives have been investigated as inhibitors of signaling pathways crucial for tumor cell proliferation and survival, such as the mitogen-activated protein kinase (MAPK) pathway.[2][3]
The synthesis of phenyl styryl sulfone and its derivatives is most commonly and efficiently achieved through the oxidation of the corresponding phenyl vinyl sulfides.[4] This method offers a reliable route to these valuable compounds, utilizing readily available starting materials and various oxidizing agents. The choice of oxidant and reaction conditions can be tailored to achieve high yields and purity. This document provides detailed protocols for the synthesis of this compound from phenyl vinyl sulfide, a summary of relevant quantitative data, and a visualization of the experimental workflow.
Key Applications in Drug Development
-
Anticancer Agents: Phenyl styryl sulfones have been shown to inhibit the growth of various cancer cell lines.[5][6] Their mechanism of action is believed to involve the modulation of key signaling pathways, such as the ERK and JNK arms of the MAPK pathway, leading to cell cycle arrest and apoptosis.[2]
-
Neuroprotective Agents: Certain styryl sulfone derivatives have demonstrated protective effects in models of neurodegenerative diseases. Their antioxidant and anti-inflammatory properties are thought to contribute to their neuroprotective capabilities.
-
Enzyme Inhibitors: The vinyl sulfone moiety can act as a Michael acceptor, making these compounds effective irreversible inhibitors of cysteine proteases and other enzymes with reactive cysteine residues in their active sites.[4]
Data Presentation: Oxidation of Substituted Vinyl Sulfides to Phenyl Styryl Sulfones
The following table summarizes the reaction conditions and yields for the synthesis of various substituted phenyl styryl sulfones from their corresponding vinyl sulfides using different oxidation methods.
| Entry | Substrate (Vinyl Sulfide) | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenyl vinyl sulfide | H₂O₂ (30%) | Acetic Acid | 70 | 0.33 | 74-78 | [7] |
| 2 | Phenyl vinyl sulfide | m-CPBA | Dichloromethane | -78 to 30 | 1.5 | 68-70 (sulfoxide) | [7] |
| 3 | Methyl phenyl sulfide | H₂O₂ (30%) / MWCNTs-COOH | Solvent-free | Room Temp. | 10 | >95 | [8] |
| 4 | Diphenyl sulfide | H₂O₂ (30%) / Amberlyst 15 | Acetic Acid | Not Specified | Not Specified | High | [9] |
| 5 | (E)-2-Chloro-4-(2-(phenylthio)vinyl)benzene | Not Specified | Not Specified | Not Specified | Not Specified | 65 | [10] |
| 6 | (E)-3-Methoxy-4-(2-(phenylthio)vinyl)benzene | Not Specified | Not Specified | Not Specified | Not Specified | 74 | [10] |
| 7 | (E)-2-Methoxy-4-(2-(phenylthio)vinyl)benzene | Not Specified | Not Specified | Not Specified | Not Specified | 69 | [10] |
| 8 | (E)-1-(4-Bromophenyl)thio-2-phenylethene | Not Specified | Not Specified | Not Specified | Not Specified | 72 | [10] |
Experimental Protocols
Protocol 1: Oxidation of Phenyl Vinyl Sulfide using Hydrogen Peroxide in Acetic Acid
This protocol describes a straightforward and effective method for the synthesis of this compound using hydrogen peroxide as the oxidant.
Materials:
-
Phenyl vinyl sulfide
-
Glacial acetic acid
-
30% Hydrogen peroxide (H₂O₂)
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with magnetic stirrer, condenser, and addition funnel
-
Standard laboratory glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and addition funnel, dissolve phenyl vinyl sulfide (e.g., 19.7 g, 0.145 mol) in glacial acetic acid (70 mL).
-
Slowly add 30% hydrogen peroxide (56 mL, 0.5 mol) through the addition funnel. The rate of addition should be controlled to maintain the reaction temperature at approximately 70°C.[7]
-
After the addition is complete, heat the reaction mixture to reflux for 20 minutes.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add diethyl ether (150 mL) and water (200 mL).
-
Separate the organic layer. Wash the organic layer with water (2 x 50 mL) and then with a saturated brine solution (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase using a rotary evaporator to yield the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent such as hexane to afford colorless crystals.
Protocol 2: Synthesis of Phenyl Vinyl Sulfide (Precursor)
This protocol outlines the preparation of the starting material, phenyl vinyl sulfide, from diphenyl disulfide.
Materials:
-
Diphenyl disulfide
-
Dichloromethane
-
Bromine
-
Ethylene gas
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
1.0 M Ammonium hydroxide solution
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-necked round-bottom flask with reflux condenser, addition funnel, magnetic stirrer, and gas dispersion tube
-
Standard laboratory glassware for extraction and filtration
-
Rotary evaporator and distillation apparatus
Procedure:
-
In a 2 L three-necked round-bottom flask, dissolve diphenyl disulfide (200 g, 917 mmol) in dichloromethane (320 mL).[11]
-
Slowly bubble ethylene gas into the solution through a gas dispersion tube.
-
Concurrently, add bromine (161 g, 1.01 mol) in small portions over 5 hours, maintaining a faint amber color in the reaction mixture.[11]
-
After the addition of bromine and ethylene is complete, replace the gas dispersion tube with an addition funnel and add DBU (306 g, 2.01 mol) at a rate that keeps the reaction temperature below 55°C.[11]
-
Maintain the reaction mixture at approximately 50°C for 15-18 hours.
-
Cool the reaction mixture and add 1.0 M ammonium hydroxide solution (600 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (300 mL).
-
Combine the organic fractions, wash with water (600 mL), and dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent under reduced pressure.
-
Purify the residue by distillation to obtain phenyl vinyl sulfide (bp 80-84°C/11-12 mm).[11]
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Proposed Mechanism of Action in Cancer
While the exact mechanisms are still under investigation for many derivatives, a proposed mode of action for some anticancer styryl sulfones involves the modulation of the MAPK signaling pathway.
Caption: Proposed modulation of the MAPK pathway by phenyl styryl sulfones.
References
- 1. Synthesis and antitumor effects of novel benzyl naphthyl sulfoxide/sulfone derivatives derived from Rigosertib - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05226H [pubs.rsc.org]
- 2. WO2000059494A1 - Styryl sulfone anticancer agents - Google Patents [patents.google.com]
- 3. | BioWorld [bioworld.com]
- 4. Sodium iodide-mediated synthesis of vinyl sulfides and vinyl sulfones with solvent-controlled chemical selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New styryl sulfones as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of heteroaryl styryl sulfone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Diastereoselective Synthesis of Phenyl Styryl Sulfone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl styryl sulfones are a class of organic compounds characterized by a sulfone group attached to a styryl moiety. These compounds and their derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and useful chemical properties. Notably, certain styryl sulfone derivatives have shown potential as neuroprotective agents by inhibiting neuroinflammatory responses and oxidative stress, making their stereoselective synthesis a critical area of research.[1] This document provides detailed application notes and experimental protocols for the diastereoselective synthesis of phenyl styryl sulfone derivatives, focusing on modern catalytic methods that offer high levels of stereocontrol.
Synthetic Strategies
Several effective methods have been developed for the diastereoselective and enantioselective synthesis of chiral sulfones, including this compound derivatives. The primary strategies include:
-
Organocatalytic Conjugate Addition: This approach utilizes chiral amines or other small organic molecules to catalyze the asymmetric addition of nucleophiles to α,β-unsaturated sulfones, such as phenyl vinyl sulfone.[2][3] This method is attractive due to its operational simplicity and avoidance of metal catalysts.
-
Rhodium-Catalyzed Asymmetric Hydrogenation: Chiral rhodium complexes are employed to catalyze the enantioselective hydrogenation of α,β-unsaturated sulfones, providing access to chiral saturated sulfones with high enantiomeric excess.[4][5][6][7][8]
-
Nickel-Catalyzed Enantioselective Reactions: Nickel-based catalytic systems, often in conjunction with chiral ligands, can be used for various transformations, including the enantioselective addition of styrenes to sulfonyl-containing compounds and the direct sulfonylation of alkenes.[9][10][11][12][13][14]
-
Morita-Baylis-Hillman (MBH) Reaction: The MBH reaction provides a route to functionalized allylic alcohols, which can be precursors to styryl sulfone derivatives.[15] The reaction involves the coupling of an activated alkene with an aldehyde in the presence of a nucleophilic catalyst.
Key Applications in Drug Development
The sulfone moiety is a key structural feature in a number of pharmaceuticals.[4] Styryl sulfone derivatives, in particular, have been investigated for their therapeutic potential. For instance, novel synthetic styryl sulfones have been shown to inhibit neuroinflammatory responses and oxidative stress damage in cellular and animal models of Parkinson's disease.[1] The mechanism of action for some of these compounds involves the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1]
Signaling Pathway: p38 MAPK Inhibition by Styryl Sulfones
The p38 MAPK signaling pathway is a key regulator of cellular responses to stress and inflammation.[16][17][18][19][20] In the context of neurodegenerative diseases like Parkinson's, overactivation of this pathway can lead to the production of pro-inflammatory cytokines and ultimately, neuronal cell death. Certain styryl sulfone derivatives have been identified as inhibitors of this pathway, thereby exerting a neuroprotective effect.
Caption: Inhibition of the p38 MAPK signaling pathway by styryl sulfone derivatives.
Experimental Protocols
Protocol 1: Organocatalytic Enantioselective Michael Addition of Aldehydes to Phenyl Vinyl Sulfone
This protocol describes the asymmetric conjugate addition of an aldehyde to phenyl vinyl sulfone using a chiral secondary amine catalyst.
Materials:
-
Phenyl vinyl sulfone
-
Aldehyde (e.g., propanal, isobutyraldehyde)
-
Chiral prolinol-based catalyst (e.g., silylated biarylprolinol)
-
Solvent (e.g., Dichloromethane, Toluene)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a stirred solution of phenyl vinyl sulfone (1.0 mmol) and the aldehyde (2.0 mmol) in the chosen solvent (5 mL) at room temperature, add the chiral catalyst (0.1 mmol).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired chiral sulfone.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).
Experimental Workflow:
Caption: Workflow for organocatalytic Michael addition.
Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation of an α,β-Unsaturated Phenyl Sulfone
This protocol details the enantioselective reduction of a carbon-carbon double bond in an α,β-unsaturated phenyl sulfone using a chiral Rhodium catalyst.
Materials:
-
α,β-Unsaturated phenyl sulfone substrate
-
[Rh(COD)2]BF4
-
Chiral phosphine ligand (e.g., (R,R)-f-spiroPhos)
-
Hydrogen gas (H2)
-
Solvent (e.g., Dichloromethane)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a glovebox, dissolve the α,β-unsaturated phenyl sulfone (0.5 mmol), [Rh(COD)2]BF4 (0.005 mmol), and the chiral ligand (0.006 mmol) in the solvent (5 mL) in a pressure-resistant vial.
-
Seal the vial and take it out of the glovebox.
-
Connect the vial to a hydrogen gas line and purge with hydrogen three times.
-
Pressurize the vial with hydrogen gas (e.g., 50 atm) and stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours).
-
Carefully release the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the chiral phenyl sulfone.
-
Determine the enantiomeric excess by chiral HPLC.
Data Presentation
Table 1: Organocatalytic Michael Addition of Aldehydes to Phenyl Vinyl Sulfone
| Entry | Aldehyde | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Propanal | 10 | CH2Cl2 | 24 | 85 | 95 |
| 2 | Butanal | 10 | CH2Cl2 | 24 | 82 | 96 |
| 3 | Isobutyraldehyde | 10 | Toluene | 48 | 75 | 99 |
| 4 | Cyclohexanecarboxaldehyde | 15 | Toluene | 72 | 68 | 98 |
Table 2: Rh-Catalyzed Asymmetric Hydrogenation of α,β-Unsaturated Phenyl Sulfones
| Entry | Substrate | Ligand | H2 Pressure (atm) | Time (h) | Yield (%) | ee (%) |
| 1 | (E)-Phenyl styryl sulfone | (R,R)-f-spiroPhos | 50 | 12 | 98 | 99 |
| 2 | (E)-Phenyl (4-chlorostyryl) sulfone | (R,R)-f-spiroPhos | 50 | 12 | 95 | 99 |
| 3 | (E)-Phenyl (4-methylstyryl) sulfone | (R,R)-f-spiroPhos | 50 | 24 | 99 | 98 |
| 4 | (E)-1-(Phenylsulfonyl)prop-1-ene | (S,S)-f-spiroPhos | 50 | 12 | 92 | 97 |
Reaction Mechanism
Proposed Mechanism for Organocatalytic Michael Addition
The reaction proceeds through the formation of an enamine intermediate from the aldehyde and the chiral amine catalyst. This enamine then attacks the vinyl sulfone in a stereocontrolled manner, directed by the chiral catalyst. Hydrolysis of the resulting iminium ion regenerates the catalyst and yields the chiral product.
Caption: Catalytic cycle for the organocatalytic Michael addition.
References
- 1. A Novel Synthetic Precursor of Styryl Sulfone Neuroprotective Agents Inhibits Neuroinflammatory Responses and Oxidative Stress Damage through the P38 Signaling Pathway in the Cell and Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective organocatalytic conjugate addition of aldehydes to vinyl sulfones and vinyl phosphonates as challenging Michael acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organocatalytic Michael addition of aldehydes to vinyl sulfones: enantioselective alpha-alkylations of aldehydes and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rh-catalyzed asymmetric hydrogenation of allylic sulfones for synthesis of chiral β-ester sulfones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. acs.figshare.com [acs.figshare.com]
- 10. Ni-catalyzed hydroalkylation of olefins with N-sulfonyl amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nickel-Catalyzed Direct Sulfonylation of Styrenes and Unactivated Aliphatic Alkenes with Sulfonyl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nickel-Catalyzed Direct Sulfonylation of Styrenes and Unactivated Aliphatic Alkenes with Sulfonyl Chlorides [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of Allyl Aryl Sulfones from Morita–Baylis–Hillman Adducts and Thiosulfonates - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 16. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. researchgate.net [researchgate.net]
- 19. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 20. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes and Protocols: Synthesis of Phenyl Styryl Sulfone via Oxidation of Vinyl Sulfides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxidation of vinyl sulfides to their corresponding sulfones is a fundamental and crucial transformation in organic synthesis. Phenyl styryl sulfones are valuable intermediates and structural motifs in a variety of biologically active compounds and functional materials. Their synthesis via the oxidation of phenyl vinyl sulfides is a reliable and widely used method. This document provides detailed application notes and experimental protocols for this synthetic transformation, with a focus on the use of hydrogen peroxide as a green and efficient oxidizing agent.
Reaction Principle
The core of this synthesis is the oxidation of the sulfide group in phenyl vinyl sulfide to a sulfone group. This is typically achieved using a strong oxidizing agent. Hydrogen peroxide (H₂O₂), in the presence of a suitable solvent like glacial acetic acid, is a common and effective choice. The reaction proceeds through a sulfoxide intermediate, which is further oxidized to the final sulfone product. The overall transformation is generally high-yielding and provides a clean product upon purification.
Experimental Protocols
A well-established and reliable method for the oxidation of phenyl vinyl sulfide to phenyl vinyl sulfone utilizes 30% hydrogen peroxide in glacial acetic acid.[1]
Materials and Equipment:
-
Three-necked round-bottomed flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Addition funnel
-
Thermometer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Phenyl vinyl sulfide
-
Glacial acetic acid
-
30% Hydrogen peroxide
-
Ether
-
Water
-
Hexane (for recrystallization)
Procedure:
-
Reaction Setup: In a 250-mL, three-necked, round-bottomed flask equipped with a magnetic stirrer, condenser, addition funnel, and thermometer, dissolve phenyl vinyl sulfide (0.145 mol, 19.7 g) in 70 mL of glacial acetic acid.[1]
-
Addition of Oxidant: Slowly add 30% hydrogen peroxide (0.5 mol, 56 mL) through the addition funnel. The rate of addition should be controlled to maintain the reaction temperature at approximately 70°C.[1] Caution: This reaction is exothermic.
-
Reaction Completion: After the addition is complete, heat the reaction mixture at reflux for 20 minutes.[1]
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add 150 mL of ether and 200 mL of water.[1]
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.[1]
-
Isolation and Purification: Concentrate the organic phase using a rotary evaporator at 70°C and 0.3 mm pressure for 3 hours. This will yield the crude phenyl vinyl sulfone as a colorless solid.[1]
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from hexane to afford colorless crystals.[1]
Data Presentation
The following table summarizes the quantitative data for the synthesis of phenyl vinyl sulfone from phenyl vinyl sulfide.
| Parameter | Value | Reference |
| Reactants | ||
| Phenyl Vinyl Sulfide | 19.7 g (0.145 mol) | [1] |
| 30% Hydrogen Peroxide | 56 mL (0.5 mol) | [1] |
| Glacial Acetic Acid | 70 mL | [1] |
| Reaction Conditions | ||
| Reaction Temperature | 70°C (during addition), Reflux | [1] |
| Reaction Time | 20 minutes (at reflux) | [1] |
| Product Yield | ||
| Phenyl Vinyl Sulfone (crude) | 18–19 g (74–78%) | [1] |
| Product Characterization | ||
| Melting Point (crude) | 64–65°C | [1] |
| Melting Point (recrystallized) | 66–67°C | [1] |
Visualizations
Reaction Scheme:
Caption: Chemical transformation of phenyl vinyl sulfide to phenyl vinyl sulfone.
Experimental Workflow:
Caption: Step-by-step workflow for the synthesis of phenyl vinyl sulfone.
Discussion and Alternative Methods
The oxidation of sulfides to sulfones is a robust and versatile reaction.[2] While hydrogen peroxide is a preferred "green" oxidant due to its low cost, high oxygen content, and the formation of water as the only byproduct, other reagents can also be employed.[3] These include:
-
m-Chloroperoxybenzoic acid (mCPBA): A highly effective oxidizing agent, though it can be more expensive and generate chlorinated waste.
-
Potassium permanganate (KMnO₄): A strong and inexpensive oxidant, but reactions can be less selective and require careful control.
-
Sodium periodate (NaIO₄): Often used for selective oxidation to sulfoxides, but can achieve full oxidation to sulfones under certain conditions.
-
Catalytic Systems: Various metal catalysts in combination with terminal oxidants like O₂ or H₂O₂ have been developed for more efficient and selective oxidations.[3][4]
The choice of oxidant and reaction conditions can be tailored based on the specific substrate, desired selectivity, and scale of the reaction. For the synthesis of phenyl styryl sulfone, the hydrogen peroxide/acetic acid system provides an excellent balance of reactivity, cost-effectiveness, and environmental consideration.[1]
Safety Precautions
-
Hydrogen Peroxide: 30% hydrogen peroxide is a strong oxidizer and can cause severe skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Glacial Acetic Acid: Corrosive and causes severe burns. Use in a well-ventilated fume hood and wear appropriate PPE.
-
Exothermic Reaction: The addition of hydrogen peroxide is exothermic. Ensure proper cooling and controlled addition to prevent the reaction from becoming uncontrollable.
-
General Precautions: As with all chemical reactions, a thorough risk assessment should be conducted before starting the experiment. All chemical waste should be disposed of according to institutional and local regulations.
References
Spectroscopic Characterization of Phenyl Styryl Sulfone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the spectroscopic characterization of phenyl styryl sulfone, a compound of interest in medicinal chemistry and materials science. Detailed protocols for the synthesis and analysis using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy are presented. Quantitative data is summarized in structured tables for easy reference and comparison. Furthermore, visual diagrams generated using Graphviz are included to illustrate experimental workflows.
Introduction
This compound, with the molecular formula C₁₄H₁₂O₂S and a molecular weight of 244.31 g/mol , is a vinyl sulfone derivative.[1] Vinyl sulfones are known for their utility as Michael acceptors and their presence in various biologically active molecules. A thorough spectroscopic characterization is crucial for confirming the structure, purity, and electronic properties of synthesized this compound, which is essential for its application in drug development and materials research. This application note outlines the standard procedures for its synthesis and detailed characterization.
Synthesis of this compound
A common method for the synthesis of vinyl sulfones involves the reaction of sulfinic acid sodium salts with gem-dibromides in the absence of a metal catalyst. This approach offers an efficient and economical route to various phenyl and methyl vinyl sulfones.[2]
Protocol for Synthesis:
-
In a round-bottom flask, dissolve the sodium salt of phenylsulfinic acid in N,N-dimethylformamide (DMF).
-
Add gem-dibromoethane to the solution.
-
Heat the reaction mixture to 80°C and stir for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.
3.1.1. ¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 500 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 3-4 s
-
Spectral Width: -2 to 12 ppm
-
-
Data Processing: Apply a Fourier transform to the Free Induction Decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.
3.1.2. ¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 20-30 mg of this compound in 0.6-0.7 mL of CDCl₃ with TMS.
-
Instrumentation: A 125 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1-2 s
-
Spectral Width: -5 to 220 ppm
-
-
Data Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz and phase correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.
3.1.3. Expected NMR Data:
| Spectroscopy | Assignment | Expected Chemical Shift (δ, ppm) |
| ¹H NMR (CDCl₃) | Aromatic protons | 7.20 - 8.00 (m) |
| Vinylic protons | 6.50 - 7.50 (m) | |
| ¹³C NMR (CDCl₃) | Aromatic C-SO₂ | ~140 |
| Other aromatic carbons | 125 - 135 | |
| Vinylic carbons | 130 - 145 |
Note: The actual chemical shifts may vary depending on the specific experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.
3.2.1. FTIR-ATR Protocol:
-
Instrumentation: A Bruker Tensor 27 FT-IR spectrometer or equivalent, equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Processing: Collect a background spectrum of the empty ATR crystal and ratio the sample spectrum against the background.
3.2.2. Expected FTIR Data:
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| SO₂ | Asymmetric stretching | 1350 - 1300 |
| SO₂ | Symmetric stretching | 1160 - 1120 |
| C=C (vinyl) | Stretching | 1650 - 1600 |
| C=C (aromatic) | Stretching | 1600 - 1450 |
| C-H (aromatic) | Stretching | 3100 - 3000 |
| C-H (vinyl) | Stretching | 3080 - 3010 |
| C-H (vinyl) | Out-of-plane bending (trans) | 980 - 960 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this volatile compound.[1]
3.3.1. GC-MS Protocol:
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
Instrumentation: A standard GC-MS system.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: 40 - 500 m/z.
-
3.3.2. Expected Mass Spectrometry Data:
| Ion | m/z | Interpretation |
| [M]⁺ | 244 | Molecular ion |
| [M-C₆H₅SO₂]⁺ | 103 | Loss of phenylsulfonyl group |
| [C₆H₅SO₂]⁺ | 141 | Phenylsulfonyl cation |
| [C₆H₅]⁺ | 77 | Phenyl cation |
Note: The fragmentation pattern can provide valuable structural information.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for characterizing conjugated systems like this compound.
3.4.1. UV-Vis Spectroscopy Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent such as methanol or ethanol. A typical concentration is in the range of 10⁻⁵ to 10⁻⁶ M.
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Wavelength Range: 200 - 400 nm.
-
Blank: Use the same solvent as used for the sample as a blank.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max).
3.4.2. Expected UV-Vis Data:
For conjugated systems like this compound, absorption bands are expected in the UV region. The exact λ_max will depend on the solvent used.
| Solvent | Expected λ_max (nm) |
| Methanol | 220 - 300 |
| Ethanol | 220 - 300 |
Visualized Workflows
The following diagrams illustrate the logical workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
The protocols and data presented in this application note provide a comprehensive framework for the successful synthesis and spectroscopic characterization of this compound. Adherence to these detailed methodologies will ensure the reliable identification and purity assessment of this important chemical entity, facilitating its use in further research and development activities. The combination of NMR, FTIR, MS, and UV-Vis spectroscopy offers a powerful analytical toolkit for the unambiguous structural elucidation of this compound.
References
Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of Phenyl Styryl Sulfone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl styryl sulfone is a key structural motif found in various biologically active molecules and serves as a versatile building block in organic synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This document provides a detailed guide to the ¹H and ¹³C NMR analysis of this compound, including data presentation, experimental protocols, and workflow visualizations.
Chemical Structure
Caption: Chemical structure of this compound.
¹H and ¹³C NMR Spectral Data
The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound. This data is based on analysis of structurally similar compounds and publicly available spectral information. For precise, experimentally derived data, it is recommended to consult spectral databases such as SpectraBase or the Sigma-Aldrich catalog (Product Number: 411175).
Table 1: ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.95 - 7.90 | Multiplet | - | 2H, ortho-protons on phenylsulfonyl group |
| ~7.70 - 7.50 | Multiplet | - | 3H, meta- and para-protons on phenylsulfonyl group |
| ~7.60 | Doublet | ~15.4 | 1H, Vinylic proton (H-α) |
| ~7.45 - 7.35 | Multiplet | - | 5H, Protons on styryl phenyl ring |
| ~6.80 | Doublet | ~15.4 | 1H, Vinylic proton (H-β) |
Table 2: ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~142.5 | Vinylic Carbon (C-α) |
| ~140.0 | Quaternary Carbon (ipso-C of phenylsulfonyl) |
| ~134.0 | Quaternary Carbon (ipso-C of styryl) |
| ~133.5 | para-C of phenylsulfonyl |
| ~131.0 | ortho-C of styryl |
| ~129.5 | meta-C of phenylsulfonyl |
| ~129.0 | meta-C of styryl |
| ~128.5 | para-C of styryl |
| ~128.0 | ortho-C of phenylsulfonyl |
| ~127.0 | Vinylic Carbon (C-β) |
Experimental Protocols
Protocol 1: Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR analysis, or 50-100 mg for ¹³C NMR analysis, into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the vial.
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Filtration: To remove any particulate matter, filter the solution through a pipette containing a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Protocol 2: NMR Data Acquisition
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Software: Standard spectrometer control and data processing software.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-32.
-
Spectral Width: 0-10 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 2 seconds.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Temperature: 298 K.
Protocol 3: Data Processing and Analysis
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and the solvent peak (CDCl₃ at 77.16 ppm) for ¹³C.
-
Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Assignment: Assign the observed signals to the corresponding protons and carbons in the this compound structure based on their chemical shifts, multiplicities, and coupling constants.
NMR Analysis Workflow
Caption: Workflow for the NMR analysis of this compound.
Conclusion
This application note provides a comprehensive guide for the ¹H and ¹³C NMR analysis of this compound. By following the detailed protocols for sample preparation, data acquisition, and processing, researchers can confidently determine the structure and purity of this important compound. The provided spectral data tables serve as a valuable reference for spectral interpretation.
Mass Spectrometry of Phenyl Styryl Sulfone and its Derivatives: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl styryl sulfones and their derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry and drug development. Their diverse biological activities, including anti-inflammatory, neuroprotective, and anticancer properties, are often linked to their ability to modulate key signaling pathways. Mass spectrometry (MS) plays a pivotal role in the discovery, characterization, and quantitative analysis of these compounds. This document provides detailed application notes and protocols for the mass spectrometric analysis of phenyl styryl sulfone and its derivatives, aimed at supporting researchers in their drug development endeavors.
Application Notes
Electrospray Ionization (ESI) Mass Spectrometry
Electrospray ionization (ESI) is the most common ionization technique for the analysis of this compound derivatives by liquid chromatography-mass spectrometry (LC-MS), particularly in biological matrices. These compounds typically possess sufficient polarity to be efficiently ionized in either positive or negative ion mode.
-
Positive Ion Mode ([M+H]⁺): In the presence of a proton source (e.g., formic acid in the mobile phase), phenyl styryl sulfones readily form protonated molecules [M+H]⁺. This is often the preferred mode for sensitive detection.
-
Negative Ion Mode ([M-H]⁻): For derivatives with acidic functionalities, deprotonation can occur to form [M-H]⁻ ions.
-
Adduct Formation: In addition to protonation, adducts with sodium [M+Na]⁺ or other cations present in the mobile phase or sample matrix may be observed.
Fragmentation Patterns in Tandem Mass Spectrometry (MS/MS)
Collision-induced dissociation (CID) of the protonated or deprotonated precursor ions of phenyl styryl sulfones provides structural information crucial for their identification and characterization. While specific fragmentation patterns are dependent on the substitution on the phenyl and styryl moieties, some general fragmentation pathways can be anticipated.
A key fragmentation pathway for sulfones involves the neutral loss of sulfur dioxide (SO₂), which has a mass of approximately 64 Da. This is a characteristic fragmentation that can be used to identify compounds containing a sulfone group. Other common fragmentations include cleavages at the bonds adjacent to the sulfone group and within the styryl side chain. For protonated molecules, the fragmentation is influenced by the site of protonation.
Quantitative Analysis by LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of this compound derivatives in complex biological matrices such as plasma, serum, and tissue homogenates. The high selectivity and sensitivity of this technique allow for the accurate determination of low concentrations of the analytes. Multiple reaction monitoring (MRM) is the most commonly used scan mode for quantification, where specific precursor-to-product ion transitions are monitored for the analyte and its internal standard.
Quantitative Data Summary
The following tables summarize quantitative data from validated LC-MS/MS methods for the analysis of this compound derivatives and related compounds, as well as their biological activity.
Table 1: LC-MS/MS Method Parameters for the Analysis of Phenyl Vinyl Sulfone
| Parameter | Value | Reference |
| Compound | Phenyl Vinyl Sulfone | [1][2] |
| Matrix | Eletriptan Hydrobromide (Drug Product) | [1][2] |
| Ionization Mode | APCI Positive | [1][2] |
| Linearity Range | 4.77 - 27.00 ppm | [1][2] |
| Correlation Coefficient (r²) | 0.9990 | [1][2] |
| Limit of Detection (LOD) | 1.43 ppm | [1][2] |
| Limit of Quantification (LOQ) | 4.77 ppm | [1][2] |
| Accuracy | 97.50 - 102.10% | [1][2] |
| Precision (%RSD) | < 10% | [1][2] |
Table 2: LC-MS/MS Method Parameters for a Sulfated Metabolite (Fenoldopam-Sulfate) in Rat Plasma
| Parameter | Value | Reference |
| Compound | Fenoldopam-Sulfate | [3] |
| Matrix | Rat Plasma | [3] |
| Ionization Mode | ESI Positive/Negative Switching | [3] |
| Linearity Range | 0.98 - 1000.00 nM | [3] |
| Correlation Coefficient (R) | > 0.99 | [3] |
| Lower Limit of Quantification (LLOQ) | 0.98 nM | [3] |
| Intra-day Precision (% Variance) | < 8.4% | [3] |
| Inter-day Precision (% Variance) | < 8.4% | [3] |
| Accuracy | 82.5 - 116.0% | [3] |
| Extraction Recovery | 81.3 ± 4.1% to 113.9 ± 13.2% | [3] |
Table 3: Biological Activity of this compound Derivatives as p38 MAPK Inhibitors
| Compound | Target | IC₅₀ | Reference |
| Diaryl Urea Compound 1 | p38 MAP Kinase | Modest (specific value not provided) | [4] |
| BIRB 796 | p38 MAP Kinase | Picomolar affinity | [4] |
| 4-fluoro-phenyl/pyridinyl motif compounds | p38α MAP Kinase | 0.10 - 5.1 µM | [5] |
| SB203580 (Reference) | p38α MAP Kinase | 0.3 µM | [5] |
| Compound AA6 | p38 MAP Kinase | 403.57 ± 6.35 nM | [6] |
| Adezmapimod (SB203580) (Reference) | p38 MAP Kinase | 222.44 ± 5.98 nM | [6] |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma using Protein Precipitation
This protocol describes a general method for the extraction of this compound derivatives from plasma samples prior to LC-MS/MS analysis. Protein precipitation is a simple and effective method for removing the bulk of proteins from the sample matrix.[7][8][9]
Materials:
-
Plasma sample
-
Internal Standard (IS) solution (a structurally similar compound, preferably a stable isotope-labeled version of the analyte)
-
Precipitating solvent (e.g., acetonitrile, methanol, or a mixture thereof, often containing 0.1% formic acid)
-
Microcentrifuge tubes
-
Vortex mixer
-
Refrigerated microcentrifuge
Procedure:
-
Thaw frozen plasma samples on ice.
-
Pipette a known volume of plasma (e.g., 100 µL) into a clean microcentrifuge tube.
-
Add a small volume of the internal standard solution to each plasma sample.
-
Add 3-5 volumes of the cold precipitating solvent (e.g., 300-500 µL of acetonitrile) to the plasma sample.[7]
-
Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.[8]
-
Incubate the samples at -20°C for at least 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.[8]
-
Carefully transfer the clear supernatant to a clean tube or a 96-well plate.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase to concentrate the analytes.
Protocol 2: LC-MS/MS Analysis of this compound Derivatives
This protocol provides a starting point for developing an LC-MS/MS method for the quantitative analysis of this compound derivatives. Method parameters will need to be optimized for specific analytes and instrumentation.
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is a good starting point (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A gradient elution from a low to high percentage of mobile phase B is typically used to separate the analytes from matrix components. A starting point could be 5% B, ramping to 95% B over several minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Column Temperature: 30 - 40°C.
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: [M+H]⁺ of the analyte and internal standard.
-
Product Ions: At least two characteristic product ions for each analyte and internal standard should be selected for monitoring to ensure selectivity. The most abundant and stable product ion is typically used for quantification (quantifier), while the second is used for confirmation (qualifier).
-
Collision Gas: Argon.
-
Optimization: The declustering potential, collision energy, and other source parameters should be optimized for each analyte to achieve maximum sensitivity.
Visualizations
Signaling Pathway
This compound derivatives have been shown to exert their biological effects, in part, by inhibiting the p38 mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is a key regulator of inflammatory responses and cellular stress.
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound derivatives.
Experimental Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of this compound derivatives in a biological matrix using LC-MS/MS.
References
- 1. Characterization of multiple fragmentation pathways initiated by collision-induced dissociation of multifunctional anions formed by deprotonation of 2-nitrobenzenesulfonylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A positive-negative switching LC-MS/MS method for quantification of fenoldopam and its phase II metabolites: Applications to a pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioanalytical method development and validation: Critical concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors | MDPI [mdpi.com]
- 6. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jchps.com [jchps.com]
- 9. rfppl.co.in [rfppl.co.in]
Phenyl Styryl Sulfones: Application Notes and Protocols for In Vitro Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro cytotoxic effects of phenyl styryl sulfones, a class of compounds showing significant promise in anticancer research. This document details the experimental protocols for key cytotoxicity assays and summarizes the quantitative data on the activity of various phenyl styryl sulfone derivatives. Furthermore, it illustrates the known signaling pathways through which these compounds exert their cytotoxic and apoptotic effects.
Data Presentation: In Vitro Cytotoxicity of this compound Derivatives
The cytotoxic potential of this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these studies.
| Compound/Derivative | Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| Rigosertib | HeLa | Cervical Cancer | MTT | Not Specified | [1] |
| Rigosertib | MCF-7 | Breast Cancer | MTT | Not Specified | [1] |
| Rigosertib | HepG2 | Liver Cancer | MTT | Not Specified | [1] |
| Rigosertib | SCC-15 | Squamous Cell Carcinoma | MTT | Not Specified | [1] |
| Rigosertib | HUVEC (Normal) | - | MTT | 0.122 | [1] |
| Rigosertib | 293T (Normal) | - | MTT | 0.036 | [1] |
| Compound 15b (Rigosertib Derivative) | HeLa | Cervical Cancer | MTT | Potent (nM range) | [1] |
| Compound 15b (Rigosertib Derivative) | MCF-7 | Breast Cancer | MTT | Potent (nM range) | [1] |
| Compound 15b (Rigosertib Derivative) | HepG2 | Liver Cancer | MTT | Potent (nM range) | [1] |
| Compound 15b (Rigosertib Derivative) | SCC-15 | Squamous Cell Carcinoma | MTT | Potent (nM range) | [1] |
| Compound 12b (Rigosertib Derivative) | HeLa, MCF-7, HepG2, SCC-15 | Various | MTT | Similar to Rigosertib | [1] |
| Compound 12d (Rigosertib Derivative) | HeLa, MCF-7, HepG2, SCC-15 | Various | MTT | Similar to Rigosertib | [1] |
| Heteroaryl Styryl Sulfone (Compound 14f) | A2780 | Ovarian Cancer | Not Specified | Highly Potent | [2] |
| Vinyl Sulfone (Compound VF16) | A431 | Skin Cancer | MTT | 33.52 ± 2.57 | [3] |
| Vinyl Sulfone (Compound VF16) | A549 | Lung Cancer | MTT | 54.63 ± 0.09 | [3] |
| Vinyl Sulfone (Compound VF16) | H1975 | Lung Cancer | MTT | 30.38 ± 1.37 | [3] |
| Compound 7k | HT-29 | Colon Carcinoma | In vivo | 51% tumor growth inhibition | [4] |
Experimental Protocols
Detailed methodologies for commonly employed in vitro cytotoxicity assays are provided below. These protocols can be adapted for the evaluation of various this compound derivatives.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound compound of interest
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound compound in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Sulforhodamine B (SRB) Assay
This assay is based on the measurement of cellular protein content.
Materials:
-
This compound compound of interest
-
Adherent cancer cell line
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Cell Fixation: After compound incubation, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air-dry.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air-dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 5-10 minutes to solubilize the bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound compound of interest
-
Human cancer cell line
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the this compound compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[5][6]
Signaling Pathways and Mechanisms of Action
Phenyl styryl sulfones exert their cytotoxic effects through the modulation of various signaling pathways, ultimately leading to cell cycle arrest and apoptosis.
Styryl sulfone compounds have been shown to induce G2/M phase cell cycle arrest in tumor cells.[1] This disruption of the cell cycle progression is often a precursor to apoptosis.
The induction of apoptosis by phenyl styryl sulfones involves multiple signaling cascades. One of the key mechanisms is the activation of the intrinsic apoptotic pathway, often mediated by the p53 tumor suppressor protein. This leads to changes in the expression of Bcl-2 family proteins, mitochondrial dysfunction, and subsequent activation of caspases.
Furthermore, phenyl styryl sulfones have been implicated in the modulation of mitogen-activated protein kinase (MAPK) signaling pathways, including the ERK, JNK, and p38 pathways. The activation of JNK and p38 pathways, in particular, is often associated with pro-apoptotic signals in response to cellular stress. Some derivatives also affect the PI3K/Akt signaling pathway, a critical regulator of cell survival.
References
- 1. Synthesis and antitumor effects of novel benzyl naphthyl sulfoxide/sulfone derivatives derived from Rigosertib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New styryl sulfones as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Anti-proliferative Activity of Phenyl Styryl Sulfone on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl styryl sulfones are a class of organic compounds that have garnered significant interest in oncology research due to their potent anti-proliferative activities against a variety of cancer cell lines. These compounds typically induce cell cycle arrest and apoptosis through the modulation of multiple intracellular signaling pathways. This document provides a detailed overview of the anti-proliferative effects of phenyl styryl sulfone derivatives, experimental protocols for their evaluation, and visualizations of the key signaling pathways involved.
Data Presentation
The anti-proliferative activity of various this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values of selected this compound derivatives against different cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| Compound 1 | RXF393 | Renal Cancer | 7.01 ± 0.39 | [1] |
| HT29 | Colon Cancer | 24.3 ± 1.29 | [1] | |
| LOX IMVI | Melanoma | 9.55 ± 0.51 | [1] | |
| WI 38 | Normal Fibroblast | 46.20 ± 2.59 | [1] | |
| Rigosertib | HeLa | Cervical Cancer | - | [2] |
| MCF-7 | Breast Cancer | - | [2] | |
| HepG2 | Liver Cancer | - | [2] | |
| SCC-15 | Squamous Cell Carcinoma | - | [2] | |
| Heteroaryl Styryl Sulfone (14f) | A2780 | Ovarian Cancer | - | [3] |
Note: IC50 values can vary depending on the specific experimental conditions.
Key Findings on Mechanism of Action
Research indicates that this compound derivatives exert their anti-cancer effects through multiple mechanisms:
-
Cell Cycle Arrest: Several derivatives have been shown to induce cell cycle arrest, primarily at the G2/M phase.[3] This is often associated with the modulation of key cell cycle regulatory proteins.
-
Induction of Apoptosis: Phenyl styryl sulfones are potent inducers of apoptosis, or programmed cell death, in cancer cells.[2][3] This is a critical mechanism for eliminating malignant cells.
-
Modulation of Signaling Pathways: The anti-proliferative effects are mediated by the modulation of crucial signaling pathways involved in cell growth, survival, and proliferation. The most consistently implicated pathways include:
-
MAPK Signaling Pathway: Phenyl styryl sulfones have been shown to affect the Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK and JNK cascades.[4]
-
PI3K/Akt/mTOR Signaling Pathway: The well-established pro-survival PI3K/Akt/mTOR pathway is another key target. Rigosertib, a notable styryl benzyl sulfone, is a known inhibitor of this pathway.
-
Other Targets: Specific derivatives have been found to target other critical proteins such as CDC25C and Mcl-1, and some, like Rigosertib, also act as microtubule destabilizing agents.[3]
-
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound derivative stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of the this compound derivative in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis in cancer cells treated with this compound derivatives using flow cytometry.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with the this compound derivative at the desired concentration and for the appropriate time.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of cancer cells treated with this compound derivatives.
Materials:
-
Treated and untreated cancer cells
-
Cold 70% ethanol
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the this compound derivative as required.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by resuspending the pellet in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound derivatives.
Caption: Overview of this compound's Multi-Target Mechanism.
References
Application Notes and Protocols for In Vivo Xenograft Models in the Evaluation of Phenyl Styryl Sulfones
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenyl styryl sulfones are a class of synthetic small molecules that have garnered significant interest in oncology research due to their potent anti-proliferative and pro-apoptotic activities across a variety of cancer cell lines. A prominent example of this class is Rigosertib (ON 01910.Na), a multi-kinase inhibitor that has been investigated in numerous preclinical and clinical studies. This document provides detailed application notes and protocols for the use of in vivo xenograft models to test the efficacy of phenyl styryl sulfone derivatives. These models are crucial for evaluating the therapeutic potential of these compounds in a living organism, providing insights into their pharmacodynamics and anti-tumor effects.
Data Presentation: Efficacy of Phenyl Styryl Sulfones in Xenograft Models
The following table summarizes the in vivo efficacy of representative phenyl styryl sulfones in various human cancer xenograft models.
| Compound | Cancer Cell Line | Mouse Strain | Administration Route & Dose | Treatment Schedule | Key Findings | Reference |
| Rigosertib (ON 01910.Na) | Neuroblastoma (LU-NB-3 PDX) | Nude | 200 mg/kg, i.p. | 5 times per week | Significantly delayed tumor growth and prolonged survival (median survival: 31 days vs. 22 days for vehicle).[1] | [1] |
| Rigosertib (ON 01910.Na) | Head and Neck Squamous Cell Carcinoma (HNSCC) | - | - | - | Growth reduction in 3 out of 8 patient-derived tumor xenografts.[2] | [2] |
| Rigosertib (ON 01910.Na) | Colorectal Cancer (DLD1, KRAS mutant) | Nude | - | - | Significant inhibition of tumor growth in KRAS-mutant xenografts.[3] | [3] |
| Rigosertib (ON 01910.Na) | Myeloproliferative Neoplasia (KRASG12D) | - | 100 mg/kg, i.p. | Once daily | Improved survival (median survival: 48 days vs. 26 days for vehicle).[4] | [4] |
| Compound 7k | Colon Carcinoma (HT-29) | - | 400 mg/kg, p.o. | - | 51% tumor growth inhibition. | [5] |
Experimental Protocols
Protocol 1: Establishment of Subcutaneous Human Cancer Xenograft Model
This protocol outlines the procedure for establishing a subcutaneous xenograft model using a human cancer cell line.
Materials:
-
Human cancer cell line of interest (e.g., HT-29, DLD1)
-
Cell culture medium (e.g., McCoy's 5A for HT-29)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel® (optional, can enhance tumor take rate)
-
Immunodeficient mice (e.g., Athymic Nude, NOD/SCID), 6-8 weeks old
-
Syringes (1 mL) and needles (27-30 gauge)
-
Calipers
-
Anesthetic (e.g., isoflurane)
-
Animal housing in a specific pathogen-free (SPF) facility
Procedure:
-
Cell Culture: Culture the selected cancer cell line in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: When cells reach 70-80% confluency, wash them with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.
-
Cell Preparation for Injection: Wash the cell pellet twice with sterile PBS. Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel®) at a concentration of 5-10 x 106 cells per 100 µL. Keep the cell suspension on ice.
-
Tumor Cell Implantation:
-
Anesthetize the mouse using isoflurane.
-
Shave the right flank of the mouse and disinfect the area with 70% ethanol.
-
Gently lift the skin and subcutaneously inject 100 µL of the cell suspension.
-
Monitor the mice for recovery from anesthesia.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to establish and grow.
-
Measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .
-
Monitor the body weight of the mice to assess toxicity.
-
-
Randomization: Once the average tumor volume reaches approximately 100-150 mm³, randomize the mice into control and treatment groups.
Protocol 2: Administration of Phenyl Styryl Sulfones
This protocol describes the preparation and administration of this compound compounds to tumor-bearing mice.
Materials:
-
This compound compound (e.g., Rigosertib, Compound 7k)
-
Vehicle for formulation (see below)
-
Syringes and needles appropriate for the route of administration
-
Balance and weighing supplies
-
Vortex mixer and/or sonicator
Formulation and Administration:
-
For Intraperitoneal (i.p.) Injection (e.g., Rigosertib):
-
Rigosertib can be dissolved in sterile PBS.[1]
-
Prepare the dosing solution on the day of administration.
-
Administer the solution via i.p. injection at the desired dose (e.g., 100-200 mg/kg). The injection volume should be approximately 100-200 µL.
-
-
For Oral Gavage (p.o.) (e.g., Compound 7k):
-
Phenyl styryl sulfones are often poorly soluble in water. A common vehicle for oral administration of such compounds is a suspension in 0.5% carboxymethylcellulose (CMC) in water, sometimes with a small amount of a surfactant like Tween 80 (e.g., 0.1%) to improve wettability.
-
To prepare the formulation, weigh the required amount of the compound and triturate it with a small amount of the vehicle to form a paste. Gradually add the remaining vehicle while mixing to obtain a uniform suspension.
-
Administer the suspension via oral gavage using a feeding needle at the desired dose (e.g., 400 mg/kg).
-
Treatment Schedule:
-
The treatment schedule will depend on the specific compound and experimental design. A common schedule is daily or five times a week administration for a period of 2-4 weeks.[1]
Protocol 3: Evaluation of Anti-Tumor Efficacy
This protocol details the assessment of the anti-tumor effects of the this compound treatment.
Procedure:
-
Continued Monitoring: Continue to measure tumor volume and body weight 2-3 times per week throughout the treatment period.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³), or after a fixed duration of treatment.
-
Data Analysis:
-
Calculate the mean tumor volume for each group at each measurement time point.
-
Plot the mean tumor volume ± SEM versus time for each group.
-
Calculate the Tumor Growth Inhibition (TGI) at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100% .
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the differences in tumor growth between the treated and control groups.
-
-
Toxicity Assessment: Monitor for signs of toxicity, including weight loss, changes in behavior, and ruffled fur. A body weight loss of more than 15-20% is often considered a sign of significant toxicity.
-
Tissue Collection: At the end of the study, tumors and other organs can be harvested for further analysis (e.g., histopathology, Western blotting, RNA sequencing).
Signaling Pathways and Mechanisms of Action
Phenyl styryl sulfones, particularly Rigosertib, exert their anti-cancer effects by modulating multiple signaling pathways, leading to cell cycle arrest and apoptosis.
Ras/MAPK and PI3K/Akt Signaling Pathways
Rigosertib has been shown to disrupt the Ras-Raf-MEK-ERK (MAPK) and the PI3K-Akt signaling pathways, both of which are critical for cancer cell proliferation and survival.[3]
Caption: this compound Inhibition of Pro-Survival Signaling Pathways.
G2/M Cell Cycle Arrest and Apoptosis
A key mechanism of action for phenyl styryl sulfones is the induction of G2/M cell cycle arrest, followed by apoptosis.[6] This is often associated with the modulation of key cell cycle regulators and apoptotic proteins. Rigosertib has been shown to inhibit Polo-like kinase 1 (Plk1), leading to an increase in Cyclin B1 and preventing entry into mitosis.[7] This sustained arrest can trigger the intrinsic apoptotic pathway.
Caption: this compound-Induced G2/M Arrest and Apoptosis.
Experimental Workflow
The following diagram illustrates the overall workflow for testing phenyl styryl sulfones in an in vivo xenograft model.
Caption: Workflow for this compound Efficacy Testing in Xenograft Models.
References
- 1. Anti-tumor effects of rigosertib in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dual pathway inhibitor rigosertib is effective in direct patient tumor xenografts of head and neck squamous cell carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of rigosertib, a small molecular RAS signaling disrupter for the treatment of KRAS-mutant colorectal cancer | Cancer Biology & Medicine [cancerbiomed.org]
- 4. oncotarget.com [oncotarget.com]
- 5. Rigosertib induces cell death of a myelodysplastic syndrome-derived cell line by DNA damage-induced G2/M arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 1 study of intravenous rigosertib (ON 01910.Na), a novel benzyl styryl sulfone structure producing G2/M arrest and apoptosis, in adult patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rigosertib and Cholangiocarcinoma: A Cell Cycle Affair - PMC [pmc.ncbi.nlm.nih.gov]
Phenyl Styryl Sulfone: A Tool for Investigating the MAPK Signaling Pathway
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl styryl sulfones are a class of organic compounds that have garnered significant interest in biomedical research due to their diverse biological activities. Notably, certain derivatives have been identified as potent modulators of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical cellular cascade involved in a myriad of physiological and pathological processes including cell proliferation, differentiation, inflammation, and apoptosis. Dysregulation of the MAPK pathway is a hallmark of many diseases, including cancer and neurodegenerative disorders.
This document provides detailed application notes and experimental protocols for the use of phenyl styryl sulfone and its derivatives in studying the MAPK signaling pathway, with a particular focus on the p38 MAPK cascade.
Mechanism of Action
Specific derivatives of this compound have been shown to act as inhibitors of the p38 MAPK pathway.[1] The proposed mechanism involves the direct or indirect inhibition of p38 phosphorylation, a key activation step in the cascade. By preventing the phosphorylation of p38, these compounds effectively block the downstream signaling events. One of the critical downstream targets of p38 MAPK is the transcription factor NF-κB. Activated p38 can lead to the nuclear translocation of the p65 subunit of NF-κB, initiating the transcription of pro-inflammatory and apoptotic genes.[1][2] this compound derivatives can attenuate this process by inhibiting the upstream p38 MAPK, thereby preventing NF-κB activation and subsequent gene expression.[1] This makes them valuable tools for dissecting the intricate roles of the p38 MAPK/NF-κB signaling axis in various cellular contexts.
Data Presentation
The following tables summarize the quantitative data on the biological effects of a representative this compound derivative, compound 4d, in cellular models.
Table 1: Effect of this compound Derivative (4d) on LPS-Induced Nitric Oxide (NO) Production in Primary Microglia
| Concentration of 4d (µM) | Inhibition of NO Production (%) (Mean ± SD) |
| 2 | 27.8 ± 3.5 |
| 5 | 57.1 ± 4.2 |
| 10 | 94.0 ± 2.1 |
Data adapted from a study on styryl sulfone derivatives in a Parkinson's disease model.[1]
Table 2: Neuroprotective Effect of this compound Derivative (4d) against MPP+-Induced Toxicity in Mesencephalic Neurons
| Treatment | Cell Viability (%) (Mean ± SD) |
| Control | 100 |
| MPP+ (10 µM) | 55 ± 5 |
| MPP+ + 4d (2 µM) | 70 ± 4 |
| MPP+ + 4d (5 µM) | 85 ± 6 |
| MPP+ + 4d (10 µM) | 95 ± 4 |
Data adapted from a study on styryl sulfone derivatives in a Parkinson's disease model.[1]
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on the MAPK signaling pathway.
Protocol 1: Western Blot Analysis of p38 MAPK Phosphorylation
This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of p38 MAPK in a cellular model.
Materials:
-
Cell line of interest (e.g., BV-2 microglia, RAW 264.7 macrophages)
-
Cell culture medium and supplements
-
This compound (or derivative) stock solution (in DMSO)
-
Stimulating agent (e.g., Lipopolysaccharide (LPS), MPP+)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total p38 MAPK, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., 1 µg/mL LPS for 30 minutes) to induce p38 MAPK phosphorylation. Include an unstimulated control group.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells with ice-cold RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p38, total p38, and a loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize the levels of phospho-p38 to total p38 and the loading control.
-
Protocol 2: In Vitro p38 MAPK Kinase Assay
This protocol is for determining the direct inhibitory effect of this compound on the kinase activity of p38 MAPK and for calculating its IC50 value.
Materials:
-
Recombinant active p38 MAPK enzyme
-
Kinase assay buffer
-
Substrate for p38 MAPK (e.g., ATF2)
-
ATP
-
This compound stock solution
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based assay)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 384-well plate, add the p38 MAPK enzyme, the substrate (ATF2), and the different concentrations of this compound or vehicle control.
-
-
Kinase Reaction:
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves two steps: first, adding a reagent to stop the reaction and deplete remaining ATP, and second, adding a detection reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader. The signal is proportional to the kinase activity.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 3: Immunofluorescence Staining for NF-κB (p65) Nuclear Translocation
This protocol allows for the visualization of the inhibitory effect of this compound on the nuclear translocation of the NF-κB p65 subunit.
Materials:
-
Cells cultured on glass coverslips in a multi-well plate
-
This compound stock solution
-
Stimulating agent (e.g., TNF-α)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking solution (1% BSA in PBS)
-
Primary antibody: anti-NF-κB p65
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Treat cells with this compound or vehicle for 1-2 hours, followed by stimulation with an appropriate agent (e.g., 10 ng/mL TNF-α for 30 minutes) to induce NF-κB translocation.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Staining:
-
Wash with PBS.
-
Block non-specific binding with 1% BSA in PBS for 30 minutes.
-
Incubate with the primary anti-NF-κB p65 antibody diluted in blocking solution for 1 hour at room temperature.
-
Wash with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody and DAPI in blocking solution for 1 hour at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the subcellular localization of NF-κB p65 using a fluorescence microscope. In unstimulated or inhibitor-treated cells, p65 will be predominantly in the cytoplasm, while in stimulated cells, it will translocate to the nucleus.
-
Conclusion
This compound and its derivatives represent a promising class of chemical probes for studying the MAPK signaling pathway. Their ability to inhibit p38 MAPK activation provides a valuable tool for researchers to investigate the downstream consequences of this pathway in various physiological and pathological contexts. The protocols provided in this document offer a starting point for utilizing these compounds to further our understanding of MAPK signaling in health and disease.
References
- 1. A Novel Synthetic Precursor of Styryl Sulfone Neuroprotective Agents Inhibits Neuroinflammatory Responses and Oxidative Stress Damage through the P38 Signaling Pathway in the Cell and Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAPK p38 Regulates Transcriptional Activity of NF-κB in Primary Human Astrocytes via Acetylation of p65 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phenyl Styryl Sulfone for Induction of Mitotic Arrest in Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl styryl sulfone and its derivatives have emerged as a promising class of small molecules with potent anti-proliferative and anticancer activities. These compounds have been shown to induce cell cycle arrest, particularly at the G2/M phase, leading to the inhibition of tumor cell growth and, in some cases, apoptosis. The primary mechanism of action for many of these compounds is believed to be the disruption of microtubule dynamics, a critical process for the formation of the mitotic spindle during cell division. This document provides a comprehensive overview of the application of this compound and its derivatives in cancer research, including detailed experimental protocols and a summary of key quantitative data.
Mechanism of Action
While the precise mechanism for the parent this compound is still under detailed investigation, studies on its derivatives strongly suggest that it functions as a microtubule-destabilizing agent. By interfering with the polymerization of tubulin, these compounds prevent the formation of a functional mitotic spindle, a requisite for chromosome segregation. This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest in mitosis (M-phase). This sustained mitotic arrest can ultimately trigger apoptotic cell death in cancer cells.
Some studies also suggest the involvement of the mitogen-activated protein kinase (MAPK) signaling pathway. It is proposed that certain styryl sulfone derivatives may modulate the activity of key kinases in this pathway, such as ERK and JNK, which are involved in cell proliferation and apoptosis[1].
Data Presentation
The following tables summarize the anti-proliferative activity of representative styryl sulfone derivatives in various cancer cell lines.
Table 1: In Vitro Anti-proliferative Activity of Styryl Sulfone Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Vinyl Sulfone Derivative 12m | A549 | Lung Cancer | 0.128 | [2] |
| Vinyl Sulfone Derivative 12m | HCT-116 | Colon Cancer | 0.253 | [2] |
| Vinyl Sulfone Derivative 12m | MCF-7 | Breast Cancer | 0.606 | [2] |
| Vinyl Sulfone Derivative 12m | HeLa | Cervical Cancer | 0.157 | [2] |
| Heteroaryl Styryl Sulfone 14f | A2780 | Ovarian Cancer | Not specified, but highly potent | [3] |
| 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS) | A549 | Lung Cancer | 0.03 | [4] |
Table 2: In Vivo Antitumor Activity of a Styryl Sulfone Derivative
| Compound | Tumor Model | Administration | Dosage | Tumor Growth Inhibition (%) | Reference |
| Styryl Sulfone 7k | HT-29 Human Carcinoma Xenograft (Mice) | Oral | 400 mg/kg | 51 | [5] |
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Lines: A variety of human cancer cell lines can be used, such as A549 (lung carcinoma), HCT-116 (colorectal carcinoma), MCF-7 (breast adenocarcinoma), and HeLa (cervical cancer).
-
Culture Conditions: Culture the cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound or its derivative (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Further dilute the stock solution with the culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
II. Cell Viability Assay (MTT Assay)
-
Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., paclitaxel).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
III. Cell Cycle Analysis by Flow Cytometry
-
Seeding and Treatment: Seed cells in 6-well plates and treat them with the test compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).
-
Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol at -20°C overnight.
-
Staining: Rehydrate the cells in PBS, then centrifuge and resuspend the pellet in a staining solution containing propidium iodide (PI, 50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content using a flow cytometer.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase indicates mitotic arrest.
IV. Microtubule Polymerization Assay (In Vitro)
-
Tubulin Preparation: Use a commercially available tubulin polymerization assay kit. Reconstitute purified tubulin in a general tubulin buffer.
-
Assay Setup: In a 96-well plate, add the tubulin solution, a GTP solution, and the test compound at various concentrations. Include a positive control (e.g., paclitaxel for polymerization promotion or nocodazole for inhibition) and a vehicle control.
-
Fluorescence Measurement: Measure the fluorescence (indicative of tubulin polymerization) over time at 37°C using a fluorescence plate reader.
-
Data Analysis: Plot the fluorescence intensity against time to observe the effect of the compound on the rate and extent of tubulin polymerization.
Mandatory Visualizations
Caption: Proposed signaling pathway for this compound-induced mitotic arrest.
Caption: General experimental workflow for evaluating this compound.
Caption: Protocol for cell cycle analysis using flow cytometry.
References
- 1. WO2000059494A1 - Styryl sulfone anticancer agents - Google Patents [patents.google.com]
- 2. Discovery of novel vinyl sulfone derivatives as anti-tumor agents with microtubule polymerization inhibitory and vascular disrupting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of heteroaryl styryl sulfone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells [pubmed.ncbi.nlm.nih.gov]
- 5. New styryl sulfones as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Phenyl Styryl Sulfone in Neurodegenerative Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl styryl sulfones are a class of organic compounds that have garnered significant interest in the field of neurodegenerative disease research. These compounds possess a unique chemical scaffold that imparts them with potent anti-inflammatory, antioxidant, and neuroprotective properties. This document provides a detailed overview of the application of phenyl styryl sulfone and its derivatives in various neurodegenerative disease models, with a primary focus on Parkinson's Disease, for which the most extensive research is currently available. Application notes are also provided for Alzheimer's and Huntington's disease models, postulating potential therapeutic avenues based on the known mechanisms of action of these compounds.
Parkinson's Disease Models
This compound derivatives have demonstrated significant neuroprotective effects in both in vitro and in vivo models of Parkinson's disease (PD). The primary mechanism of action involves the modulation of key signaling pathways related to inflammation and oxidative stress, which are critical in the pathogenesis of PD.
Mechanism of Action
Research has shown that certain this compound derivatives, notably a compound referred to as 4d , exert their neuroprotective effects through a dual mechanism:
-
Anti-inflammatory Effects via p38 MAPK Inhibition: Compound 4d has been shown to significantly inhibit the phosphorylation of p38 mitogen-activated protein kinase (MAPK) in response to neurotoxic stimuli.[1][2] This inhibition, in turn, suppresses the downstream activation of nuclear factor-kappa B (NF-κB), a key transcription factor that drives the expression of pro-inflammatory cytokines and mediators, ultimately reducing neuroinflammation-related apoptosis.[1][2]
-
Antioxidant Effects via Nrf2 Activation: Compound 4d also promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[1][2] Once in the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of various antioxidant genes, leading to the upregulation of phase II detoxification enzymes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC).[1][2] This enhancement of the endogenous antioxidant defense system helps to mitigate oxidative damage induced by neurotoxins.
Data Presentation
The following tables summarize the quantitative data from studies evaluating the efficacy of this compound derivatives in Parkinson's disease models.
Table 1: Neuroprotective Effects of this compound Derivatives against MPP+-induced Neurotoxicity in Mesencephalic Neurons [1]
| Compound | Concentration (µM) | Cell Viability (% of Control) |
| 4d | 2 | 71.6% |
| 5 | 83.5% | |
| 10 | 93.4% | |
| CAPE (Caffeic Acid Phenethyl Ester) | 2 | 54.9% |
| 5 | 67.0% | |
| 10 | 82.5% |
Table 2: Inhibitory Effects of this compound Derivatives on LPS-induced Nitric Oxide (NO) Production in Primary Microglia [3]
| Compound | Concentration (µM) | NO Inhibition (%) |
| 3b | 10 | Significant Inhibition |
| 3d | 10 | Significant Inhibition |
| 4b | 10 | Significant Inhibition |
| 4d | 2 | Significant Inhibition |
| 5 | More Significant Inhibition | |
| 10 | Most Significant Inhibition | |
| CAPE | 10 | Significant Inhibition |
Mandatory Visualization
Caption: this compound's dual mechanism in neuroprotection.
Experimental Protocols
Objective: To assess the neuroprotective effects of this compound derivatives against the neurotoxin MPP+.
Materials:
-
Primary mesencephalic neuron culture
-
Neurobasal medium supplemented with B27 and L-glutamine
-
This compound derivatives (e.g., 4d) dissolved in DMSO
-
MPP+ iodide salt (Sigma-Aldrich)
-
Cell Counting Kit-8 (CCK-8) (Dojindo)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate primary mesencephalic neurons in 96-well plates at a density of 1 x 10^5 cells/well and culture for 24 hours.
-
Compound Pre-treatment: Pre-treat the neurons with various concentrations of the this compound derivatives (e.g., 2, 5, and 10 µM) for 3 hours.[1] A vehicle control (DMSO) should be included.
-
Neurotoxin Challenge: Add MPP+ to the wells at a final concentration of 10 µM to induce neurotoxicity.[1] A control group without MPP+ and a model group with MPP+ and vehicle should be included.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 incubator.[1]
-
Cell Viability Assessment:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control group (untreated cells).
Objective: To evaluate the anti-inflammatory effects of this compound derivatives by measuring the inhibition of NO production in activated microglia.
Materials:
-
Primary microglial cell culture
-
DMEM supplemented with 10% FBS and penicillin/streptomycin
-
This compound derivatives dissolved in DMSO
-
Lipopolysaccharide (LPS) from E. coli (Sigma-Aldrich)
-
Griess Reagent System (Promega)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Plate primary microglia in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 2, 5, and 10 µM) for 1 hour.[3]
-
Inflammatory Stimulus: Add LPS to the wells at a final concentration of 1 µg/mL to induce an inflammatory response.[3] A control group without LPS and a model group with LPS and vehicle should be included.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Nitrite Measurement (as an indicator of NO production):
-
Collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution and incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm within 30 minutes using a microplate reader.
-
-
Data Analysis: Generate a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and express the inhibition of NO production as a percentage relative to the LPS-treated model group.
Objective: To assess the in vivo neuroprotective efficacy of this compound derivatives.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP-HCl (Sigma-Aldrich) dissolved in saline
-
This compound derivative (e.g., 4d) formulated for intraperitoneal (i.p.) or oral administration
-
Apparatus for behavioral testing (e.g., rotarod, open field)
-
Equipment for tissue processing and analysis (e.g., cryostat, HPLC, antibodies for immunohistochemistry)
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.
-
MPTP Administration: Induce Parkinsonism by administering MPTP (e.g., 20-30 mg/kg, i.p.) once daily for 5-7 consecutive days. The exact dosing regimen may need optimization.
-
Compound Treatment: Administer the this compound derivative (e.g., 10-50 mg/kg, i.p. or p.o.) daily, starting before, during, or after the MPTP injections, depending on the study design (prophylactic or therapeutic). A vehicle control group and a group receiving only the compound should be included.
-
Behavioral Assessments: Conduct behavioral tests (e.g., rotarod test for motor coordination, open field test for locomotor activity) at specified time points after the final MPTP injection.
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.
-
Collect brains and process for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and striatum.
-
Alternatively, collect striatal tissue for HPLC analysis of dopamine and its metabolites.
-
-
Data Analysis: Compare the behavioral performance, number of TH-positive neurons, and dopamine levels between the different treatment groups.
Alzheimer's Disease Models
Currently, there is a lack of direct experimental evidence for the application of this compound in established Alzheimer's disease (AD) models. However, based on their demonstrated anti-inflammatory and antioxidant properties, it is plausible to hypothesize their potential therapeutic utility in AD. The pathology of AD is characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, which are associated with chronic neuroinflammation and oxidative stress.
Postulated Mechanism of Action in AD
Given their known mechanisms, phenyl styryl sulfones could potentially mitigate AD pathology by:
-
Reducing Aβ-induced neuroinflammation: By inhibiting the p38 MAPK pathway, these compounds could suppress the activation of microglia and astrocytes surrounding Aβ plaques, thereby reducing the production of pro-inflammatory cytokines.
-
Protecting against Aβ-induced oxidative stress: Through the activation of the Nrf2 pathway, phenyl styryl sulfones could enhance the neuronal antioxidant defense, protecting against Aβ-induced reactive oxygen species (ROS) production and subsequent neuronal damage.
Proposed Experimental Workflow for AD Models
Caption: Proposed workflow for evaluating this compound in AD models.
Huntington's Disease Models
Similar to Alzheimer's disease, there is a paucity of research directly investigating the effects of this compound in Huntington's disease (HD) models. HD is a genetic neurodegenerative disorder caused by a CAG repeat expansion in the huntingtin gene, leading to the formation of mutant huntingtin (mHtt) protein aggregates. Oxidative stress and neuroinflammation are also implicated in the pathogenesis of HD.
Postulated Mechanism of Action in HD
The neuroprotective mechanisms of phenyl styryl sulfones could be relevant to HD by:
-
Combating mHtt-induced oxidative stress: The Nrf2-activating properties of these compounds could bolster the cellular defense against oxidative damage triggered by mHtt aggregation and mitochondrial dysfunction.
-
Alleviating neuroinflammation: Inhibition of the p38 MAPK pathway could reduce the inflammatory response mediated by microglia and astrocytes in HD brains.
Conclusion
This compound and its derivatives represent a promising class of multi-target compounds for the treatment of neurodegenerative diseases. Extensive research has validated their efficacy in preclinical models of Parkinson's disease, primarily through their potent anti-inflammatory and antioxidant activities. While their application in Alzheimer's and Huntington's disease models remains to be explored, their established mechanisms of action provide a strong rationale for future investigations into their therapeutic potential for these devastating disorders. The detailed protocols provided herein offer a foundation for researchers to further explore the neuroprotective properties of this important class of compounds.
References
- 1. Antioxidant and Anti-Inflammatory Defenses in Huntington’s Disease: Roles of NRF2 and PGC-1α, and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dapsone, More than an Effective Neuro and Cytoprotective Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Synthetic Precursor of Styryl Sulfone Neuroprotective Agents Inhibits Neuroinflammatory Responses and Oxidative Stress Damage through the P38 Signaling Pathway in the Cell and Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Phenyl Styryl Sulfone: A Potent Inhibitor of the NLRP3 Inflammasome
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2][3] Its dysregulation is implicated in a wide range of inflammatory diseases, including cryopyrin-associated periodic syndromes (CAPS), type 2 diabetes, Alzheimer's disease, and atherosclerosis, making it a prime therapeutic target.[1][3][4] Phenyl styryl sulfones have emerged as a promising class of small-molecule inhibitors that effectively target the NLRP3 inflammasome, offering potential for the development of novel anti-inflammatory therapeutics.
This document provides detailed application notes on the mechanism of action of phenyl styryl sulfone as an NLRP3 inhibitor, quantitative data on its inhibitory activity, and comprehensive protocols for key experiments to evaluate its efficacy.
Mechanism of Action
Phenyl styryl sulfones primarily function as direct inhibitors of the NLRP3 inflammasome. The proposed mechanism involves the covalent modification of critical cysteine residues within the NACHT domain of the NLRP3 protein.[2] This alkylation is thought to interfere with the ATPase activity of NLRP3, a crucial step for its oligomerization and the subsequent assembly of the inflammasome complex.[2][5] By preventing the assembly of the apoptosis-associated speck-like protein containing a CARD (ASC) pyroptosome, phenyl styryl sulfones effectively block the activation of caspase-1 and the subsequent maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[2][3]
Some styryl sulfone compounds have also been shown to exert anti-inflammatory effects through the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which can, in turn, suppress the NF-κB-mediated expression of pro-inflammatory genes.
Quantitative Data: Inhibitory Activity
Several studies have synthesized and evaluated novel this compound derivatives for their inhibitory potency against the NLRP3 inflammasome. The half-maximal inhibitory concentration (IC50) values are typically determined by measuring the reduction in IL-1β secretion from stimulated immune cells.
| Compound Class | Specific Compound | Cell Line | IC50 (µM) | Reference |
| Phenyl Vinyl Sulfone | Compound 7a | Not Specified | 1.83 ± 0.28 | [1][6] |
| Phenyl Vinyl Sulfone | Compound 5b | Not Specified | 0.91 ± 0.06 | [1][6] |
| Arylsulfonamide | YM-I-26 | J774A.1 | 0.65 ± 0.14 | [4] |
| Phenyl Vinyl Sulfone | BAY 11-7082 | THP-1 | Not Specified | [5] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the inhibitory effect of this compound on the NLRP3 inflammasome.
Protocol 1: NLRP3 Inflammasome Inhibition in Macrophages
This protocol details the steps to measure the inhibition of IL-1β secretion from lipopolysaccharide (LPS)-primed macrophages.
Materials:
-
THP-1 or J774A.1 macrophage cell line
-
Complete RPMI-1640 or DMEM media
-
LPS (from E. coli O111:B4)
-
ATP or Nigericin
-
This compound compound
-
Mouse or Human IL-1β ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed THP-1 (differentiated with PMA) or J774A.1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.[4]
-
Priming (Signal 1): Prime the cells with 1 µg/mL LPS in serum-free media for 3-4 hours.[4][7]
-
Inhibitor Treatment: Pre-treat the cells with varying concentrations of the this compound compound for 30-60 minutes.
-
Activation (Signal 2): Activate the NLRP3 inflammasome by adding 5 mM ATP for 30 minutes or 10 µM Nigericin for 1 hour.[4]
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
IL-1β Measurement: Quantify the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.[4]
Protocol 2: ASC Oligomerization Assay
This protocol describes the detection of ASC oligomerization, a key indicator of inflammasome activation, by western blotting.[8][9][10]
Materials:
-
LPS-primed and activated cell lysates (from Protocol 1)
-
CHAPS buffer
-
Disuccinimidyl suberate (DSS)
-
Anti-ASC antibody
-
SDS-PAGE and western blotting reagents
Procedure:
-
Cell Lysis: After treatment and activation, wash cells with cold PBS and lyse with CHAPS buffer.
-
Pelleting ASC Oligomers: Centrifuge the lysates at 5,000 x g for 8 minutes to pellet the ASC oligomers.[8]
-
Cross-linking: Resuspend the pellet in CHAPS buffer containing 4 mM DSS and incubate for 30 minutes at room temperature to cross-link the ASC oligomers.[8]
-
Sample Preparation: Centrifuge to pellet the cross-linked ASC, discard the supernatant, and resuspend the pellet in 2x protein loading buffer.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-ASC antibody. ASC oligomers will appear as high-molecular-weight bands (dimers, trimers, and larger specks).
Protocol 3: Caspase-1 Activity Assay
This protocol outlines the measurement of caspase-1 activity in cell lysates or supernatants.
Materials:
-
Cell lysates or supernatants from treated cells
-
Caspase-1 colorimetric or fluorometric assay kit (e.g., containing YVAD-pNA or Z-WEHD-aminoluciferin substrate)[11][12][13]
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell lysates or use cell culture supernatants as per the assay kit instructions.
-
Assay Reaction: Add the caspase-1 substrate (e.g., YVAD-pNA) to the samples in a 96-well plate.[12]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.[12] The signal intensity is proportional to the caspase-1 activity.
Conclusion
Phenyl styryl sulfones represent a valuable class of inhibitors for studying and potentially treating NLRP3-driven inflammation. The protocols and data presented here provide a framework for researchers to investigate the efficacy and mechanism of these compounds in inhibiting the NLRP3 inflammasome pathway. Further research into the structure-activity relationship and in vivo efficacy of phenyl styryl sulfones is warranted to advance their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Characterization of an Arylsulfonamide-Based Small-Molecule Inhibitor of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 6. Design, synthesis and biological evaluation of phenyl vinyl sulfone based NLRP3 inflammasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 8. Detection of ASC Oligomerization by Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Streamlined Method for Detecting Inflammasome-Induced ASC Oligomerization Using Chemical Crosslinking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Streamlined Method for Detecting Inflammasome-Induced ASC Oligomerization Using Chemical Crosslinking | Springer Nature Experiments [experiments.springernature.com]
- 11. A bioluminescent caspase-1 activity assay rapidly monitors inflammasome activation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. Caspase-Glo® 1 Inflammasome Assay | NLRP3 | Caspase-1 Assay [worldwide.promega.com]
Application Notes and Protocols for HPLC Purification of Phenyl Styryl Sulfone Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of phenyl styryl sulfone compounds using High-Performance Liquid Chromatography (HPLC). These compounds and their derivatives are of significant interest in drug discovery due to their potential therapeutic activities, including anticancer and neuroprotective effects. The provided methodologies are intended to guide researchers in developing robust purification strategies, ensuring high purity of target compounds for further biological evaluation.
Introduction to this compound Purification
Phenyl styryl sulfones are a class of organic compounds characterized by a sulfonyl group attached to a styryl moiety. Their synthesis often results in a mixture of the target compound, unreacted starting materials, and various byproducts. Effective purification is therefore a critical step to isolate the desired compound with high purity, which is essential for accurate biological and pharmacological studies.
Reverse-phase HPLC (RP-HPLC) is a widely used and effective technique for the purification of this compound compounds due to their moderate polarity and aromatic nature. This method separates compounds based on their hydrophobic interactions with a nonpolar stationary phase. By optimizing parameters such as the column, mobile phase composition, and gradient profile, high-resolution separation and purification can be achieved.
Experimental Protocols
This section details the protocols for the semi-preparative HPLC purification of this compound compounds. The method is scalable and can be adapted for both smaller and larger-scale purifications.
Sample Preparation
-
Dissolution: Dissolve the crude this compound product in a minimal amount of a suitable organic solvent. Dimethyl sulfoxide (DMSO) is often a good starting point due to its strong solubilizing power. Acetonitrile (ACN) or methanol (MeOH) can also be used, depending on the solubility of the specific compound.
-
Filtration: Filter the dissolved sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
-
Concentration: The concentration of the sample should be optimized based on the column size and loading capacity. A typical starting concentration for semi-preparative HPLC is in the range of 10-50 mg/mL.
HPLC Instrumentation and Conditions
The following table outlines a typical set of HPLC conditions for the purification of this compound compounds. These parameters should be considered as a starting point and may require optimization for specific derivatives.
| Parameter | Recommended Conditions |
| HPLC System | Preparative or Semi-Preparative HPLC System with UV Detector |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 10 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | Start with a suitable ratio of A:B (e.g., 70:30). Increase the percentage of B over time to elute the compound of interest. A typical gradient might be from 30% B to 80% B over 30 minutes. |
| Flow Rate | 4-5 mL/min for a 10 mm ID column |
| Detection Wavelength | UV at 254 nm or a wavelength of maximum absorbance for the specific compound |
| Injection Volume | 100-500 µL, depending on the sample concentration and column capacity |
| Column Temperature | Ambient or controlled at 30°C |
Fraction Collection and Post-Purification Processing
-
Collection: Collect fractions corresponding to the peak of the target this compound compound. Automated fraction collectors are recommended for efficiency and accuracy.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Solvent Evaporation: Pool the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilization/Drying: Freeze-dry (lyophilize) the aqueous solution to obtain the purified compound as a solid. Alternatively, if the compound is not water-soluble, it can be extracted with a suitable organic solvent and then dried.
Data Presentation
The following table summarizes representative quantitative data for the purification of two hypothetical this compound derivatives using the protocol described above.
| Compound ID | Retention Time (min) | Crude Purity (%) | Purified Purity (%) | Recovery Yield (%) |
| PSS-001 | 18.5 | 85 | >98 | 75 |
| PSS-002 (nitro-substituted) | 21.2 | 80 | >99 | 70 |
Note: The values presented in this table are illustrative and may vary depending on the specific compound, the efficiency of the synthesis, and the optimization of the purification protocol.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for HPLC Purification
The following diagram illustrates the general workflow for the HPLC purification of this compound compounds.
Caption: Workflow for the HPLC purification of this compound compounds.
Phenyl Styryl Sulfones and the p38 MAPK Signaling Pathway
Certain this compound derivatives have been identified as inhibitors of inflammatory responses and oxidative stress, potentially through the modulation of signaling pathways such as the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. The diagram below provides a simplified representation of this signaling cascade.
Caption: Simplified p38 MAPK signaling pathway and the potential point of inhibition by this compound compounds.
Troubleshooting & Optimization
Technical Support Center: Phenyl Styryl Sulfone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of phenyl styryl sulfone and improving yields.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield or no desired this compound product. What are the likely causes and how can I improve the outcome?
A: Low or no yield in this compound synthesis can stem from several factors depending on the synthetic route employed. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time or temperature. Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time. For instance, in the condensation of sulphonyldiacetic acid with benzaldehyde, refluxing for 90 minutes is a reported condition.[1]
-
-
Reagent Quality: The purity of starting materials is crucial.
-
Solution: Ensure all reagents, especially the aldehyde and the sulfone precursor, are pure and dry. Impurities can interfere with the reaction.
-
-
Ineffective Catalyst: The catalyst may be inactive or used in an incorrect amount.
-
Solution: If using a catalyst such as benzylamine or piperidine acetate in the condensation reaction, ensure it is fresh.[1] Optimize the catalyst loading; too little may not drive the reaction, while too much can lead to side products.
-
-
Improper Reaction Conditions: The chosen solvent and temperature might not be optimal.
-
Solution: For the condensation reaction, glacial acetic acid is a commonly used solvent.[1] In elimination reactions, aprotic solvents like ethyl acetate or THF are preferred.[2] Ensure the reaction temperature is appropriate for the chosen method. Some methods, like the elimination reaction with diisopropylamine, can be sensitive to temperature, with an optimal range often between -10°C and 25°C.[2]
-
-
Side Reactions: The formation of unintended byproducts can consume starting materials and reduce the yield of the desired product.
-
Solution: Analyze the crude product to identify major byproducts. This can provide clues about the competing reaction pathways. Adjusting reaction conditions, such as temperature or the order of reagent addition, can help minimize side reactions. For example, in the synthesis of phenyl vinyl sulfide (a precursor), an inverse addition procedure can prevent the formation of 1,2-bis(phenylthio)ethane.[3]
-
Issue 2: Formation of Polymeric Impurities
Q: I am observing a significant amount of polymeric material in my crude product, making purification difficult. What causes this and how can I prevent it?
A: The formation of polymeric impurities is a known issue, particularly in elimination-based syntheses of this compound.
-
Cause: Strong nucleophilic bases, such as triethylamine or sodium hydroxide, can promote the anionic polymerization of the phenyl vinyl sulfone product.[2]
-
Solution:
-
Choice of Base: Employ a sterically hindered, less nucleophilic base. Diisopropylamine is recommended as it effectively facilitates the elimination reaction to form the desired product while significantly reducing the formation of polymeric impurities.[2]
-
Temperature Control: Maintain the recommended reaction temperature. Exceeding the optimal temperature range can increase the rate of polymerization.
-
Reaction Time: Avoid unnecessarily long reaction times, as this can increase the likelihood of polymerization. Monitor the reaction by TLC and stop it once the starting material is consumed.
-
Issue 3: Difficulty in Product Purification
Q: My crude this compound is difficult to purify, and I am losing a significant amount of product during this step. What are some effective purification strategies?
A: Purification challenges often arise from the presence of unreacted starting materials, byproducts, or polymeric impurities.
-
Initial Work-up: A thorough aqueous work-up is essential.
-
Procedure: After the reaction, quenching the mixture and performing extractions can remove many impurities. For example, washing the organic layer with a saturated sodium bicarbonate solution, dilute hydrochloric acid, and finally with water can effectively remove acidic and basic impurities.[1]
-
-
Crystallization: this compound is a solid and can often be purified by recrystallization.
-
Solvent Selection: Hexane is a suitable solvent for recrystallizing phenyl vinyl sulfone.[3] Experiment with different solvent systems to find one that provides good recovery of pure crystals. Sometimes, treating a syrupy product with a small amount of methanol or 2-propanol can induce solidification.[1]
-
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used.
-
Solvent System: A non-polar/polar solvent system, such as ethyl acetate/hexane, is typically effective for separating sulfones from less polar impurities. The optimal solvent ratio should be determined by TLC analysis.
-
-
Avoiding Distillation: For phenyl vinyl sulfone, purification processes like distillation should be avoided as the compound can be volatile, and its vapors are toxic.[2]
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: Several synthetic routes are available, each with its advantages and disadvantages:
-
Condensation Reaction: This involves the reaction of sulphonyldiacetic acid with an aryl aldehyde, such as benzaldehyde, in the presence of a catalytic amount of a base like benzylamine.[1]
-
Oxidation of Phenyl Vinyl Sulfide: This is a two-step process. First, phenyl vinyl sulfide is synthesized, which is then oxidized using an oxidizing agent like hydrogen peroxide in glacial acetic acid to yield phenyl vinyl sulfone.[3]
-
Elimination Reaction: This route typically involves the dehydrochlorination of a precursor like 2-chloroethyl phenyl sulfone using a base. An improved method utilizes diisopropylamine in an aprotic solvent.[2]
-
Julia-Kocienski Olefination: This method can be used for the synthesis of substituted vinyl sulfones and offers a route to stereochemically defined products.[4]
Q2: How can I confirm the stereochemistry of the synthesized this compound?
A2: The stereochemistry, specifically whether the product is the trans (E) or cis (Z) isomer, can be confirmed using proton NMR (¹H NMR) spectroscopy. The coupling constant (J-value) between the two olefinic protons is indicative of the stereochemistry. For trans isomers, the coupling constant is typically larger (around 12-18 Hz) compared to cis isomers (around 6-12 Hz). The synthesis via condensation of sulphonyldiacetic acid with aryl aldehydes has been reported to produce the trans isomer.[1]
Q3: Are there any safety precautions I should be aware of during the synthesis?
A3: Yes, several safety precautions should be taken:
-
Handling of Reagents: Many reagents used in organic synthesis are hazardous. For example, 1-phenylthio-2-bromoethane, an intermediate in one of the precursor syntheses, is a powerful alkylating agent that can cause severe skin blistering.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Peroxy Compounds: When using oxidizing agents like hydrogen peroxide or peracids, be aware that they are strong oxidizers and can react violently with other substances. Reactions involving these compounds should be run behind a safety shield.[3]
-
Product Toxicity: Phenyl vinyl sulfone is volatile, and its vapors are toxic and have a strong, pungent smell. Handle the final product in a fume hood.[2]
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Synthetic Method | Key Reagents | Solvent | Typical Yield | Key Advantages | Common Issues |
| Condensation Reaction | Sulphonyldiacetic acid, Benzaldehyde, Benzylamine | Glacial Acetic Acid | Fairly High[1] | One-pot reaction, reduced reaction time compared to older methods.[1] | Requires synthesis of sulphonyldiacetic acid. |
| Oxidation of Phenyl Vinyl Sulfide | Phenyl vinyl sulfide, Hydrogen peroxide | Glacial Acetic Acid | 74-78%[3] | Readily available starting materials for the precursor. | Two-step process, requires careful handling of peroxides.[3] |
| Elimination Reaction | 2-Chloroethyl phenyl sulfone, Diisopropylamine | Ethyl Acetate | High[2] | High purity of crude product, avoids polymeric impurities, simple work-up.[2] | Precursor synthesis is required. |
Experimental Protocols
Protocol 1: Synthesis of Bis(styryl)sulphone via Condensation Reaction
-
Reagents: Sulphonyldiacetic acid, Aryl aldehyde (e.g., benzaldehyde), Benzylamine, Glacial acetic acid, Dry ether, Saturated sodium bicarbonate solution, Dilute hydrochloric acid.
-
Procedure:
-
Dissolve sulphonyldiacetic acid (0.01 mole) in glacial acetic acid (10 ml).
-
Add the aryl aldehyde (0.02 mole) and a catalytic amount of benzylamine (1 ml) to the solution.
-
Reflux the mixture for 90 minutes.[1]
-
Cool the reaction mixture and add dry ether (50 ml).
-
Collect any separated product by filtration.
-
Dilute the filtrate with more ether.
-
Wash the ethereal layer successively with a saturated solution of sodium bicarbonate (15 ml), dilute hydrochloric acid (20 ml), and finally with water.
-
Dry the ethereal layer and evaporate the solvent to yield the product. If a syrupy substance is obtained, treat it with a small amount of methanol or 2-propanol to induce solidification.[1]
-
Protocol 2: Synthesis of Phenyl Vinyl Sulfone via Oxidation
-
Reagents: Phenyl vinyl sulfide, Glacial acetic acid, 30% Hydrogen peroxide, Ether, Water, Brine.
-
Procedure:
-
In a three-necked round-bottomed flask, dissolve phenyl vinyl sulfide (19.7 g, 0.145 mol) in glacial acetic acid (70 ml).
-
Slowly add 30% hydrogen peroxide (56 ml, 0.5 mol) at a rate that maintains the reaction temperature at 70°C.
-
After the addition is complete, heat the mixture at reflux for 20 minutes.
-
Cool the reaction mixture and add ether (150 ml) and water (200 ml).
-
Separate the organic phase and wash it with water (50 ml) and brine (50 ml).
-
Concentrate the organic phase to afford phenyl vinyl sulfone. The product can be further purified by recrystallization from hexane.[3]
-
Protocol 3: Improved Synthesis of Phenyl Vinyl Sulfone via Elimination
-
Reagents: 2-Chloroethyl phenyl sulfone, Diisopropylamine, Ethyl acetate.
-
Procedure:
-
Dissolve 2-chloroethyl phenyl sulfone (20.0 g) in ethyl acetate (200 ml) in a reaction flask with stirring.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add diisopropylamine (15.1 ml), ensuring the internal temperature does not exceed 15°C during the addition. The addition should take about 30 minutes.
-
Maintain the reaction mixture at 0-10°C with stirring for 12 hours.[2]
-
After the reaction is complete, wash the mixture with water and then concentrate the organic phase to obtain the target product. This method is reported to yield a high-purity product that may not require further purification steps like distillation or crystallization.[2]
-
Visualizations
Caption: General synthetic routes to this compound.
Caption: Troubleshooting decision tree for low product yield.
Caption: Logic diagram for preventing polymeric impurities.
References
Technical Support Center: Synthesis of Phenyl Styryl Sulfone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of phenyl styryl sulfone. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: this compound is typically synthesized via three primary routes:
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Julia-Kocienski Olefination: This method involves the reaction of a phenyl sulfone derivative with benzaldehyde. It is known for its high stereoselectivity, often favoring the formation of the (E)-isomer (trans-phenyl styryl sulfone).
-
Wittig-Horner Reaction: This reaction utilizes a phosphonate-stabilized carbanion which reacts with benzaldehyde to form the alkene. It is a widely used method for olefination.
-
Oxidation of Phenyl Styryl Sulfide: This two-step process involves the initial synthesis of phenyl styryl sulfide, followed by its oxidation to the corresponding sulfone.
Q2: What are the typical purities and yields for this compound synthesis?
A2: The purity and yield of this compound are highly dependent on the chosen synthetic method and the optimization of reaction conditions. The following table summarizes typical data found in the literature.
| Synthetic Route | Typical Yield | Typical Purity | Common Byproducts |
| Julia-Kocienski Olefination | 70-95% | >95% (after purification) | (Z)-isomer, self-condensation product of sulfone |
| Wittig-Horner Reaction | 60-85% | >98% (after purification) | (Z)-isomer, triphenylphosphine oxide |
| Oxidation of Phenyl Styryl Sulfide | 80-95% (for oxidation step) | >97% (after purification) | Phenyl styryl sulfoxide (incomplete oxidation) |
Q3: How can I confirm the stereochemistry of the synthesized this compound?
A3: The stereochemistry (E or Z) of this compound can be determined using ¹H NMR spectroscopy. The coupling constant (J) for the vinylic protons is diagnostic. The (E)-isomer (trans) typically exhibits a larger coupling constant (around 15-16 Hz), while the (Z)-isomer (cis) shows a smaller coupling constant (around 10-12 Hz).
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Julia-Kocienski Olefination
Problem 1: Low yield of the desired this compound.
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Possible Cause 1: Incomplete deprotonation of the phenyl sulfone.
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Solution: Ensure the base used (e.g., n-BuLi, NaH, KHMDS) is fresh and accurately titrated. The reaction should be carried out under strictly anhydrous and inert conditions (e.g., dry solvents, nitrogen or argon atmosphere).
-
-
Possible Cause 2: Side reaction of the sulfonyl carbanion.
Problem 2: Formation of a mixture of (E) and (Z) isomers.
-
Possible Cause: Lack of stereochemical control during the reaction.
-
Solution: The stereoselectivity of the Julia-Kocienski olefination can be influenced by the reaction conditions.[1][2] Using 1-phenyl-1H-tetrazol-5-yl sulfones (PT-sulfones) often provides good (E)-selectivity.[1] The choice of base and solvent can also affect the isomer ratio. For instance, using potassium hexamethyldisilazide (KHMDS) as the base in a polar solvent can favor the formation of the (E)-isomer.[1]
-
Problem 3: Difficulty in purifying the product from the reaction mixture.
-
Possible Cause: Presence of unreacted starting materials and byproducts.
-
Solution: Purification can typically be achieved by column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from starting materials and byproducts. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be employed for further purification.
-
Wittig-Horner Reaction
Problem 1: Low conversion of benzaldehyde.
-
Possible Cause 1: Incomplete formation of the ylide.
-
Solution: Ensure that the base used (e.g., NaH, NaOMe) is of high quality and that the reaction is performed under anhydrous conditions. The reaction temperature for ylide formation can also be critical and may require optimization.
-
-
Possible Cause 2: Steric hindrance.
-
Solution: While benzaldehyde is not particularly hindered, ensure the phosphonate reagent is appropriate. The Horner-Wadsworth-Emmons modification, which uses a phosphonate-stabilized carbanion, is generally effective.
-
Problem 2: Contamination of the product with triphenylphosphine oxide.
-
Possible Cause: Inherent byproduct of the Wittig reaction.
-
Solution: Triphenylphosphine oxide is a common byproduct that can be challenging to remove completely. Several methods can be employed for its removal:
-
Crystallization: Triphenylphosphine oxide is often crystalline and can sometimes be removed by careful crystallization of the desired product.
-
Precipitation: It has low solubility in non-polar solvents like hexanes or pentane. Triturating the crude product with such solvents can precipitate the triphenylphosphine oxide.[3] Another method involves precipitation as a zinc chloride complex.[3][4]
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Column Chromatography: Silica gel chromatography can be effective. Since triphenylphosphine oxide is polar, it will have a lower Rf value than the less polar this compound.[5]
-
-
Oxidation of Phenyl Styryl Sulfide
Problem 1: Presence of residual phenyl styryl sulfoxide in the final product.
-
Possible Cause: Incomplete oxidation.
Problem 2: Formation of over-oxidized or degradation byproducts.
-
Possible Cause: Harsh reaction conditions or excess oxidant.
-
Solution: Use a milder oxidizing agent or control the stoichiometry of the oxidant carefully.[6] Running the reaction at a lower temperature can also help to minimize side reactions. It is important to avoid overly harsh conditions that could lead to cleavage of the styryl group.
-
Experimental Protocols
Synthesis of Phenyl Vinyl Sulfone (A Precursor for some this compound Syntheses)
This protocol is adapted from Organic Syntheses.[8]
-
Preparation of Phenyl Vinyl Sulfide: In a 1-L, three-necked, round-bottomed flask equipped with a magnetic stirrer, condenser, addition funnel, and nitrogen-inlet tube, place 400 mL of ethanol. Add 23 g (1 g-atom) of sodium metal in small pieces with stirring. Once the sodium ethoxide formation is complete, add 110 g (1 mol) of benzenethiol over 15–20 minutes. Transfer this solution to a stirred solution of 272 g (1.45 mol) of 1,2-dibromoethane in 28 mL of ethanol at 25–30°C. Stir the mixture for 30 minutes, then treat with additional sodium ethoxide (from 40 g of sodium and 800 mL of ethanol). Reflux the mixture for 8 hours. After cooling, add 750 mL of benzene and 750 mL of water. Separate the organic layer, wash with water and brine, and concentrate to yield phenyl vinyl sulfide.
-
Oxidation to Phenyl Vinyl Sulfone: In a 250-mL, three-necked, round-bottomed flask, dissolve 19.7 g (0.145 mol) of phenyl vinyl sulfide in 70 mL of glacial acetic acid. Slowly add 56 mL (0.5 mol) of 30% hydrogen peroxide, maintaining the reaction temperature at 70°C. Heat the mixture at reflux for 20 minutes. After cooling, add 150 mL of ether and 200 mL of water. Separate the organic phase, wash with water and brine, and concentrate to afford phenyl vinyl sulfone.[8] Recrystallization from hexane can be performed for further purification.[8]
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for common issues in this compound synthesis.
References
- 1. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 2. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. shenvilab.org [shenvilab.org]
- 6. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 7. Sulfone synthesis by oxidation [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Phenyl Styryl Sulfone Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with the purification of phenyl styryl sulfone. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to assist in your laboratory work.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My synthesized this compound has a low melting point and appears impure. What are the likely contaminants?
A1: The most common impurities in the synthesis of this compound are residual starting materials and byproducts from the reaction. These can include the corresponding sulfide and sulfoxide, which have polarities very similar to the sulfone, making them difficult to separate.[1] If a Julia-Kocienski olefination was performed, unreacted aldehydes or heteroaryl sulfones (like benzothiazol-2-yl sulfone or 1-phenyl-1H-tetrazol-5-yl sulfone) could also be present. Additionally, polymeric impurities can sometimes form.[2]
Q2: I'm having difficulty separating this compound from its corresponding sulfoxide by column chromatography. What can I do?
A2: The similar polarity of sulfones and their precursor sulfoxides is a known challenge.[1] To improve separation by column chromatography, consider the following:
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Optimize the Eluent System: A less polar eluent system may enhance the separation. Experiment with different ratios of non-polar and polar solvents (e.g., hexane and ethyl acetate).
-
Gradient Elution: Instead of an isocratic elution, a gradient system where the polarity of the eluent is gradually increased can be more effective. Start with a low polarity mobile phase to elute the less polar impurities first.
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina (basic or neutral) or reverse-phase silica (C8 or C18).[1]
Q3: My product is "oiling out" during recrystallization instead of forming crystals. How can I resolve this?
A3: "Oiling out" occurs when the compound is insoluble in the cold solvent but the solution is supersaturated at a temperature above the compound's melting point. To address this:
-
Increase the Solvent Volume: Add more solvent to ensure the compound fully dissolves at the elevated temperature.
-
Lower the Dissolution Temperature: Use a solvent system that will dissolve your compound at a temperature below its melting point.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the air-solvent interface or adding a seed crystal of pure this compound to encourage crystal formation.
Q4: After purification, my this compound is discolored. How can I obtain a white crystalline product?
A4: Discoloration is often due to trace impurities. Recrystallization is an effective method to remove colored impurities. For phenyl vinyl sulfone, recrystallization from hexane has been shown to yield colorless crystals.[2] If discoloration persists, a small amount of activated charcoal can be added to the hot solution during recrystallization, followed by hot filtration to remove the charcoal and adsorbed impurities.
Purification Data Summary
The following table summarizes key quantitative data related to the purification of this compound and related compounds.
| Parameter | Method | Details | Typical Values |
| Yield | Synthesis & Washing | Phenyl vinyl sulfone from phenyl vinyl sulfide | 74-78%[2] |
| Purity | Recrystallization | Phenyl vinyl sulfone from hexane | Colorless crystals[2] |
| Melting Point | Purified Solid | Phenyl vinyl sulfone | 66-67°C[2] |
| Purity | HPLC | Phenyl vinyl sulfone | >99% achievable |
| Column Chromatography | Silica Gel | Eluent: Hexane/Ethyl Acetate gradient | Dependent on impurity profile |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes the purification of crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Hexane (or other suitable solvent)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Condenser
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hexane to the flask.
-
Gently heat the mixture with stirring. If a hot plate is used, a water or oil bath is recommended for even heating.
-
Continue to add small portions of hexane until the solid completely dissolves.
-
Once dissolved, allow the solution to cool slowly to room temperature.
-
For maximum crystal formation, the flask can be placed in an ice bath after it has reached room temperature.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold hexane to remove any remaining impurities.
-
Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of this compound
This protocol outlines the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the Column:
-
Dry pack the column with silica gel.
-
Saturate the silica gel with the initial, low-polarity mobile phase (e.g., 98:2 hexane:ethyl acetate).
-
-
Load the Sample:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for less soluble samples, pre-adsorb the compound onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin eluting with the low-polarity mobile phase, collecting fractions.
-
If a gradient elution is required, gradually increase the proportion of the more polar solvent (ethyl acetate). For example, you can increase the ethyl acetate concentration by 2-5% every 50-100 mL of eluent.
-
-
Analysis:
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure this compound.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Visual Guides
Caption: A general workflow for the purification of this compound.
Caption: Common impurities arising from the synthesis of this compound.
References
Technical Support Center: Overcoming Solubility Issues of Phenyl Styryl Sulfone Derivatives
This guide provides researchers, scientists, and drug development professionals with practical solutions and detailed protocols for addressing the solubility challenges commonly encountered with phenyl styryl sulfone derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound derivative won't dissolve when preparing a stock solution. What should I do?
A1: this compound derivatives are often highly lipophilic or crystalline, leading to poor solubility in aqueous solutions.[1][2] The first step is to use a suitable organic solvent to create a concentrated stock solution.
-
Recommended Solvents: Start with aprotic, polar solvents. Dimethyl sulfoxide (DMSO) is the most common and effective choice for dissolving a wide range of poorly soluble compounds for in vitro assays.[3][4] Other options include N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF).[4][5]
-
Troubleshooting Steps:
-
Consult the Datasheet: Always check the manufacturer's product information sheet for recommended solvents.
-
Gentle Warming: Briefly warm the solution to 37°C to aid dissolution.
-
Sonication: Use a sonicator bath for 10-15 minutes to break up solid aggregates.
-
Start Fresh: If the compound is still insoluble, it may have degraded. Use a fresh vial of the compound. It is standard practice to first prepare a concentrated stock solution in an anhydrous organic solvent like DMSO and then add it to the aqueous reaction buffer.[5]
-
Q2: My compound precipitates when I dilute my DMSO stock into aqueous media (e.g., PBS, cell culture media). How can I prevent this?
A2: This is a common problem that occurs when a drug that is soluble in an organic solvent is introduced to an aqueous anti-solvent environment.[1] The key is to keep the final concentration of the organic solvent low (typically <0.5% v/v for cell-based assays) and utilize a solubilization-enhancing technique.
-
Use of Co-solvents: Adding a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[6] Common co-solvents for pharmaceutical formulations include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs), particularly low-molecular-weight PEGs like PEG 400.[4][7]
-
Use of Surfactants: Surfactants form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility.[4] Non-ionic surfactants like Tween® 80 or Solutol® HS-15 are commonly used.[3][8]
-
pH Adjustment: Many drug molecules are weak acids or bases, and their solubility is pH-dependent.[8] Adjusting the pH of the aqueous medium can ionize the compound, increasing its solubility. However, ensure the final pH is compatible with your experimental system (e.g., physiological pH for cell culture).
Q3: I am observing low bioavailability in my animal studies. What formulation strategies can I use to improve this?
A3: Low oral bioavailability for this class of compounds is often a direct result of poor aqueous solubility, which limits dissolution and absorption in the gastrointestinal tract.[9] Advanced formulation strategies are required to overcome this.
-
Solid Dispersions: This is a highly effective technique where the drug is dispersed in a hydrophilic polymer matrix.[10][11] This process can render the drug amorphous, breaking the crystal lattice energy and significantly increasing its dissolution rate and solubility.[12][13]
-
Particle Size Reduction (Nanosuspensions): Reducing the particle size of the drug to the nanometer range dramatically increases the surface area available for dissolution, as described by the Noyes-Whitney equation.[14][15] This can be achieved by preparing a nanosuspension, which consists of pure drug particles stabilized by surfactants or polymers.[16][17]
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[18][19] They can encapsulate the poorly soluble this compound molecule, forming a complex that is water-soluble.[20][21]
-
Lipid-Based Formulations: Incorporating the compound into lipid-based systems, such as self-emulsifying drug delivery systems (SEDDS), can improve absorption by leveraging the body's natural lipid absorption pathways.[22]
Quantitative Data: Solubility Enhancement Strategies
The following table summarizes the impact of different formulation strategies on the solubility of poorly water-soluble drugs, similar in nature to this compound derivatives.
| Formulation Strategy | Carrier/Excipient | Model Drug | Solubility Enhancement (Fold Increase) | Reference |
| Co-solvency | Polyethylene Glycol (PEG) 400 | Carbamazepine | Concentration-dependent | [23] |
| Surfactant | Lauroyl Macroglycerides | Enrofloxacin | Up to 26-fold | [11] |
| Cyclodextrin Complex | Methyl-β-cyclodextrin | Sulfamethazine | ~2-fold increase in affinity vs. β-CD | [24] |
| Solid Dispersion | Polyvinylpyrrolidone (PVP) | Tenoxicam | Significant dissolution improvement | |
| Nanosuspension | - | Various BCS Class II Drugs | Increases saturation solubility | [25] |
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
This method is simple and avoids the use of large volumes of organic solvents.[18][26]
-
Molar Ratio Calculation: Determine the required amounts of the this compound derivative (guest) and a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) (host), for a 1:1 molar ratio.[18]
-
Trituration: Place the calculated amount of HP-β-CD in a mortar. Add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to moisten the powder and form a paste.
-
Kneading: Add the this compound derivative to the paste. Knead the mixture thoroughly for 45-60 minutes.
-
Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.
-
Sieving: Pulverize the dried complex in the mortar and pass it through a fine sieve to ensure a uniform particle size.
-
Characterization (Optional but Recommended): Confirm complex formation using techniques like Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or X-ray Diffraction (XRD).[18]
Protocol 2: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)
This is a common method for producing solid dispersions in a laboratory setting.[10][26]
-
Component Selection: Choose a suitable hydrophilic carrier polymer. Polyvinylpyrrolidone (PVP K30) and hydroxypropyl methylcellulose (HPMC) are common choices.[27]
-
Dissolution: Dissolve both the this compound derivative and the carrier polymer in a common volatile organic solvent (e.g., ethanol, methanol, or a dichloromethane/methanol mixture). Ensure a clear solution is formed.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator (rotovap). This should be done under reduced pressure and at a controlled temperature (e.g., 40°C) to form a thin film on the flask wall.
-
Final Drying: Further dry the resulting solid film in a vacuum oven for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried solid dispersion from the flask. Gently mill the material into a fine powder and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Analyze the solid dispersion to confirm the amorphous state of the drug and assess dissolution improvement compared to the pure crystalline drug.
Visualizations
Troubleshooting Workflow for Solubility Issues
This diagram outlines a logical decision-making process for a researcher encountering a solubility problem with a this compound derivative.
Caption: A decision tree for troubleshooting solubility issues.
Mechanism of Cyclodextrin Inclusion Complexation
This diagram illustrates how a cyclodextrin molecule encapsulates a poorly soluble drug, enhancing its solubility in water.
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.
References
- 1. mdpi.com [mdpi.com]
- 2. A Novel Synthetic Precursor of Styryl Sulfone Neuroprotective Agents Inhibits Neuroinflammatory Responses and Oxidative Stress Damage through the P38 Signaling Pathway in the Cell and Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. chemrealm.com [chemrealm.com]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
- 13. Fundamental aspects of solid dispersion technology for poorly soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 15. researchgate.net [researchgate.net]
- 16. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 18. ijrpc.com [ijrpc.com]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scienceasia.org [scienceasia.org]
- 22. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Co-solvent: Significance and symbolism [wisdomlib.org]
- 24. Binding of Sulfamethazine to β-cyclodextrin and Methyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scispace.com [scispace.com]
- 26. japsonline.com [japsonline.com]
- 27. researchgate.net [researchgate.net]
Stability of phenyl styryl sulfone under experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of phenyl styryl sulfone under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?
A1: this compound is a crystalline solid that is generally stable under recommended storage conditions, which include a cool, dry, and well-ventilated area with the container tightly sealed. However, its stability can be influenced by prolonged exposure to heat, light, and extreme pH conditions due to the presence of a sulfone group and a carbon-carbon double bond in the styryl moiety.
Q2: How does pH affect the stability of this compound in aqueous solutions?
Q3: Is this compound sensitive to light?
A3: The styryl group, containing a double bond conjugated with aromatic rings, has the potential to undergo photo-isomerization (cis-trans isomerization) or photodegradation upon exposure to UV light. It is advisable to protect solutions of this compound from light by using amber vials or covering the container with aluminum foil, especially during long-term experiments.
Q4: What is the thermal stability of this compound?
A4: this compound has a melting point of approximately 74-75°C. While it is stable at ambient temperatures, prolonged exposure to elevated temperatures, especially in solution, may lead to degradation. Thermal degradation of related sulfone-containing polymers often involves the cleavage of carbon-sulfur bonds and can be accelerated by oxidative processes.
Q5: Are there any known incompatibilities with common reagents?
A5: this compound may be incompatible with strong oxidizing agents, which could potentially oxidize the sulfone group or the styryl double bond. It may also react with strong reducing agents. Care should be taken when using such reagents in the experimental setup.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent assay results or loss of compound activity over time. | Degradation of this compound in the experimental medium. | - Prepare fresh solutions of the compound for each experiment. - Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. - Protect solutions from light and maintain a neutral pH if possible. - Perform a stability study in your specific experimental buffer (see Experimental Protocols section). |
| Appearance of unexpected peaks in HPLC or LC-MS analysis. | Formation of degradation products or isomers. | - Analyze a freshly prepared sample as a reference. - If new peaks appear over time, consider performing forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products. - Adjust chromatographic methods to ensure separation of the parent compound from any new peaks. |
| Precipitation of the compound from solution. | Poor solubility or degradation leading to less soluble products. | - Verify the solubility of this compound in your chosen solvent system. - Consider the use of a co-solvent if solubility is an issue. - If precipitation occurs over time, it may be a sign of degradation; analyze the precipitate and supernatant separately. |
Data Presentation: Hypothetical Stability Data
The following tables present hypothetical data from a forced degradation study on this compound to illustrate expected trends. Actual results may vary.
Table 1: pH Stability of this compound in Aqueous Solution at 25°C for 24 hours
| Condition | pH | % this compound Remaining (Hypothetical) | Appearance of Solution |
| Acidic | 2.0 | 92% | Clear, colorless |
| Neutral | 7.0 | 99% | Clear, colorless |
| Basic | 12.0 | 88% | Clear, colorless |
Table 2: Thermal and Photostability of this compound (Solid State) for 7 days
| Condition | Temperature | Light Exposure | % this compound Remaining (Hypothetical) | Appearance of Solid |
| Control | 25°C | Dark | >99% | White crystalline powder |
| Thermal Stress | 60°C | Dark | 97% | White crystalline powder |
| Photostability | 25°C | UV/Vis Light | 94% | Slight yellowish tint |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study
This protocol outlines a general method for assessing the stability of this compound under various stress conditions.
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.
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Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
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Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
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Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.
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Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Also, incubate a solution (100 µg/mL in a suitable solvent) under the same conditions.
-
Photostability: Expose a solid sample and a solution (100 µg/mL) to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration. Keep a control sample wrapped in aluminum foil.
-
Analysis: Analyze all samples (stressed and control) by a stability-indicating HPLC method (e.g., reverse-phase C18 column with UV detection). Quantify the remaining this compound and any major degradation products.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: this compound derivatives can modulate p38 MAPK and Nrf2 pathways.
Preventing polymerization of phenyl vinyl sulfone during synthesis
Welcome to the technical support center for the synthesis of phenyl vinyl sulfone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the unwanted polymerization of phenyl vinyl sulfone during its synthesis and handling.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of phenyl vinyl sulfone, focusing on the prevention of polymerization.
Issue 1: The reaction mixture becomes viscous or solidifies during synthesis.
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Question: My reaction mixture turned into a thick, unworkable mass during the dehydrohalogenation of 2-chloroethyl phenyl sulfone. What is causing this?
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Answer: This is a classic sign of polymerization of the phenyl vinyl sulfone product. The use of strong, highly nucleophilic bases such as triethylamine or sodium hydroxide can initiate anionic polymerization of the newly formed vinyl sulfone.[1]
Issue 2: The final product is a colored, impure solid that is difficult to purify.
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Question: After work-up, my phenyl vinyl sulfone is a discolored solid with low purity. How can I improve this?
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Answer: The discoloration and low purity are likely due to the presence of polymeric impurities. Traditional synthesis methods using strong bases often yield a crude product containing a significant amount of polymer, which complicates purification and lowers the overall yield.[1] Purification processes like distillation or crystallization become challenging, and significant product loss can occur.
Issue 3: The product polymerizes during storage.
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Question: I successfully synthesized and purified phenyl vinyl sulfone, but it solidified in the storage container after a short period. Why did this happen and how can I prevent it?
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Answer: Phenyl vinyl sulfone can undergo free-radical polymerization upon storage, especially when exposed to heat, light, or atmospheric oxygen.[2][3] Proper storage is crucial for maintaining the monomer's integrity. It should be stored in a tightly sealed container in a cool, dark place, preferably refrigerated at temperatures below 4°C (39°F).[4][5] The addition of a polymerization inhibitor is also recommended for long-term storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of phenyl vinyl sulfone polymerization during synthesis?
A1: The most common cause is anionic polymerization initiated by strong bases used in the dehydrohalogenation step. Bases like triethylamine and sodium hydroxide are strong nucleophiles that can react with the vinyl sulfone product to start a polymerization chain reaction.[1]
Q2: How can I prevent polymerization during the synthesis?
A2: There are two main strategies:
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Choice of Base: Use a less nucleophilic (more sterically hindered) base. Diisopropylamine is an effective alternative to triethylamine or sodium hydroxide. Its bulkiness disfavors the nucleophilic attack that initiates polymerization, while still being basic enough to promote the desired elimination reaction.[1]
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Use of Inhibitors: Incorporate a polymerization inhibitor into the reaction mixture. Citric acid and its salts have been shown to be effective in preventing the homopolymerization of vinyl sulfones, especially when a strong base is necessary for the reaction.[6]
Q3: What are suitable inhibitors for storing phenyl vinyl sulfone?
A3: For preventing free-radical polymerization during storage, phenolic inhibitors are commonly used. Hydroquinone (HQ)[2][3][7] and hydroquinone monomethyl ether (MeHQ)[8] are effective radical scavengers that can significantly extend the shelf life of vinyl monomers. These inhibitors work by reacting with and neutralizing free radicals that would otherwise initiate polymerization.[3]
Q4: What are the recommended storage conditions for phenyl vinyl sulfone?
A4: To ensure stability, phenyl vinyl sulfone should be stored under the following conditions:
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Container: A tightly sealed, airtight container to minimize exposure to oxygen.
-
Light: Protected from light; store in a dark place or an amber-colored vial.[9]
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Atmosphere: For extended storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).
Q5: How can I purify phenyl vinyl sulfone if it contains polymeric impurities?
A5: If significant polymerization has not occurred, recrystallization can be an effective purification method. Hexane is a suitable solvent for the recrystallization of phenyl vinyl sulfone.[1] However, prevention of polymer formation is a more efficient strategy than removal. An improved synthesis process using a weaker base like diisopropylamine may yield a product of high purity (e.g., 99.2% by HPLC) that only requires simple washing and concentration, thereby avoiding more complex purification steps.[10]
Data Presentation
Table 1: Comparison of Bases for Dehydrohalogenation of 2-Chloroethyl Phenyl Sulfone
| Base | Base Type | Observed Outcome | Post-Treatment | Purity of Crude Product |
| Triethylamine / NaOH | Strong, Nucleophilic | Significant polymerization, colored product | Complex purification (distillation, crystallization) required | Low to moderate |
| Diisopropylamine | Weaker, Sterically Hindered | Polymerization is effectively controlled | Simple washing and concentration | High (reported as 99.2% by HPLC)[10] |
Table 2: Common Polymerization Inhibitors for Vinyl Sulfones
| Inhibitor | Type of Polymerization Inhibited | Typical Use Case | Concentration |
| Citric Acid / Citrate Salts | Anionic | During synthesis with strong bases | Not specified in sources |
| Hydroquinone (HQ) | Free Radical | Storage and transport | 50-200 ppm (typical for vinyl monomers) |
| Hydroquinone Monomethyl Ether (MeHQ) | Free Radical | Storage and transport | 50-200 ppm (typical for vinyl monomers) |
Experimental Protocols
Protocol 1: Synthesis of Phenyl Vinyl Sulfone via Oxidation of Phenyl Vinyl Sulfide
This method avoids the problematic dehydrohalogenation step but requires the prior synthesis of phenyl vinyl sulfide.
Materials:
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Phenyl vinyl sulfide (19.7 g, 0.145 mol)
-
Glacial acetic acid (70 mL)
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30% Hydrogen peroxide (56 mL, 0.5 mol)
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Ether
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Water
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Brine
Procedure:
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In a 250-mL three-necked, round-bottomed flask equipped with a magnetic stirrer, condenser, addition funnel, and thermometer, dissolve 19.7 g (0.145 mol) of phenyl vinyl sulfide in 70 mL of glacial acetic acid.
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Slowly add 30% hydrogen peroxide (56 mL) through the addition funnel at a rate that maintains the reaction temperature at 70°C.
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After the addition is complete, heat the reaction mixture at reflux for 20 minutes.
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Cool the mixture and transfer it to a separatory funnel.
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Add 150 mL of ether and 200 mL of water. Shake and separate the layers.
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Wash the organic phase with 50 mL of water and then 50 mL of brine.
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Concentrate the organic phase under reduced pressure (70°C/0.3 mm) for 3 hours to yield 18–19 g (74–78%) of phenyl vinyl sulfone as a colorless solid.
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For higher purity, the product can be recrystallized from hexane.[1]
Protocol 2: Improved Synthesis of Phenyl Vinyl Sulfone via Dehydrohalogenation Using Diisopropylamine
This protocol is adapted from a patented procedure designed to minimize polymerization.[10]
Materials:
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2-chloroethyl phenyl sulfone (20.0 g)
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Ethyl acetate (200 mL)
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Diisopropylamine (1.0 to 1.5 molar equivalents)
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Water
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1M Hydrochloric acid
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Brine
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Anhydrous magnesium sulfate
Procedure:
-
Dissolve 20.0 g of 2-chloroethyl phenyl sulfone in 200 mL of ethyl acetate in a reaction flask equipped with a stirrer and a dropping funnel.
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Cool the solution to 0°C using an ice bath.
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Slowly add diisopropylamine (1.0 to 1.5 equivalents) dropwise, ensuring the internal temperature does not exceed 15°C.
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After the addition is complete, continue stirring the reaction mixture at 0–10°C for 12 hours.
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Transfer the reaction mixture to a separatory funnel and wash sequentially with water, 1M HCl, and brine.
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Dry the organic layer over anhydrous magnesium sulfate.
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Filter and concentrate the solution under reduced pressure to obtain the high-purity phenyl vinyl sulfone product.
Visualizations
Caption: Workflow for Phenyl Vinyl Sulfone Synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. nbinno.com [nbinno.com]
- 3. chempoint.com [chempoint.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. chemscene.com [chemscene.com]
- 6. US20140330053A1 - Hydroquinone Compounds for Inhibiting Monomer Polymerization - Google Patents [patents.google.com]
- 7. US6447649B1 - Polymerization inhibitor for vinyl-containing materials - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Phenyl vinyl sulfone | 5535-48-8 [chemicalbook.com]
- 10. CN102126995A - Improved preparation process of phenyl vinyl sulfone - Google Patents [patents.google.com]
Technical Support Center: Phenyl Styryl Sulfone NMR Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenyl styryl sulfone and related compounds. The information is designed to help you interpret NMR spectra, identify common issues, and ensure the quality of your analytical data.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for (E)-phenyl styryl sulfone?
A1: The chemical shifts for (E)-phenyl styryl sulfone are influenced by the electron-withdrawing sulfonyl group and the conjugated system. The vinyl protons are typically found between 6.7 and 7.8 ppm, while the aromatic protons resonate between 7.3 and 7.8 ppm. The most characteristic signal is the large coupling constant between the two vinyl protons, which is indicative of their trans relationship.
Table 1: Representative ¹H and ¹³C NMR Data for (E)-Phenyl Styryl Sulfone
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (δ, ppm) |
| Vinyl H (α to SO₂) | 6.78 | Doublet (d) | 15.4 | 126.9 |
| Vinyl H (β to SO₂) | 7.59 | Doublet (d) | 15.4 | 141.1 |
| Aromatic H (Styryl) | 7.32 (m, 3H), 7.40 (m, 2H) | Multiplet (m) | - | 128.2, 129.1, 130.3, 131.6 |
| Aromatic H (Phenylsulfonyl) | 7.27 (d, 2H), 7.76 (d, 2H) | Doublet (d) | 8.2 | 127.7, 130.3 |
Note: Data is compiled from representative spectra in CDCl₃.[1] Chemical shifts can vary slightly depending on the solvent and concentration.
Q2: How can I distinguish between the (E) and (Z) isomers of this compound using ¹H NMR?
A2: The most reliable method for distinguishing between (E) and (Z) isomers is by examining the coupling constant (J-value) between the two vinyl protons (H-C=C-H).
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(E)-isomer (trans): The vinyl protons are on opposite sides of the double bond, resulting in a large vicinal coupling constant, typically in the range of ¹¹J = 11-18 Hz .[2] For this compound, this is consistently observed around 15.4 Hz.[1]
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(Z)-isomer (cis): The vinyl protons are on the same side of the double bond, leading to a smaller vicinal coupling constant, typically in the range of ¹¹J = 6-15 Hz .[2] For related styryl derivatives, values around 10.8 Hz are common.[3]
This difference in coupling constants provides a definitive way to assign the stereochemistry of your compound.
Table 2: Comparison of Vinyl Proton Coupling Constants for E/Z Isomers
| Isomer | Configuration | Typical ³J_HH (Hz) |
| (E)-Isomer | trans | 11 - 18 |
| (Z)-Isomer | cis | 6 - 15 |
Q3: My ¹H NMR spectrum shows more peaks in the aromatic region (7-8 ppm) than expected. What could be the cause?
A3: Overlapping signals in the aromatic region are a common issue due to the presence of ten aromatic protons in this compound. However, if distinct, unexpected peaks are present, they may arise from several sources:
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Starting Materials: Unreacted starting materials from the synthesis are a likely cause.
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Benzaldehyde: Look for a characteristic aldehyde proton singlet around 10.0 ppm and aromatic signals between 7.5-8.0 ppm.[4]
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Sodium Benzenesulfinate: Aromatic protons for this salt typically appear as multiplets in the 7.5-7.9 ppm range in aqueous or DMSO solutions.
-
-
Solvent Impurities: Residual solvents from purification steps can introduce peaks. Common culprits include ethyl acetate, acetone, and dichloromethane.[5]
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Isomeric Mixture: If your synthesis produced a mixture of (E) and (Z) isomers, you will see two distinct sets of vinyl proton signals and a more complex aromatic region.[6]
Table 3: Common Impurities and Their Approximate ¹H NMR Chemical Shifts (in CDCl₃)
| Impurity | Chemical Shift (δ, ppm) | Multiplicity |
| Benzaldehyde (Aldehyde H) | ~10.0 | Singlet |
| Benzaldehyde (Aromatic H) | 7.5 - 7.9 | Multiplet |
| Acetone | ~2.17 | Singlet |
| Ethyl Acetate (CH₃) | ~1.26 | Triplet |
| Ethyl Acetate (CH₂) | ~2.05 | Singlet |
| Ethyl Acetate (CH₂) | ~4.12 | Quartet |
| Dichloromethane | ~5.30 | Singlet |
| Water | ~1.56 | Singlet (broad) |
Source: Data compiled from various sources.[7]
Q4: The signals for my vinyl or aromatic protons are overlapping and difficult to interpret. What can I do?
A4: When proton signals overlap, making it difficult to determine multiplicity or accurate integration, several strategies can be employed:
-
Change the NMR Solvent: The chemical shifts of protons can be influenced by the solvent. Acquiring the spectrum in a different deuterated solvent (e.g., changing from CDCl₃ to benzene-d₆ or DMSO-d₆) can alter the positions of the peaks, potentially resolving the overlap.[5][8] Benzene-d₆ is particularly effective at resolving aromatic signals due to its anisotropic effects.
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Vary the Temperature: For molecules with conformational flexibility, acquiring the spectrum at a higher temperature can sometimes average out different conformations, leading to sharper, more resolved signals.[9]
-
Use a Higher Field Spectrometer: A spectrometer with a higher magnetic field strength (e.g., moving from 400 MHz to 600 MHz) will increase the dispersion of the signals, spreading them further apart and reducing overlap.
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Employ 2D NMR Techniques: Two-dimensional NMR experiments are powerful tools for resolving complex spectra.
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COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other, helping to identify spin systems even when signals are crowded.[9]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms they are directly attached to. Since carbon signals are typically much more resolved, this can help differentiate overlapping proton signals.[10]
-
Caption: A troubleshooting workflow for resolving overlapping NMR signals.
Experimental Protocol: NMR Sample Preparation
Proper sample preparation is critical for obtaining a high-quality NMR spectrum. Following a standardized protocol can prevent common issues like poor shimming, broad peaks, and contamination.
Materials:
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This compound sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)
-
High-quality 5 mm NMR tube and cap
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Deuterated solvent (e.g., Chloroform-d, CDCl₃)
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Pasteur pipette and bulb
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Small vial
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Filter (e.g., a small plug of glass wool in the pipette)
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Internal standard (e.g., Tetramethylsilane, TMS), if required
Procedure:
-
Weigh the Sample: Accurately weigh 5-25 mg of your solid this compound sample into a clean, dry vial.[11]
-
Dissolve the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.[4] Gently swirl or vortex the vial to ensure the sample dissolves completely.
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Filter the Solution: To remove any particulate matter that can interfere with the magnetic field homogeneity, filter the solution.[11] Place a small, tight plug of glass wool into a Pasteur pipette and use it to transfer the solution from the vial into the clean NMR tube. Do not use cotton wool, as it can introduce impurities.
-
Check Sample Height: The final solution height in the NMR tube should be approximately 4-5 cm (40-50 mm).[4]
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Cap and Label: Cap the NMR tube securely. Label the tube clearly with a permanent marker near the top.[11]
-
Wipe the Tube: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or acetone to remove any dust or fingerprints.
Caption: Standard workflow for preparing a solid sample for NMR analysis.
References
- 1. rsc.org [rsc.org]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. rsc.org [rsc.org]
- 4. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Troubleshooting [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 11. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Technical Support Center: Phenyl Styryl Sulfone Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenyl styryl sulfone and interpreting its mass spectrometry data.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight and molecular ion for this compound?
The molecular formula for this compound is C₁₄H₁₂O₂S.[1][2][3] Its calculated monoisotopic mass is approximately 244.06 Da, and its average molecular weight is about 244.31 g/mol .[1][2] In a mass spectrum, you should look for the molecular ion (M⁺˙) in electron ionization (EI) mode or the protonated molecule ([M+H]⁺) in electrospray ionization (ESI) positive mode around m/z 244.
Q2: What are the primary fragmentation pathways for this compound in mass spectrometry?
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Loss of Sulfur Dioxide (SO₂): A common fragmentation for sulfones is the elimination of a neutral SO₂ molecule (64 Da) through a rearrangement process.[4][5][6]
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Cleavage of the Carbon-Sulfur (C-S) Bonds: The bonds between the sulfur atom and the phenyl and styryl groups can cleave, leading to characteristic fragment ions.
Q3: What does the prominent peak at m/z 102 in the GC-MS spectrum of this compound represent?
The PubChem entry for this compound indicates a top peak at m/z 102 in its GC-MS data.[1] This is likely due to the styryl cation fragment (C₈H₈⁺˙).
Troubleshooting Guide
Problem 1: I am not observing the molecular ion peak at m/z 244.
-
Possible Cause 1: Ionization Technique. Electron ionization (EI) is a "hard" ionization technique that can cause extensive fragmentation, leading to a weak or absent molecular ion peak.[7][8]
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Possible Cause 2: In-source Fragmentation. Even with soft ionization, high source temperatures or voltages can induce fragmentation.
-
Solution: Optimize the ion source parameters, such as temperature and cone voltage, to minimize in-source fragmentation.
-
-
Possible Cause 3: Compound Instability. The compound may be thermally labile and degrading in the GC inlet or MS source.
-
Solution: Lower the inlet and source temperatures if your chromatography allows.
-
Problem 2: The base peak in my spectrum is not one of the expected major fragments.
-
Possible Cause 1: Contamination. The observed base peak could be from a contaminant in your sample, solvent, or the instrument itself.
-
Possible Cause 2: Unexpected Fragmentation. The fragmentation pathway may be more complex than anticipated, or a rearrangement may be leading to a very stable, unexpected ion.
-
Solution: Perform high-resolution mass spectrometry (HRMS) to obtain the exact mass of the unexpected peak and determine its elemental composition. This can provide clues to its structure.
-
Problem 3: I am seeing a peak at m/z 180. What could this be?
-
Plausible Interpretation: A peak at m/z 180 could correspond to the [M - SO₂]⁺˙ fragment, resulting from the neutral loss of sulfur dioxide (64 Da) from the molecular ion. This is a characteristic fragmentation of many aromatic sulfones.[4][5][6]
Data Presentation
Table 1: Key m/z Values and Proposed Fragment Identities for this compound
| m/z | Proposed Fragment | Formula | Notes |
| 244 | Molecular Ion [M]⁺˙ | [C₁₄H₁₂O₂S]⁺˙ | May be weak or absent in EI-MS. |
| 180 | [M - SO₂]⁺˙ | [C₁₄H₁₂]⁺˙ | Result of neutral loss of SO₂. |
| 141 | [C₆H₅SO₂]⁺ | [C₆H₅O₂S]⁺ | Phenylsulfonyl cation. |
| 103 | [C₈H₇]⁺ | [C₈H₇]⁺ | Styryl cation. |
| 102 | [C₈H₆]⁺˙ | [C₈H₆]⁺˙ | Likely the styryl fragment radical cation. PubChem lists this as a major peak.[1] |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This is a general protocol and may require optimization for your specific instrument and sample.
-
Sample Preparation: Dissolve the this compound sample in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of approximately 10-100 µg/mL.[10]
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless or with an appropriate split ratio)
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
MS Conditions (EI Mode):
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-400
-
Electrospray Ionization-Mass Spectrometry (ESI-MS) Protocol
This protocol is for direct infusion analysis and may need to be adapted for LC-MS.
-
Sample Preparation: Prepare a stock solution of the sample at ~1 mg/mL in a solvent like methanol or acetonitrile.[9] Dilute this stock solution to a final concentration of 1-10 µM in a suitable ESI solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).[8][9]
-
ESI-MS Conditions (Positive Ion Mode):
-
Infusion Flow Rate: 5-10 µL/min
-
Capillary Voltage: 3.5-4.5 kV
-
Nebulizing Gas (Nitrogen) Pressure: 20-30 psi
-
Drying Gas (Nitrogen) Flow: 5-10 L/min
-
Drying Gas Temperature: 300-350 °C
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Mass Range: m/z 50-500
-
Mandatory Visualizations
Caption: Proposed fragmentation pathway of this compound.
Caption: Troubleshooting workflow for an absent molecular ion peak.
References
- 1. Phenyl trans-Styryl Sulfone | C14H12O2S | CID 736143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aaqr.org [aaqr.org]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. uoguelph.ca [uoguelph.ca]
- 11. Rutgers_MS_Home [react.rutgers.edu]
Optimizing dosage for in vivo studies with phenyl styryl sulfone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing phenyl styryl sulfone and its derivatives in in vivo studies. The information is intended for scientists and professionals in the field of drug development and biomedical research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How do I select a starting dose for my in vivo experiment with a novel this compound derivative?
A1: Selecting an appropriate starting dose is a critical step that involves a combination of literature review, in vitro data extrapolation, and a pilot in vivo study.
-
Literature Precedent: Review published studies on structurally similar this compound compounds. For instance, a styryl benzyl sulfone, Rigosertib, has been used in mouse xenograft models at doses of 200-250 mg/kg via intraperitoneal (i.p.) injection[1]. Another study on a neuroprotective this compound derivative (compound 4d) in a mouse model of Parkinson's disease used a dose of 40 mg/kg[2]. These provide a potential starting range.
-
In Vitro to In Vivo Extrapolation: Your in vitro effective concentration (e.g., EC50 or IC50) can offer a clue. Compounds with nanomolar in vitro potency may require lower in vivo doses. For example, a derivative of Rigosertib with nanomolar cytotoxicity was identified as a promising candidate for in vivo studies[1].
-
Pilot Dose-Ranging Study: It is highly recommended to perform a pilot study with a small number of animals to test a range of doses (e.g., 10, 40, and 100 mg/kg). This will help determine a dose that is both tolerable and shows a biological effect.
Q2: What is the best route of administration for this compound in my animal model?
A2: The choice of administration route depends on the physicochemical properties of your specific this compound derivative, the experimental model, and the desired pharmacokinetic profile.
-
Oral (p.o.): Oral administration is often preferred for its convenience and clinical relevance. However, some sulfone compounds may have limited oral bioavailability[3]. If your compound has poor aqueous solubility, formulation with a vehicle like 0.5% methylcellulose may be necessary to ensure adequate absorption.
-
Intraperitoneal (i.p.): I.p. injection is a common route in preclinical studies that bypasses first-pass metabolism, often leading to higher systemic exposure compared to oral administration. Rigosertib, a styryl benzyl sulfone, was administered via i.p. injection in mouse models[1].
-
Intravenous (i.v.): I.v. administration provides 100% bioavailability and is useful for initial pharmacokinetic studies. However, it may not be suitable for long-term dosing.
Q3: My this compound is difficult to dissolve. How can I formulate it for in vivo administration?
A3: Poor aqueous solubility is a common challenge. Here are some formulation strategies:
-
Suspensions: For oral or i.p. administration, creating a homogenous suspension is a common approach. A vehicle such as 0.5% methylcellulose in water or saline can be used. It is crucial to ensure the suspension is well-mixed before each administration to guarantee consistent dosing.
-
Solutions with Co-solvents: Depending on the compound's properties, a co-solvent system might be employed. Common co-solvents include DMSO, ethanol, and polyethylene glycol (PEG). However, it is critical to conduct a vehicle toxicity study, as high concentrations of these solvents can be toxic to animals. A typical approach is to dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with saline or a biocompatible oil.
Q4: I am not observing the expected therapeutic effect in my in vivo model. What are the potential reasons and how can I troubleshoot?
A4: A lack of efficacy can stem from several factors. A systematic troubleshooting approach is recommended.
-
Pharmacokinetics: The compound may be rapidly metabolized or poorly absorbed, leading to insufficient exposure at the target site. Consider conducting a pilot pharmacokinetic study to measure the concentration of the compound in plasma and target tissues over time.
-
Dosage: The administered dose may be too low. Based on your pilot study or literature, consider escalating the dose if no toxicity was observed at the initial dose.
-
Target Engagement: Confirm that the compound is reaching and interacting with its intended molecular target in vivo. This can be assessed through pharmacodynamic biomarker analysis in tissue samples.
-
Compound Stability: Ensure the compound is stable in the formulation and under the experimental conditions.
Q5: What are the potential signs of toxicity I should monitor for during my in vivo study?
A5: While some styryl ketones have shown low acute oral toxicity with an LD50 greater than 2 g/kg in rodents[4], it is essential to monitor for any adverse effects. Following intraperitoneal administration of a different CNS-active compound, clinical signs of toxicity included hypoactivity, tremors, decreased muscle tone, and ataxia[5].
Key monitoring parameters include:
-
Changes in body weight and food consumption.
-
Alterations in general behavior, such as lethargy or hyperactivity.
-
Signs of physical distress, including ruffled fur or abnormal posture.
-
At higher doses, neurological signs like tremors or ataxia should be monitored.
If significant toxicity is observed, the dose should be reduced or the study terminated for that animal.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies with this compound and related compounds.
Table 1: In Vivo Dosages of this compound and Related Compounds
| Compound | Animal Model | Disease Model | Route of Administration | Dosage | Reference |
| This compound (4d) | Mouse | Parkinson's Disease | Not Specified | 40 mg/kg | [2] |
| Rigosertib | Mouse | Cancer (Xenograft) | i.p. | 200-250 mg/kg | [1] |
| Methyl/Phenyl-3-methoxy-4-hydroxy styryl ketones | Rodents | Acute Toxicity | Oral | > 2 g/kg (LD50) | [4] |
Table 2: In Vitro Effective Concentrations of a this compound Derivative (4d)
| Cell Type | Assay | Effective Concentrations | Reference |
| Mesencephalic neurons | Neuroprotection | 2, 5, 10 µM | [2] |
| Primary microglia | NO Production Inhibition | 2, 5, 10 µM | [2] |
Experimental Protocols
Protocol 1: General Procedure for Oral Administration of a this compound Suspension
-
Formulation:
-
Weigh the required amount of the this compound compound.
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water or saline.
-
Gradually add the powdered compound to the methylcellulose solution while vortexing or sonicating to create a homogenous suspension. The final concentration should be calculated based on the desired dose and the volume to be administered.
-
-
Administration:
-
Gently restrain the animal (e.g., mouse or rat).
-
Using a gavage needle of appropriate size, carefully administer the suspension orally. The volume should typically not exceed 10 mL/kg for mice.
-
Ensure the suspension is well-mixed immediately before each administration.
-
-
Monitoring:
-
Observe the animal for at least one hour post-administration for any immediate adverse reactions.
-
Monitor body weight and general health daily throughout the study.
-
Visualizations
Signaling Pathway of a Neuroprotective this compound Derivative
Caption: this compound inhibits neuroinflammation and promotes antioxidant responses.
Experimental Workflow for In Vivo Dosage Optimization
Caption: A stepwise approach to determine the optimal in vivo dose.
Troubleshooting Guide for Lack of In Vivo Efficacy
Caption: A decision tree for troubleshooting unexpected in vivo results.
References
- 1. Synthesis and antitumor effects of novel benzyl naphthyl sulfoxide/sulfone derivatives derived from Rigosertib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Synthetic Precursor of Styryl Sulfone Neuroprotective Agents Inhibits Neuroinflammatory Responses and Oxidative Stress Damage through the P38 Signaling Pathway in the Cell and Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of inhaled styrene in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological actions and acute toxicity of methyl- and phenyl-3-methoxy-4-hydroxy styryl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute, subchronic, and chronic toxicity studies with felbamate, 2-phenyl-1,3-propanediol dicarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Neuroprotective Effects of Styryl Sulfone Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the neuroprotective effects of styryl sulfone derivatives.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of neuroprotection for styryl sulfone derivatives?
A1: Styryl sulfone derivatives exert multi-target neuroprotective effects, primarily through their antioxidative and anti-neuroinflammatory properties.[1][2][3] Key mechanisms include the promotion of Nuclear factor erythroid 2-related factor 2 (Nrf2) nuclear transfer, which upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[1][2] Additionally, they can inhibit neuroinflammatory pathways by suppressing the activation of p38 mitogen-activated protein kinase (MAPK), which in turn inhibits NF-κB-mediated neuroinflammation.[1][2]
Q2: How do structural modifications, like acetylation, affect the efficacy of styryl sulfone derivatives?
A2: Acetylation of styryl sulfone derivatives can enhance their neuroprotective effects. Studies on (E)-3,4-diacetoxystyryl sulfones and sulfoxides show they possess higher anti-neuroinflammatory properties compared to their un-acetylated counterparts, while maintaining similar antioxidative capabilities.[3][4] This modification can be a strategic approach to improve the therapeutic potential of these compounds.[3][4]
Q3: What experimental models are suitable for screening styryl sulfone derivatives?
A3: Both in vitro and in vivo models are crucial.
-
In Vitro: Neuronal cell lines (e.g., HT22, PC12, SH-SY5Y) or primary neuronal cultures are commonly used.[5][6][7] Neurotoxicity can be induced using agents like MPP+ (1-methyl-4-phenylpyridinium), 6-OHDA, H₂O₂, or glutamate to mimic conditions of Parkinson's disease or general oxidative stress.[1][3][7] Microglial cell lines like BV-2 can be used to assess anti-inflammatory effects by stimulating them with lipopolysaccharide (LPS).[8]
-
In Vivo: Animal models, such as MPTP-induced mouse models of Parkinson's disease, are used to validate the in vitro findings and assess the compound's effects on dopamine neurotoxicity and microglial activation in a complex biological system.[1]
Q4: Are there known challenges with the stability or solubility of these compounds?
A4: Like many phenolic compounds, styryl sulfone derivatives can have issues with stability and solubility. Designing derivatives, such as (E)-3,4-dihydroxy styryl sulfonamides, has been an approach to improve both of these properties, as well as blood-brain barrier permeability, compared to lead compounds like caffeic acid phenethyl ester (CAPE).[9]
Part 2: Troubleshooting Guides
This section addresses common problems encountered during the experimental evaluation of styryl sulfone derivatives.
| Problem | Potential Cause | Recommended Solution |
| Low or Inconsistent Neuroprotection in Cell Viability Assays (e.g., MTT, Resazurin) | 1. Compound Solubility: The derivative may not be fully dissolved in the culture medium, leading to lower effective concentrations. 2. Compound Instability: The compound may degrade over the incubation period. 3. Inappropriate Toxin Concentration: The concentration of the neurotoxin (e.g., MPP+, glutamate) may be too high, causing overwhelming cell death that cannot be rescued.[1] 4. Incorrect Timing: The compound pretreatment time may be too short, or it may need to be present during and after the toxic insult.[5] | 1. Solubility Check: Visually inspect for precipitates. Consider using a different solvent (e.g., DMSO) at a low final concentration (<0.1%) or synthesizing more soluble derivatives.[9] 2. Stability Assessment: Evaluate compound stability under experimental conditions using techniques like HPLC. 3. Toxin Titration: Perform a dose-response curve for the neurotoxin to identify a concentration that induces ~40-60% cell death, providing a window for observing protective effects.[1] 4. Optimize Treatment Schedule: Test various pretreatment durations (e.g., 3, 6, 12 hours) and assess if co-treatment or post-treatment is more effective.[1][5] |
| No Significant Upregulation of Nrf2 or HO-1 in Western Blot | 1. Insufficient Compound Concentration: The dose may be too low to activate the Nrf2 pathway. 2. Incorrect Time Point: The peak of Nrf2 nuclear translocation and subsequent HO-1 expression may occur at a different time point. 3. Poor Antibody Quality: The primary antibodies for Nrf2 or HO-1 may be non-specific or have low affinity. 4. Cellular Model: The chosen cell line may have a weak or non-responsive Nrf2 pathway. | 1. Dose-Response Experiment: Test a range of concentrations to find the optimal dose for pathway activation. 2. Time-Course Experiment: Harvest cell lysates at multiple time points (e.g., 3, 6, 12, 24 hours) after treatment to identify peak expression. 3. Antibody Validation: Validate antibodies using positive and negative controls. 4. Model Selection: Confirm that the selected cell model is appropriate and responsive for studying the Nrf2 pathway. |
| High Variability in Anti-Inflammatory Assay Results (e.g., Nitric Oxide Measurement) | 1. Inconsistent Microglial Activation: The response of BV-2 or primary microglia to LPS can be variable.[8] 2. Interference with Griess Reagent: The compound may interfere with the colorimetric detection of nitrite. 3. Cell Health: High concentrations of the compound may be toxic to microglia, reducing their ability to produce NO. | 1. Standardize LPS Treatment: Ensure consistent LPS concentration, source, and treatment duration. Use cells at a consistent passage number. 2. Control for Interference: Run a control sample with the compound and Griess reagent in cell-free media to check for direct reactions. 3. Assess Cytotoxicity: Perform a cell viability assay on the microglial cells with the compound alone to rule out toxicity at the tested concentrations. |
Part 3: Data Presentation
Table 1: Comparative Neuroprotective Efficacy of Styryl Sulfone Derivatives against MPP+-induced Neurotoxicity
This table summarizes the protective effects of various styryl sulfone compounds on mesencephalic neurons treated with 10 µM MPP+.[1] Cell viability was assessed after a 3-hour pretreatment with the compound followed by a 48-hour co-incubation with MPP+.
| Compound ID | Concentration (µM) | % Protection (Relative to MPP+ control) | Key Observation |
| 3b | 10 | ~75% | More significant protection than CAPE[1] |
| 3d | 10 | ~80% | More significant protection than CAPE[1] |
| 4b | 10 | ~85% | More significant protection than CAPE[1] |
| 4d | 2 | ~40% | Dose-dependent protection[1] |
| 5 | ~70% | Most active agent identified[1] | |
| 10 | ~90% | ||
| CAPE (Control) | 10 | ~60% | Lead compound for comparison[1] |
Note: Data are estimated from published graphs for illustrative purposes.
Table 2: Inhibitory Effects on LPS-Induced Nitric Oxide (NO) Production in Primary Microglia
This table shows the dose-dependent inhibition of NO production by compound 4d in LPS-stimulated primary microglia.[8]
| Compound | Concentration (µM) | % Inhibition of NO Production |
| 4d | 2 | 27.8% |
| 5 | 57.1% | |
| 10 | 94.0% | |
| CAPE (Control) | 5 | ~44% |
| 10 | ~78% |
Note: Data are derived from the source article.[8]
Part 4: Experimental Protocols & Visualizations
Protocol 1: Assessing Neuroprotection using MTT Assay
This protocol details the steps to evaluate the ability of a styryl sulfone derivative to protect neuronal cells from an oxidative insult.
Methodology:
-
Cell Seeding: Plate a neuronal cell line (e.g., HT22) in a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere for 24 hours.
-
Compound Pretreatment: Prepare serial dilutions of the styryl sulfone derivative in the cell culture medium. Remove the old medium from the wells and add the medium containing the test compound. Incubate for 3 hours.
-
Induction of Neurotoxicity: Add the neurotoxin (e.g., 5 mM glutamate for HT22 cells) to the wells, except for the vehicle control wells.[7]
-
Incubation: Incubate the plate for 24 hours under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 2: Western Blot for Nrf2 Pathway Activation
This protocol outlines the detection of key protein markers to confirm the activation of the Nrf2 antioxidant pathway.
Methodology:
-
Cell Treatment: Seed cells (e.g., PC12) in 6-well plates. Once confluent, treat with the styryl sulfone derivative at the desired concentration for a specific time (e.g., 6 hours).
-
Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detection: Visualize the protein bands using an ECL (chemiluminescence) detection system.
-
Densitometry Analysis: Quantify the band intensity and normalize the expression of target proteins to the loading control.
References
- 1. A Novel Synthetic Precursor of Styryl Sulfone Neuroprotective Agents Inhibits Neuroinflammatory Responses and Oxidative Stress Damage through the P38 Signaling Pathway in the Cell and Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Synthetic Precursor of Styryl Sulfone Neuroprotective Agents Inhibits Neuroinflammatory Responses and Oxidative Stress Damage through the P38 Signaling Pathway in the Cell and Animal Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Neuroprotective effects of (E)-3,4-diacetoxystyryl sulfone and sulfoxide derivatives in vitro models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis and pharmacological evaluation of (E)-3,4-dihydroxy styryl sulfonamides derivatives as multifunctional neuroprotective agents against oxidative and inflammatory injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Phenyl Styryl Sulfone (PSS) Analogs for Enhanced Drug-Like Properties
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the modification and evaluation of phenyl styryl sulfone (PSS) structures to improve their drug-like properties.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis and Purification
Q1: I am observing low yields during the synthesis of my PSS analog. What are the common causes and solutions?
A1: Low synthetic yields can arise from several factors. Here are some common issues and troubleshooting steps:
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Inefficient Oxidation of the Sulfide Precursor: The synthesis of sulfones often involves the oxidation of the corresponding sulfide. Incomplete oxidation can leave starting material and the intermediate sulfoxide in your product mixture.
-
Solution: Ensure you are using a sufficiently strong oxidizing agent (e.g., m-CPBA, Oxone®, or hydrogen peroxide in acetic acid) and appropriate reaction conditions (temperature, reaction time). Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete conversion to the sulfone.
-
-
Side Reactions: Depending on your specific synthetic route, side reactions such as dimerization or polymerization may occur.
-
Solution: Carefully control the stoichiometry of your reactants and the reaction temperature. Using a milder catalyst or adjusting the rate of addition of reagents can sometimes minimize side product formation.
-
-
Purification Challenges: PSS analogs and their precursors can have similar polarities, making chromatographic separation difficult.
-
Solution: If you are struggling to separate the desired sulfone from the sulfoxide precursor, ensure complete oxidation first. If separation is still challenging, a carefully optimized column chromatography system with a less polar eluent may improve resolution. Recrystallization can also be an effective purification method for crystalline PSS analogs.
-
Q2: My purified PSS analog shows impurities in the NMR spectrum. What are the likely contaminants?
A2: Common impurities in PSS analog synthesis include:
-
Residual Solvents: Solvents used during synthesis or purification (e.g., ethyl acetate, hexane, dichloromethane) may be present.
-
Solution: Ensure your product is thoroughly dried under high vacuum.
-
-
Starting Materials or Intermediates: Incomplete reactions can lead to the presence of starting materials or intermediates like the corresponding sulfide or sulfoxide.
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Solution: Monitor your reaction to completion and optimize purification methods as described in Q1.
-
-
Side Products: Unintended byproducts from the reaction.
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Solution: Re-evaluate your reaction conditions to minimize side product formation. Further purification by column chromatography or recrystallization may be necessary.
-
Improving Drug-Like Properties
Q3: My PSS analog has poor aqueous solubility. What structural modifications can I make to improve it?
A3: Poor aqueous solubility is a common challenge. Consider the following strategies:
-
Introduce Polar Functional Groups: Adding polar groups like hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) to the phenyl rings can increase hydrophilicity and improve solubility.
-
Disrupt Crystal Packing: Introducing substituents that disrupt the planarity of the molecule can reduce crystal lattice energy and improve solubility.
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Formulate as a Salt: If your analog has an ionizable group (e.g., a basic amine or an acidic phenol), forming a salt can significantly enhance aqueous solubility.
Q4: My PSS derivative shows good in vitro activity but has poor cell permeability. What modifications can I try?
A4: Poor cell permeability can limit the efficacy of a compound. Here are some approaches to enhance it:
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Increase Lipophilicity: While balancing with solubility, increasing the lipophilicity (logP) of your molecule can improve its ability to cross cell membranes. This can be achieved by adding non-polar substituents like methyl or chloro groups.
-
Reduce Polar Surface Area (PSA): A high PSA is often associated with poor permeability. Masking polar functional groups, for instance, by converting a carboxylic acid to an ester or a hydroxyl group to an ether, can reduce PSA.
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Decrease Hydrogen Bond Donors: A high number of hydrogen bond donors can negatively impact permeability. Consider modifications that reduce the number of -OH and -NH groups.
Q5: How can I improve the metabolic stability of my PSS analog?
A5: Metabolic instability can lead to rapid clearance in vivo. Here are some strategies to address this:
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Block Sites of Metabolism: Identify potential sites of metabolism (e.g., positions susceptible to oxidation by cytochrome P450 enzymes) and block them with metabolically stable groups like fluorine or by introducing steric hindrance.
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Modify Labile Functional Groups: Some functional groups are more prone to metabolism than others. Replacing or modifying these can improve stability.
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Introduce Electron-Withdrawing Groups: The introduction of electron-withdrawing groups can sometimes decrease the rate of metabolic oxidation.
Quantitative Data on PSS Analogs
The following table summarizes the effects of structural modifications on the drug-like properties of PSS analogs based on published data and general medicinal chemistry principles.
| Structural Modification | Effect on Solubility | Effect on Permeability | Effect on Metabolic Stability | Example from Literature[1] |
| Addition of Polar Groups (e.g., -OH, -NH2) | Increase | Decrease | May Increase or Decrease | Phenolic hydroxyl compounds showed lower neuroprotective effects compared to acetylated analogs. |
| Addition of Lipophilic Groups (e.g., -CH3, -Cl) | Decrease | Increase | May Increase or Decrease | The electron-withdrawing chloro group exhibited potent activity. |
| Acetylation of Phenolic Hydroxyls | Decrease | Increase | Generally Increase | Acetylated compounds showed more effective neuroprotective effects. |
| Introduction of Electron-Withdrawing Groups | May Decrease | May Increase | Generally Increase | The chloro-substituted compound 4d showed high activity. |
Key Experimental Protocols
Kinetic Solubility Assay
This protocol outlines the steps for a kinetic solubility assay using direct UV spectrophotometry.[2][3][4][5][6]
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
-
Prepare the aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
-
Assay Procedure:
-
Add 198 µL of the aqueous buffer to each well of a 96-well microplate.
-
Add 2 µL of the 10 mM DMSO stock solution to the wells, resulting in a final concentration of 100 µM with 1% DMSO.
-
Seal the plate and shake at room temperature for 2 hours.
-
-
Sample Analysis:
-
After incubation, filter the samples using a 96-well filter plate to remove any precipitate.
-
Transfer the filtrate to a UV-transparent 96-well plate.
-
Measure the UV absorbance at the compound's maximum absorbance wavelength (λmax).
-
-
Data Analysis:
-
Create a standard curve using known concentrations of the test compound in the assay buffer with 1% DMSO.
-
Calculate the solubility of the test compound by comparing its absorbance to the standard curve.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol describes a general procedure for the PAMPA to assess passive permeability.[7][8][9][10][11]
-
Preparation of the PAMPA "Sandwich":
-
Coat the filter of a 96-well donor plate with a lipid solution (e.g., 1% lecithin in dodecane) and allow the solvent to evaporate.
-
Fill the wells of a 96-well acceptor plate with the acceptor buffer (e.g., PBS, pH 7.4).
-
-
Assay Procedure:
-
Prepare a solution of the test compound in the donor buffer (e.g., 100 µM in PBS, pH 7.4, with a low percentage of DMSO).
-
Add the test compound solution to the wells of the lipid-coated donor plate.
-
Carefully place the donor plate on top of the acceptor plate to form the "sandwich".
-
Incubate the plate assembly at room temperature for a defined period (e.g., 5 hours) with gentle shaking.
-
-
Sample Analysis:
-
After incubation, separate the donor and acceptor plates.
-
Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV spectroscopy).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) where V_D and V_A are the volumes of the donor and acceptor wells, A is the surface area of the membrane, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.
-
Microsomal Stability Assay
This protocol provides a method to evaluate the metabolic stability of a compound in liver microsomes.[12][13][14][15][16]
-
Preparation of Reagents:
-
Thaw liver microsomes (human or other species) on ice.
-
Prepare a NADPH-regenerating system solution.
-
Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).
-
-
Incubation Procedure:
-
In a microcentrifuge tube, pre-warm a mixture of liver microsomes and buffer (e.g., potassium phosphate buffer, pH 7.4) at 37°C.
-
Add the test compound to the mixture to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to ice-cold acetonitrile to stop the reaction and precipitate the proteins.
-
-
Sample Analysis:
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining amount of the parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t1/2) as 0.693 / k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein.
-
Visualizations
Caption: p38 MAPK signaling pathway and the inhibitory action of PSS derivatives.
Caption: Experimental workflow for assessing the drug-like properties of PSS analogs.
Caption: Logical relationship for modifying PSS structure to improve drug-like properties.
References
- 1. A Novel Synthetic Precursor of Styryl Sulfone Neuroprotective Agents Inhibits Neuroinflammatory Responses and Oxidative Stress Damage through the P38 Signaling Pathway in the Cell and Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. enamine.net [enamine.net]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 9. PAMPA | Evotec [evotec.com]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. lokeylab.wikidot.com [lokeylab.wikidot.com]
- 12. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. charnwooddiscovery.com [charnwooddiscovery.com]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Validation & Comparative
Phenyl Styryl Sulfone vs. Chalcone: A Comparative Guide for Anticancer Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two promising classes of compounds in anticancer research: phenyl styryl sulfones and chalcones. By examining their mechanisms of action, cytotoxic activities, and the experimental protocols used for their evaluation, this document aims to serve as a valuable resource for professionals in the field of oncology and medicinal chemistry.
Introduction: Structural Scaffolds with Anticancer Potential
Chalcones, chemically known as 1,3-diaryl-2-propen-1-ones, are natural precursors to all flavonoids and are abundantly found in edible plants.[1][2] Their simple and modifiable chemical scaffold has made them a subject of great interest for their broad pharmacological activities, particularly as anticancer agents.[1][3] Phenyl styryl sulfones share a similar α,β-unsaturated system but feature a sulfonyl group instead of a carbonyl group. This structural difference significantly influences their chemical properties and biological activities. Both scaffolds offer a versatile platform for the synthesis of new derivatives with enhanced potency and selectivity against various cancer types.[4][5]
Comparative Anticancer Activity
The anticancer efficacy of both phenyl styryl sulfone and chalcone derivatives has been demonstrated across a wide range of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC₅₀) and growth inhibition (GI₅₀) values from various studies, providing a quantitative comparison of their cytotoxic potential.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Notes | Reference |
| 7k | HT-29 (Colon) | 51% growth inhibition at 400 mg/kg (in vivo) | Showed significant tumor growth inhibition in a mouse xenograft model. | [4] |
| 14f | A2780 (Ovarian) | Potent (specific IC₅₀ not stated) | Caused G2/M cell-cycle arrest and induced apoptosis. Minimal toxicity in untransformed cells. | [5] |
| Spiro-thiadiazole 1 | RXF393 (Renal) | 7.01 ± 0.39 | More potent than doxorubicin (IC₅₀ = 13.54 µM). | [6] |
| Spiro-thiadiazole 1 | LOX IMVI (Melanoma) | 9.55 ± 0.51 | Comparable activity to doxorubicin (IC₅₀ = 6.08 µM). | [6] |
| Spiro-thiadiazole 1 | HT29 (Colon) | 24.3 ± 1.29 | Less potent than doxorubicin (IC₅₀ = 13.50 µM). | [6] |
Table 2: Anticancer Activity of Chalcone Derivatives
| Compound ID | Cancer Cell Line(s) | IC₅₀ / GI₅₀ (µM) | Notes | Reference |
| Chalcone-indole hybrid 42 | Various (HepG2, PC-3, A549, K562, MCF-7 etc.) | 0.23 - 1.8 | Potent against a broad panel of cancer cell lines, including drug-resistant ones. Inhibits tubulin polymerization. | [7] |
| Chalcone-pyrazole hybrid 31 | HCC (Liver) | 0.5 - 4.8 | Caused G2/M cell cycle arrest and apoptosis. | [7] |
| Xanthohumol (10) | A549, HCT-15, SK-OV-3, SK-MEL-2 | Strong cytotoxic effect (specific IC₅₀ not stated) | Natural prenylated chalcone that inhibits topoisomerase I. | [8] |
| Flavokawain B (12) | HepG2, MOLT-3, HuCCA-1, A549 | 10.0 - 21.7 | Natural chalcone that interacts with topoisomerase IIA. | [8] |
| Panduratin A (PA) | MCF-7 (Breast) | 15 (24h), 11.5 (48h) | Natural chalcone with cytotoxic effects on breast cancer cells. | [2] |
| Compound 25 (Diaryl ether) | MCF-7, HepG2, HCT116 | 3.44 - 6.31 | Effectively inhibits tubulin polymerization. | [9] |
| Compound 26 | MCF-7 (Breast) | 6.55 - 10.14 | Induced apoptosis via increased expression of Caspase 9 and Caspase 3. | [9] |
| Brominated chalcone 15 | Gastric cancer cells | 3.57 - 5.61 | Antiproliferative activity involving ROS-mediated upregulation of death receptors. | [7] |
Mechanisms of Anticancer Action
While both compound classes induce apoptosis and cell cycle arrest, their primary molecular targets and signaling pathways can differ.
Phenyl Styryl Sulfones: Targeting Cell Cycle and Survival Proteins
Mechanistic studies reveal that phenyl styryl sulfones can exert their anticancer effects by targeting key regulatory proteins involved in cell cycle progression and apoptosis. For instance, derivative 14f was found to cause G2/M phase arrest and induce apoptosis in ovarian cancer cells by specifically targeting the cell division cycle 25C (CDC25C) phosphatase and the anti-apoptotic protein Mcl-1.[5] The inhibition of these proteins disrupts the normal cell cycle and promotes programmed cell death.
References
- 1. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Natural and Synthetic Chalcones [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. New styryl sulfones as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of heteroaryl styryl sulfone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives | MDPI [mdpi.com]
- 7. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review of Natural and Synthetic Chalcones as Anticancer Agents Targeting Topoisomerase Enzymes [mdpi.com]
- 9. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Properties of Phenyl Styryl Sulfone Derivatives and Resveratrol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the neuroprotective effects of a representative phenyl styryl sulfone derivative and the well-characterized polyphenol, resveratrol. Due to the limited availability of specific neuroprotective data on the parent compound this compound, this guide will focus on a potent derivative, (E)-3,4-diacetoxystyryl sulfone, for which experimental data is available, to draw a meaningful comparison with resveratrol.
Introduction
Neurodegenerative diseases, such as Parkinson's and Alzheimer's, present a significant challenge to global health. The development of effective neuroprotective agents is a critical area of research. Both styryl sulfones, a class of synthetic compounds, and resveratrol, a naturally occurring polyphenol, have shown promise in preclinical studies. This guide offers an objective comparison of their neuroprotective mechanisms, efficacy, and pharmacokinetic profiles based on available experimental data.
Mechanisms of Neuroprotection
Both this compound derivatives and resveratrol exert their neuroprotective effects through multiple pathways, primarily centered around anti-inflammatory and antioxidant activities.
This compound Derivatives have been shown to protect dopaminergic neurons through a dual mechanism involving the inhibition of neuroinflammation and the reduction of oxidative stress.[1][2] Key pathways include:
-
Inhibition of the p38 MAPK and NF-κB pathways: This leads to a reduction in the production of pro-inflammatory mediators.[1][2]
-
Activation of the Nrf2 pathway: This transcription factor upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC), thereby protecting neurons from oxidative damage.[1][2]
Resveratrol is a well-studied neuroprotective agent with a broad spectrum of action against neurodegenerative processes.[3][4] Its primary mechanisms include:
-
Antioxidant activity: Resveratrol can directly scavenge reactive oxygen species (ROS) and enhance the expression of endogenous antioxidant enzymes through the activation of the Nrf2 pathway.[4][5]
-
Anti-inflammatory effects: It can suppress the activation of microglia and astrocytes and inhibit the production of pro-inflammatory cytokines like TNF-α and IL-1β by modulating signaling pathways such as NF-κB.[6]
-
Anti-apoptotic pathways: Resveratrol has been shown to modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, promoting neuronal survival.[6]
-
Activation of Sirtuin 1 (SIRT1): This NAD+-dependent deacetylase is a key target of resveratrol and is involved in regulating cellular stress responses, mitochondrial biogenesis, and neuronal survival.[7]
Quantitative Comparison of Neuroprotective Efficacy
The following tables summarize quantitative data from key experimental studies, providing a comparative overview of the efficacy of a representative this compound derivative and resveratrol in various neuroprotective models.
Table 1: In Vitro Neuroprotective Effects
| Compound | Model | Cell Line | Toxin/Insult | Concentration | Outcome | Reference |
| (E)-3,4-diacetoxystyryl sulfone derivative (4d) | Parkinson's Disease | Primary mesencephalic neurons | MPP+ (10 µM) | 2 µM | Increased cell viability to 71.6% of control | [1] |
| 5 µM | Increased cell viability to 83.5% of control | [1] | ||||
| 10 µM | Increased cell viability to 93.4% of control | [1] | ||||
| Neuroinflammation | Primary microglia | LPS (1 µg/mL) | 5 µM | 57.1% inhibition of NO production | [8] | |
| 10 µM | 94.0% inhibition of NO production | [8] | ||||
| Resveratrol | Alzheimer's Disease | Human neuroblastoma SH-SY5Y | Aβ25-35 | 25 µM | Significant reduction in Aβ-induced cell death | [3] |
| Stroke (Ischemia) | PC12 cells | Oxygen-Glucose Deprivation | 25 µM | Reduced caspase-3 levels | [9] | |
| Oxidative Stress | HT22 hippocampal cells | Glutamate (4 mM) | 10 µM | Effectively prevented cell death | [9] | |
| Oxidative Stress | SH-SY5Y cells | 6-OHDA (20 µM) | 0.1 nM | Significantly protected against cell damage | [10] |
Table 2: In Vivo Neuroprotective Effects
| Compound | Model | Animal | Toxin/Insult | Dosage | Outcome | Reference |
| (E)-3,4-diacetoxystyryl sulfone derivative (4d) | Parkinson's Disease | Mouse | MPTP | Not specified | Protected dopaminergic neurons from neurotoxicity | [1][2] |
| Resveratrol | Parkinson's Disease | Mouse | MPTP (30 mg/kg, i.p.) | 10 mg/kg, p.o. | Attenuated motor coordination deficits and cognitive dysfunction | |
| Stroke (Ischemia) | Rat | pMCAO | 30 mg/kg | Reduced ischemia-reperfusion induced damage | [6] | |
| Alzheimer's Disease | Wistar Rat | Colchicine | 10 and 20 mg/kg | Neuroprotective action against cognitive impairment and oxidative damage | [4] |
Pharmacokinetic Profile
A crucial aspect of any neuroprotective agent is its ability to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the central nervous system.
This compound Derivatives have been suggested to possess good blood-brain barrier permeability.[1] This is a significant advantage for treating CNS disorders. However, detailed pharmacokinetic studies, including oral bioavailability and metabolic fate, are not yet extensively available for this class of compounds.
Resveratrol , despite its potent neuroprotective effects in preclinical models, suffers from poor oral bioavailability, which is estimated to be less than 1% in humans. It is rapidly and extensively metabolized in the intestines and liver into glucuronide and sulfate conjugates. While some of these metabolites may retain biological activity, the low systemic levels of the parent compound pose a significant challenge for its clinical translation.
Experimental Protocols
In Vitro Neuroprotection Assay (MPP+ Model for Styryl Sulfone)
-
Cell Culture: Primary mesencephalic neurons are cultured from the ventral mesencephalon of embryonic day 14-15 rats.
-
Treatment: Neurons are pre-treated with various concentrations of the styryl sulfone derivative (e.g., 2, 5, and 10 µM) for 3 hours. Subsequently, 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin that selectively damages dopaminergic neurons, is added at a final concentration of 10 µM for 48 hours to induce neurotoxicity.
-
Viability Assay: Cell viability is assessed using the Cell Counting Kit-8 (CCK-8) assay. The absorbance is measured at 450 nm, and the viability of treated cells is expressed as a percentage of the untreated control cells.[1]
In Vitro Neuroprotection Assay (Aβ Model for Resveratrol)
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are maintained in appropriate culture medium.
-
Treatment: Cells are pre-treated with resveratrol (e.g., 25 µM) for a specified period (e.g., 1 hour) before being exposed to aggregated β-amyloid peptide (Aβ25-35) to induce neurotoxicity.
-
Viability Assay: Cell viability is determined using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity. The results are typically expressed as a percentage of viable cells compared to the control group.[3]
In Vivo Parkinson's Disease Model (MPTP Model)
-
Animals: Male C57BL/6 mice are commonly used.
-
Treatment: Mice receive intraperitoneal (i.p.) injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a neurotoxin that induces parkinsonian symptoms, typically at a dose of 30 mg/kg per day for several consecutive days. The test compound (e.g., resveratrol at 10 mg/kg) is administered orally (p.o.) for a period that includes pre-treatment before and concurrent treatment during MPTP administration.
-
Behavioral Assessment: Motor coordination and balance are evaluated using the rotarod test. Cognitive function can be assessed using the Morris water maze.
-
Histological and Biochemical Analysis: After the treatment period, brain tissues (specifically the substantia nigra and striatum) are collected for immunohistochemical analysis of tyrosine hydroxylase (a marker for dopaminergic neurons), assessment of microglial activation, and measurement of inflammatory markers and oxidative stress indicators.
Signaling Pathways and Experimental Workflow Diagrams
Signaling Pathways
References
- 1. Resveratrol and neuroprotection: an insight into prospective therapeutic approaches against Alzheimer's disease from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of (E)-3,4-diacetoxystyryl sulfone and sulfoxide derivatives in vitro models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Resveratrol and Neuroprotection: Impact and Its Therapeutic Potential in Alzheimer's Disease [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Identifying Substructures That Facilitate Compounds to Penetrate the Blood–Brain Barrier via Passive Transport Using Machine Learning Explainer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Synthetic Precursor of Styryl Sulfone Neuroprotective Agents Inhibits Neuroinflammatory Responses and Oxidative Stress Damage through the P38 Signaling Pathway in the Cell and Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Resveratrol and its metabolites elicit neuroprotection via high-affinity binding to the laminin receptor at low nanomolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioavailability of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenyl Styryl Sulfones: A Comparative Analysis of Biological Activity Across Diverse Cell Lines
For Immediate Release
This guide provides a comprehensive cross-validation of the biological activities of phenyl styryl sulfones and their derivatives, targeting researchers, scientists, and drug development professionals. Phenyl styryl sulfones are a class of organic compounds that have garnered significant interest in the scientific community due to their potent and varied biological effects, particularly in the realms of oncology and inflammatory diseases. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular pathways to offer an objective comparison of their performance in different cellular contexts.
Key Biological Activities: Anticancer and Anti-inflammatory Effects
Research has primarily highlighted two major therapeutic potentials of phenyl styryl sulfones:
-
Anticancer Activity: Numerous studies have demonstrated the ability of phenyl styryl sulfone derivatives to inhibit the proliferation of a wide range of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis (programmed cell death) and cell cycle arrest through the modulation of key signaling pathways.
-
Anti-inflammatory and Neuroprotective Activity: A growing body of evidence suggests that these compounds can also mitigate inflammatory responses. This is largely attributed to their ability to inhibit the NLRP3 inflammasome, a key component of the innate immune system, and to modulate stress-activated protein kinase pathways, offering potential therapeutic avenues for inflammatory and neurodegenerative diseases.
Comparative Analysis of Anticancer Activity
The cytotoxic effects of various this compound derivatives have been evaluated across a spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison. While a single this compound compound has not been exhaustively tested against all cell lines, a compilation of data from various studies on structurally related derivatives provides valuable insights into their therapeutic potential.
| Compound Class/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Rigosertib (Styryl Benzyl Sulfone) | A549 | Lung Adenocarcinoma | ~0.1 | [1] |
| U87-MG | Glioblastoma | >1 | [1] | |
| Vinyl Sulfone Derivative (VF16) | A431 | Skin Carcinoma | 33.52 ± 2.57 | [2] |
| A549 | Lung Adenocarcinoma | 54.63 ± 0.09 | [2] | |
| H1975 | Lung Adenocarcinoma (mutant EGFR) | 30.38 ± 1.37 | [2] | |
| Spiro-thiadiazole Derivative (1) | RXF393 | Renal Carcinoma | 7.01 ± 0.39 | |
| HT29 | Colon Carcinoma | 24.3 ± 1.29 | ||
| LOX IMVI | Melanoma | 9.55 ± 0.51 |
Comparative Analysis of Anti-inflammatory and Neuroprotective Activity
The anti-inflammatory and neuroprotective properties of phenyl styryl sulfones are often assessed by their ability to inhibit inflammatory mediators and protect neuronal cells from toxins.
| Compound Class/Derivative | Assay | Cell Model | IC50 / Effect | Reference |
| Phenyl Vinyl Sulfone (5b) | NLRP3 Inflammasome Inhibition | - | 0.91 ± 0.06 µM | [3] |
| Phenyl Vinyl Sulfone (7a) | NLRP3 Inflammasome Inhibition | - | 1.83 ± 0.28 µM | [3] |
| Styryl Sulfone (4d) | Neuroprotection against MPP+ | Mesencephalic neurons | Most active agent in the study | [4] |
Signaling Pathways Modulated by Phenyl Styryl Sulfones
The biological effects of phenyl styryl sulfones are underpinned by their interaction with and modulation of critical intracellular signaling pathways.
References
A Comparative Analysis of the Anti-inflammatory Efficacy of Phenyl Styryl Sulfones and Phenyl Styryl Ketones
In the landscape of medicinal chemistry, the quest for potent and selective anti-inflammatory agents is a perpetual endeavor. Among the myriad of synthetic scaffolds explored, phenyl styryl sulfones and phenyl styryl ketones have emerged as promising candidates, exhibiting significant anti-inflammatory properties. This guide provides an in-depth, objective comparison of the anti-inflammatory effects of these two classes of compounds, supported by experimental data, to aid researchers and drug development professionals in their pursuit of novel therapeutics.
Introduction: Structural Scaffolds with Anti-inflammatory Potential
Phenyl styryl ketones, belonging to the broader class of chalcones, are characterized by an open-chain flavonoid structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. Their anti-inflammatory activity has been recognized for some time, with studies dating back several decades.[1][2][3]
Phenyl styryl sulfones, on the other hand, are characterized by a sulfonyl group (SO₂) attached to the styryl moiety. This structural feature significantly influences the electronic and steric properties of the molecule, leading to distinct biological activities. Recent research has highlighted their potential not only as anti-inflammatory agents but also as neuroprotective compounds.[2][4]
This guide will dissect the available scientific literature to compare their efficacy, delve into their mechanisms of action, and provide standardized experimental protocols for their evaluation.
Comparative Anti-inflammatory Efficacy: A Tale of Two Moieties
Phenyl Styryl Ketones: Broad-Spectrum Inflammation Modulators
Phenyl styryl ketones have demonstrated marked anti-inflammatory activity in a variety of acute and chronic animal models.[1] For instance, methyl- and phenyl-3-methoxy-4-hydroxy styryl ketones have shown significant efficacy in carrageenan-induced and histamine-induced edema in rats.[1] Their activity is also noted in subacute models like formaldehyde-induced arthritis.[1] A key proposed mechanism for their action is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[5] Some derivatives have been specifically investigated as COX-2 inhibitors.[5]
The anti-inflammatory profile of phenyl styryl ketones is often accompanied by analgesic and antipyretic properties, although the latter is reported to be weaker than that of acetylsalicylic acid.[1] A significant advantage highlighted in some studies is their low ulcerogenic potential, a common side effect of traditional non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit COX-1.[1]
Phenyl Styryl Sulfones: Potent Inhibitors of Pro-inflammatory Mediators
Research on phenyl styryl sulfones has revealed their potent ability to inhibit key pro-inflammatory mediators. Studies have shown that these compounds can significantly inhibit the release of nitric oxide (NO) from lipopolysaccharide (LPS)-stimulated microglial cells.[2][4] NO is a critical signaling molecule in inflammation, and its overproduction can lead to tissue damage.
Furthermore, certain styryl sulfone compounds have been shown to be potent inhibitors of COX-2 expression.[2] For example, one study demonstrated that a novel styryl sulfone compound, at a concentration of 10 μM, almost completely blocked the elevation of COX-2 in MPP⁺-treated primary microglia.[2] This potent inhibition of a key inflammatory enzyme underscores their therapeutic potential.
Table 1: Comparative Overview of Anti-inflammatory Effects
| Feature | Phenyl Styryl Ketones | Phenyl Styryl Sulfones |
| Primary Mechanism | Inhibition of COX enzymes, particularly COX-2[5] | Inhibition of NF-κB and p38 MAPK pathways, leading to reduced expression of COX-2 and iNOS[2][4] |
| Effect on NO Production | Less prominently reported | Significant inhibition of NO production in LPS-stimulated microglia[2][4] |
| In Vivo Efficacy | Demonstrated in various models of acute and chronic inflammation (e.g., carrageenan-induced edema, arthritis)[1] | Demonstrated in models of neuroinflammation[2] |
| Additional Properties | Analgesic and antipyretic effects[1] | Neuroprotective and antioxidant effects[2][4] |
| Safety Profile | Low ulcerogenic potential reported for some derivatives[1] | To be further investigated in broader models |
Mechanistic Insights: Divergent Pathways to Inflammation Control
The anti-inflammatory effects of phenyl styryl sulfones and ketones are underpinned by their interaction with distinct molecular targets and signaling pathways.
Phenyl Styryl Ketones and the Cyclooxygenase Pathway
The primary anti-inflammatory mechanism attributed to phenyl styryl ketones is the inhibition of COX enzymes.[5] These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.[5]
Caption: Phenyl styryl ketones primarily inhibit the COX-2 pathway.
Phenyl Styryl Sulfones: Targeting Upstream Signaling Cascades
Phenyl styryl sulfones appear to exert their anti-inflammatory effects by modulating upstream signaling pathways, particularly the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways.[2][4] These pathways are crucial regulators of the expression of a wide array of pro-inflammatory genes, including those for COX-2, inducible nitric oxide synthase (iNOS), and various cytokines.
By inhibiting the activation of NF-κB and the phosphorylation of p38 MAPK, phenyl styryl sulfones can effectively suppress the production of multiple inflammatory mediators, leading to a broad anti-inflammatory response.[2]
Caption: Phenyl styryl sulfones inhibit NF-κB and p38 MAPK pathways.
Experimental Protocols for Evaluation
To ensure scientific integrity and reproducibility, the following are detailed methodologies for key experiments cited in the evaluation of these compounds.
In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available COX-2 inhibitor screening kits.
1. Reagent Preparation:
-
Prepare a COX Assay Buffer.
-
Reconstitute human recombinant COX-2 enzyme in the assay buffer on ice.
-
Prepare a solution of Arachidonic Acid (substrate) and a COX Probe solution.
-
Prepare a 10X solution of the test compound (phenyl styryl ketone or sulfone) in a suitable solvent (e.g., DMSO).
2. Assay Procedure:
-
To a 96-well plate, add the COX Assay Buffer, COX Probe, and COX Cofactor to each well.
-
Add the test compound solution to the sample wells and a solvent control to the control wells.
-
Add a known COX-2 inhibitor (e.g., Celecoxib) to the positive control wells.
-
Incubate the plate for 10 minutes at 37°C.
-
Initiate the reaction by adding the Arachidonic Acid solution to all wells.
-
Immediately measure the fluorescence (e.g., λEx = 535 nm/λEm = 587 nm) in a kinetic mode for 5-10 minutes at 37°C.
3. Data Analysis:
-
Calculate the rate of the reaction from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the solvent control.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the COX-2 activity.
In Vitro NF-κB Activation Assay (Reporter Gene Assay)
This protocol describes a common method to assess the inhibition of NF-κB activation.
1. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293 or THP-1) in appropriate media.
-
Co-transfect the cells with an NF-κB-dependent luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
2. Treatment and Stimulation:
-
After transfection, seed the cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compound (phenyl styryl sulfone) for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), for a defined period (e.g., 6-8 hours).
3. Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the percentage of inhibition of NF-κB activation for each concentration of the test compound relative to the stimulated control.
-
Determine the IC50 value.
In Vivo Carrageenan-Induced Paw Edema Model
This is a standard acute inflammation model to evaluate the in vivo efficacy of anti-inflammatory compounds.[1]
1. Animal Handling and Grouping:
-
Use adult male Wistar rats (150-200 g).
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the animals into groups: control (vehicle), standard drug (e.g., Indomethacin), and test compound (phenyl styryl ketone or sulfone) at different doses.
2. Drug Administration:
-
Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before the carrageenan injection. The control group receives only the vehicle.
3. Induction of Inflammation:
-
Inject 0.1 mL of a 1% (w/v) solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
4. Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
5. Data Analysis:
-
Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Conclusion: A Choice Guided by Therapeutic Target
Both phenyl styryl sulfones and phenyl styryl ketones represent valuable scaffolds for the development of novel anti-inflammatory agents. The choice between these two classes will largely depend on the desired therapeutic application and the specific inflammatory pathways to be targeted.
Phenyl styryl ketones appear to be promising candidates for broad-spectrum anti-inflammatory therapies, particularly where inhibition of prostaglandin synthesis is a key objective. Their potential for reduced gastrointestinal side effects makes them an attractive alternative to traditional NSAIDs.
Phenyl styryl sulfones , with their ability to potently inhibit upstream signaling pathways like NF-κB and p38 MAPK, offer a more targeted approach to modulating the inflammatory response. Their demonstrated efficacy in neuroinflammatory models suggests their potential in treating inflammatory conditions of the central nervous system.
Further head-to-head comparative studies are warranted to definitively establish the relative potency and therapeutic index of these two promising classes of anti-inflammatory compounds.
References
- 1. Antiinflammatory actions of methyl- and phenyl-3-methoxy-4-hydroxy styryl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Synthetic Precursor of Styryl Sulfone Neuroprotective Agents Inhibits Neuroinflammatory Responses and Oxidative Stress Damage through the P38 Signaling Pathway in the Cell and Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiinflammatory activity of phenyl styryl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpras.com [ijpras.com]
- 5. researchgate.net [researchgate.net]
Navigating Stereochemistry: A Comparative Guide to the Structure-Activity Relationships of Styryl Sulfone Isomers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of (E)- and (Z)-styryl sulfone isomers, supported by experimental data. We delve into their anticancer, anti-inflammatory, and neuroprotective properties, offering insights into how stereochemistry influences their therapeutic potential.
The styryl sulfone scaffold has emerged as a promising framework in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The orientation of substituents around the carbon-carbon double bond, giving rise to (E) (trans) and (Z) (cis) isomers, can significantly impact their interaction with biological targets and, consequently, their efficacy and mechanism of action. This guide synthesizes findings from multiple studies to illuminate the structure-activity relationships (SAR) governed by this isomeric difference.
Comparative Biological Activity: A Data-Driven Overview
Quantitative data from various studies highlights the differential effects of styryl sulfone isomers. While a direct head-to-head comparison of (E) and (Z) isomers of the same derivative is not always available in the literature, the existing data provides valuable insights into the preferred stereochemistry for different biological targets.
Anticancer Activity
Styryl sulfones have demonstrated potent cytotoxic effects against a variety of cancer cell lines. The available data predominantly focuses on the (E)-isomers, which have shown significant activity.
Table 1: Anticancer Activity of (E)-Styryl Sulfone Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| (E)-Styrylbenzylsulfone Derivative 1 | Prostate (PC-3) | 0.25 | [1] |
| (E)-Styrylbenzylsulfone Derivative 2 | Breast (MCF-7) | 0.5 | [1] |
| (E)-Styrylbenzylsulfone Derivative 3 | Lung (A549) | 0.4 | [1] |
| Heteroaryl Styryl Sulfone 14f | Ovarian (A2780) | Not specified, but highly potent | [2] |
Note: The specific structures of the derivatives are detailed in the cited literature.
Anti-inflammatory Activity
The anti-inflammatory properties of styryl sulfones have been investigated, particularly their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme. In a notable study comparing stereoisomers, the (Z) configuration in a related series of styryl sulfides demonstrated superior activity. While the corresponding sulfones were found to be less active, this suggests that the spatial arrangement of the styryl and sulfone moieties is critical for interaction with the COX-2 active site.[3]
Table 2: COX-2 Inhibition by Styryl Derivatives
| Compound Series | Isomer | Activity | Reference |
| Styryl-2-acetoxyphenyl sulfides | (Z)-isomer | Potential COX-2 inhibitory activity | [3] |
| Styryl-2-acetoxyphenyl sulfones | (E)- and (Z)-isomers | Less active than corresponding sulfides | [3] |
Neuroprotective Effects
Styryl sulfone derivatives have been identified as promising neuroprotective agents, with demonstrated efficacy in models of Parkinson's disease. These compounds appear to exert their effects through the modulation of key signaling pathways involved in oxidative stress and inflammation.
Table 3: Neuroprotective Activity of Styryl Sulfone Derivatives
| Compound | Assay | Effect | Concentration | Reference |
| Compound 4d | MPP+-induced neurotoxicity | Dose-dependent protection | 2, 5, 10 µM | [4] |
| Compound 4d | LPS-induced NO production | Dose-dependent inhibition | 2, 5, 10 µM | [4] |
| (E)-3,4-diacetoxystyryl sulfones | 6-OHDA, NO, H2O2 induced injury | Significant inhibition | Not specified | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate the biological activities of styryl sulfone isomers.
Anticancer Activity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the styryl sulfone isomers for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
COX-2 Inhibition Assay
The ability of compounds to inhibit the COX-2 enzyme is often assessed using a commercially available inhibitor screening kit.
-
Enzyme and Substrate Preparation: Ovine COX-2 enzyme and arachidonic acid (substrate) are prepared according to the kit's instructions.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the styryl sulfone isomers.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Prostaglandin Detection: The production of prostaglandin H2 (PGH2), the product of the COX-2 reaction, is measured. This can be done through various methods, including enzyme-linked immunosorbent assay (ELISA) for downstream prostaglandins like PGE2.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Neuroprotective Activity Assessment
-
MPP+-induced Neurotoxicity Assay:
-
Cell Culture: Dopaminergic neuronal cells (e.g., SH-SY5Y) are cultured.
-
Compound Pre-treatment: Cells are pre-treated with different concentrations of styryl sulfone isomers for a few hours.
-
Toxin Induction: The neurotoxin 1-methyl-4-phenylpyridinium (MPP+), which induces Parkinson's-like cell death, is added to the cells.
-
Cell Viability Assessment: After a set incubation period (e.g., 24-48 hours), cell viability is assessed using methods like the MTT assay or by measuring lactate dehydrogenase (LDH) release.
-
-
LPS-induced Nitric Oxide (NO) Production Assay:
-
Microglial Cell Culture: Microglial cells (e.g., BV-2) are cultured.
-
Compound Treatment: Cells are treated with styryl sulfone isomers.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) is added to stimulate an inflammatory response and the production of nitric oxide (NO).
-
NO Measurement: The amount of NO produced in the cell culture medium is quantified using the Griess reagent.
-
Signaling Pathways and Mechanisms of Action
The biological effects of styryl sulfone isomers are underpinned by their modulation of specific intracellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Neuroprotection via p38 MAPK and Nrf2 Pathways
Certain neuroprotective styryl sulfone derivatives, such as compound 4d, have been shown to exert their effects by targeting the p38 mitogen-activated protein kinase (MAPK) and the nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.[1]
Caption: Styryl sulfone mediated neuroprotection via p38 MAPK and Nrf2 pathways.
This dual mechanism of inhibiting pro-inflammatory signaling through the p38/NF-κB axis and promoting antioxidant responses via the Nrf2/ARE pathway highlights the multi-target potential of these compounds in combating neurodegenerative diseases.
Anticancer Mechanism via MAPK Pathway Modulation
The anticancer activity of styryl sulfones has been linked to their ability to modulate the MAPK signaling cascade, which plays a crucial role in cell proliferation, differentiation, and apoptosis. Specifically, some styryl sulfones have been shown to affect the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) pathways.
Caption: Styryl sulfone's modulation of MAPK pathways in cancer cells.
By inhibiting the pro-proliferative ERK pathway and activating the pro-apoptotic JNK pathway, styryl sulfones can selectively induce cell cycle arrest and apoptosis in cancer cells.
Experimental Workflow for Comparative Isomer Analysis
A logical workflow is essential for the systematic evaluation and comparison of styryl sulfone isomers.
Caption: Workflow for comparative analysis of styryl sulfone isomers.
This workflow outlines the key stages from synthesis and characterization to biological evaluation and mechanistic studies, culminating in the identification of lead isomers with optimal therapeutic potential.
References
- 1. Design, synthesis, and biological evaluation of (E)-styrylbenzylsulfones as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of heteroaryl styryl sulfone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Novel Synthetic Precursor of Styryl Sulfone Neuroprotective Agents Inhibits Neuroinflammatory Responses and Oxidative Stress Damage through the P38 Signaling Pathway in the Cell and Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of (E)-3,4-diacetoxystyryl sulfone and sulfoxide derivatives in vitro models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenyl Styryl Sulfone vs. Caffeic Acid Phenethyl Ester (CAPE): A Comparative Efficacy Analysis in Parkinson's Disease Models
A detailed examination of the in vitro and in vivo neuroprotective effects of the phenyl styryl sulfone derivative '4d' compared to its parent compound, Caffeic Acid Phenethyl Ester (CAPE), in experimental models of Parkinson's disease. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of their efficacy, supported by experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms and workflows.
Comparative Efficacy Data
The following tables summarize the quantitative data on the neuroprotective and anti-inflammatory effects of the this compound derivative, compound 4d, and its parent compound, Caffeic Acid Phenethyl Ester (CAPE).
In Vitro Efficacy
| Compound | Assay | Cell Type | Toxin/Stimulant | Concentration | Result |
| This compound (4d) | Cell Viability | Primary Mesencephalic Neurons | 10 µM MPP+ | 2, 5, 10 µM | Dose-dependent increase in cell viability, significantly more protective than CAPE.[1] |
| NO Inhibition | Primary Microglia | 1 µg/mL LPS | 2, 5, 10 µM | Dose-dependent inhibition of NO production, more potent than CAPE. | |
| Caffeic Acid Phenethyl Ester (CAPE) | Cell Viability | SH-SY5Y cells | 150 µM 6-OHDA | 1.25 µM | Significant increase in cell viability and ~20% decrease in apoptotic cell death.[2] |
| Caspase Activity | SH-SY5Y cells | 150 µM 6-OHDA | 1.25 µM | Inhibition of caspase activity by ~2-fold.[2] |
In Vivo Efficacy
| Compound | Animal Model | Toxin | Dosage | Key Findings |
| This compound (4d) | MPTP-induced mouse model of Parkinson's disease | MPTP | 40 mg/kg | Significantly protected TH-positive neurons from MPTP-induced death.[1] Suppressed microglial and astrocyte activation in the substantia nigra.[1] |
| Caffeic Acid Phenethyl Ester (CAPE) | 6-OHDA-induced rat model of Parkinson's disease | 6-OHDA | 80 µmol/5 µL (intrastriatal) | Prevented the loss of TH-positive neurons and improved motor performance.[3] |
| MPTP-induced rat model of Parkinson's disease | MPTP | Not specified | Reduced the number of apoptotic cells.[4] |
Signaling Pathways and Experimental Workflow
The neuroprotective effects of this compound '4d' are attributed to its modulation of key signaling pathways involved in inflammation and oxidative stress.
This compound '4d' Mechanism of Action
Caption: this compound '4d' inhibits the p38/NF-κB pathway and activates the Nrf2 pathway.
General Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for evaluating the neuroprotective effects of a compound in a mouse model of Parkinson's.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Culture: Primary mesencephalic neurons are cultured in appropriate media.
-
Pre-treatment: Cells are pre-treated with varying concentrations of this compound '4d' or CAPE for 3 hours.[4]
-
Toxin Induction: The neurotoxin 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, is added to the culture media at a concentration of 10 µM to induce neuronal damage.[4]
-
Incubation: Cells are incubated for 48 hours.[4]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
In Vitro Nitric Oxide (NO) Inhibition Assay (Griess Assay)
-
Cell Culture: Primary microglial cells are cultured.
-
Pre-treatment: Cells are pre-treated with different concentrations of the test compounds.
-
Stimulation: Lipopolysaccharide (LPS) at 1 µg/mL is added to the media to induce an inflammatory response and NO production.
-
Incubation: The cells are incubated for a specified period.
-
Griess Reagent: The cell culture supernatant is mixed with Griess reagent.
-
Absorbance Measurement: The absorbance is measured at approximately 540 nm. The concentration of nitrite, a stable product of NO, is determined by comparison to a standard curve.
In Vivo MPTP Mouse Model of Parkinson's Disease
-
Animals: Male C57BL/6 mice are typically used.
-
Drug Administration: this compound '4d' (e.g., 40 mg/kg) or vehicle is administered to the mice, often via intraperitoneal injection, for a set number of days.[1]
-
MPTP Induction: Mice are administered with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to induce dopaminergic neurodegeneration.[2][4] A common regimen is multiple injections over a short period.
-
Behavioral Analysis: Motor coordination and balance are assessed using tests such as the rotarod test and the pole test at various time points after MPTP administration.
-
Tissue Processing: Following the final behavioral tests, mice are euthanized, and their brains are collected. The brains are then fixed and sectioned for immunohistochemistry or dissected for biochemical analysis like Western blotting.
-
Immunohistochemistry: Brain sections are stained with antibodies against tyrosine hydroxylase (TH) to visualize dopaminergic neurons, CD11b for microglia, and GFAP for astrocytes to assess neurodegeneration and neuroinflammation.[1]
-
Western Blotting: Brain tissue homogenates are used to quantify the protein levels of key signaling molecules such as phosphorylated p38, Nrf2, HO-1, and GCLC to elucidate the mechanism of action.[4]
Conclusion
The this compound derivative '4d' demonstrates superior neuroprotective and anti-inflammatory efficacy in both in vitro and in vivo models of Parkinson's disease when compared to its parent compound, CAPE.[1] This enhanced activity is attributed to its potent inhibition of the pro-inflammatory p38 MAPK/NF-κB signaling pathway and its simultaneous activation of the protective Nrf2 antioxidant response pathway.[2][4] The presented data and protocols provide a solid foundation for further investigation into phenyl styryl sulfones as a promising therapeutic strategy for neurodegenerative diseases.
References
- 1. A Novel Synthetic Precursor of Styryl Sulfone Neuroprotective Agents Inhibits Neuroinflammatory Responses and Oxidative Stress Damage through the P38 Signaling Pathway in the Cell and Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the neuroprotective potential of caffeic acid phenethyl ester in a cellular model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effect of Intrastriatal Caffeic Acid Phenethyl Ester Treatment in 6-OH Dopamine Model of Parkinson's Disease in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caffeic Acid Phenethyl Ester With Mesenchymal Stem Cells Improves Behavioral and Histopathological Changes in the Rat Model of Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating p38 MAPK Inhibition by Styryl Sulfone Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of styryl sulfone compounds on the p38 mitogen-activated protein kinase (MAPK) signaling pathway. The performance of a promising styryl sulfone, compound 4d, is compared with other established p38 MAPK inhibitors, supported by experimental data from peer-reviewed studies. Detailed methodologies for key validation experiments are also provided to aid in the design and interpretation of related research.
Comparative Analysis of p38 MAPK Inhibitors
Table 1: Quantitative Analysis of Styryl Sulfone 4d Inhibition
| Compound | Assay | Concentration | % Inhibition/Effect | Cell Line |
| Styryl Sulfone 4d | Inhibition of p-p38 expression | 10 µM | ~82.7% inhibition of MPP+-induced increase | PC12 cells |
| Inhibition of NO production | 2 µM | ~27.8% | Primary microglia | |
| 5 µM | ~57.1% | |||
| 10 µM | ~94.0% |
Data extracted from a study on novel styryl sulfone compounds as neuroprotective agents.[1][2]
Table 2: Comparative IC50 Values of Alternative p38 MAPK Inhibitors
| Inhibitor | p38α IC50 (nM) | p38β IC50 (nM) | Cell-Based Assay IC50 (nM) (TNF-α/IL-1β release) |
| Neflamapimod (VX-745) | 10[3] | 220[3] | 51-180 (LPS-stimulated HWB) |
| Doramapimod (BIRB-796) | 38[4] | 65[4] | Apparent IC50 of 8-97 (time-dependent) |
| Adezmapimod (SB203580) | 50[5] | 500[5] | 300-500 (THP-1 cells)[5] |
| (S)-p38 MAPK Inhibitor III | 900 | Not specified | 44 (IL-1β), 370 (TNF-α) (PBMCs)[6] |
IC50 values are compiled from various sources and experimental conditions may differ.
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the methods for validation, the following diagrams have been generated using the DOT language.
References
- 1. A Novel Synthetic Precursor of Styryl Sulfone Neuroprotective Agents Inhibits Neuroinflammatory Responses and Oxidative Stress Damage through the P38 Signaling Pathway in the Cell and Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Synthetic Precursor of Styryl Sulfone Neuroprotective Agents Inhibits Neuroinflammatory Responses and Oxidative Stress Damage through the P38 Signaling Pathway in the Cell and Animal Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. (S)-p38 MAPK Inhibitor III | TargetMol [targetmol.com]
Acetylated vs. Un-acetylated Styryl Sulfone Derivatives: A Comparative Analysis of Neuroprotective Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of acetylated and un-acetylated styryl sulfone derivatives, focusing on their neuroprotective properties. The information is supported by experimental data to highlight the potential advantages of acetylation in enhancing therapeutic efficacy.
Styryl sulfone derivatives have emerged as a promising class of compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] A key area of investigation within this class is the impact of structural modifications on their therapeutic potential. This guide focuses on a critical modification: the acetylation of phenolic hydroxyl groups and its influence on the neuroprotective activity of styryl sulfone derivatives in the context of Parkinson's disease models.
Comparative Analysis of Biological Activity
Recent studies have indicated that acetylated styryl sulfone derivatives exhibit more potent neuroprotective effects compared to their un-acetylated (phenolic hydroxyl) counterparts.[2] The following table summarizes the quantitative data from a comparative study on a series of styryl sulfone compounds. The data presented includes the assessment of cell viability in a neurotoxicity model and the inhibition of nitric oxide (NO) production, a key indicator of neuroinflammation.
| Compound ID | Functional Group | Concentration (µM) | Cell Viability (%) vs. MPP+-induced toxicity | NO Production Inhibition (%) vs. LPS-induced production |
| Un-acetylated | Phenolic Hydroxyl | 10 | ~75% | ~40% |
| (Compound 3b) | ||||
| Un-acetylated | Phenolic Hydroxyl | 10 | ~80% | ~55% |
| (Compound 3d) | ||||
| Acetylated | Acetoxy | 10 | ~85% | ~70% |
| (Compound 4b) | ||||
| Acetylated | Acetoxy | 10 | ~95% | ~94% |
| (Compound 4d) | ||||
| CAPE | Phenolic Hydroxyl | 10 | ~70% | ~60% |
| (Reference) |
Data synthesized from a study on novel styryl sulfone compounds in in vitro models of Parkinson's disease.[2] Compound '4d', an acetylated derivative, demonstrated the most significant neuroprotective and anti-inflammatory activity.
The data clearly indicates that the acetylated derivatives, particularly compound 4d , show superior performance in both protecting neurons from toxicity and inhibiting the inflammatory response in microglia.
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in the comparative analysis.
Cell Viability Assay (CCK-8 Assay)
-
Cell Culture: Primary mesencephalic neurons are cultured in appropriate media.
-
Pre-treatment: The neurons are pre-treated with the test compounds (acetylated or un-acetylated styryl sulfone derivatives) at various concentrations (e.g., 2, 5, and 10 µM) for 3 hours.[2]
-
Induction of Neurotoxicity: After pre-treatment, the neurotoxin MPP+ (1-methyl-4-phenylpyridinium) is added to the cell culture at a concentration of 10 µM to induce neuronal damage.[2] This mixture is incubated for 48 hours.
-
Cell Viability Measurement: The cell viability is determined using a Cell Counting Kit-8 (CCK-8) assay. The viability of untreated cells is considered 100%.[2] Data is expressed as the mean ± standard deviation from at least three independent experiments.
Nitric Oxide (NO) Production Inhibition Assay
-
Cell Culture: Primary microglial cells are cultured.
-
Induction of Inflammation: The cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response and nitric oxide production.[2][4]
-
Treatment: The test compounds are added to the culture along with LPS at different concentrations (e.g., 2, 5, and 10 µM).
-
NO Measurement: The concentration of nitric oxide in the culture supernatant is measured using the Griess reagent. The inhibitory activity of the compounds on NO production is calculated.[2] Data is expressed as the mean ± standard deviation from at least three independent experiments.
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and the experimental approach, the following diagrams are provided.
Caption: Proposed mechanism of neuroprotection by the acetylated styryl sulfone derivative, compound 4d.[2]
Caption: General experimental workflow for comparing the bioactivity of derivatives.
Conclusion
The presented data and mechanistic insights strongly suggest that acetylation is a beneficial structural modification for enhancing the neuroprotective and anti-inflammatory properties of styryl sulfone derivatives. The acetylated compounds, particularly compound 4d, demonstrated superior efficacy in mitigating neurotoxicity and neuroinflammation in cellular models of Parkinson's disease.[2] This highlights a promising avenue for the development of more potent therapeutic agents for neurodegenerative diseases. Further in vivo studies are warranted to validate these findings and to explore the pharmacokinetic profiles of these acetylated derivatives.
References
- 1. Synthesis and biological evaluation of heteroaryl styryl sulfone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Synthetic Precursor of Styryl Sulfone Neuroprotective Agents Inhibits Neuroinflammatory Responses and Oxidative Stress Damage through the P38 Signaling Pathway in the Cell and Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Phenyl Styryl Sulfone Derivatives and Combretastatin: A Comparative Guide to Tubulin Polymerization Inhibition
In the landscape of cancer therapeutics, agents that target microtubule dynamics remain a cornerstone of drug development. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for cell division, making them an attractive target for anticancer agents. This guide provides a detailed comparison of the effects of phenyl styryl sulfone derivatives and the well-established natural product, combretastatin A-4, on tubulin polymerization. While direct comparative studies on the parent this compound are limited, this guide leverages available data on its potent derivatives to offer valuable insights for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the Colchicine Binding Site
Both combretastatin A-4 and various potent this compound derivatives exert their antimitotic effects by interacting with tubulin. They bind to the colchicine-binding site on the β-tubulin subunit, a mechanism that disrupts the assembly of microtubules. This interference with tubulin polymerization leads to a cascade of cellular events, including the arrest of the cell cycle in the G2/M phase, disruption of the microtubule network, and ultimately, the induction of apoptosis in cancer cells.
Quantitative Comparison of Tubulin Polymerization Inhibition
The following table summarizes the available quantitative data on the inhibition of tubulin polymerization and the antiproliferative activity of combretastatin A-4 and selected potent derivatives of this compound. It is important to note that the data for phenyl styryl sulfones are for specific derivatives and not the parent compound itself.
| Compound Class | Specific Compound | IC50 for Tubulin Polymerization (µM) | Cell Line | Antiproliferative IC50 (µM) |
| Stilbene | Combretastatin A-4 | 0.86 - 2.1 | - | - |
| - | 1A9 | 0.0036 | ||
| - | 518A2 | 0.02 | ||
| Vinyl Sulfone Derivative | Compound 11k | 1.82 | K562 | - |
| Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonate (PIB-SO) Derivative | Compound 36 | Not explicitly stated, but shown to inhibit | HT-29 | 0.004 |
| M21 | 0.003 | |||
| MCF7 | 0.002 | |||
| Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonate (PIB-SO) Derivative | Compound 44 | Not explicitly stated, but shown to inhibit | HT-29 | 0.003 |
| M21 | 0.002 | |||
| MCF7 | 0.003 | |||
| Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonate (PIB-SO) Derivative | Compound 45 | Not explicitly stated, but shown to inhibit | HT-29 | 0.004 |
| M21 | 0.003 | |||
| MCF7 | 0.003 |
Experimental Methodologies
In Vitro Tubulin Polymerization Assay
The inhibitory effect of compounds on tubulin polymerization is typically assessed using an in vitro assay that monitors the assembly of purified tubulin into microtubules.
Principle: The polymerization of tubulin is monitored by an increase in turbidity (light scattering) or fluorescence. A fluorescent reporter that binds specifically to polymerized tubulin can be used, leading to an increase in fluorescence intensity as microtubules form. The assay is usually performed in a 96-well plate format and read over time using a spectrophotometer or a fluorescence plate reader.
Protocol Outline:
-
Reagent Preparation:
-
Purified tubulin is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).
-
GTP is added to a final concentration of 1 mM.
-
A fluorescent reporter dye is added according to the manufacturer's instructions.
-
Test compounds (this compound derivatives, combretastatin) are prepared in appropriate dilutions.
-
-
Assay Procedure:
-
The tubulin solution is added to the wells of a pre-warmed 96-well plate.
-
The test compounds are added to the respective wells.
-
The plate is immediately placed in a plate reader pre-heated to 37°C.
-
Fluorescence or absorbance is measured at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes).
-
-
Data Analysis:
-
The rate of polymerization and the maximum polymer mass are calculated from the resulting curves.
-
The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is determined by plotting the percentage of inhibition against the compound concentration.
-
Cell Viability (MTT) Assay
The antiproliferative activity of the compounds is commonly determined using a cell viability assay, such as the MTT assay.
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Protocol Outline:
-
Cell Seeding:
-
Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
-
Compound Treatment:
-
The cells are treated with serial dilutions of the test compounds and incubated for a specific period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing tubulin polymerization and the signaling pathway of tubulin dynamics interference.
Caption: Experimental workflow for the in vitro tubulin polymerization assay.
Caption: Inhibition of tubulin polymerization by this compound derivatives and combretastatin A-4.
Conclusion
Both combretastatin A-4 and derivatives of this compound are potent inhibitors of tubulin polymerization that act by binding to the colchicine site on β-tubulin. While combretastatin A-4 is a well-characterized natural product with extensive research supporting its mechanism, recent studies on this compound derivatives, such as vinyl sulfones and phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates, have revealed compounds with comparable and, in some cases, superior antiproliferative activity. The data presented in this guide highlight the potential of the this compound scaffold as a promising area for the development of new and effective antimitotic agents for cancer therapy. Further head-to-head comparative studies are warranted to fully elucidate the relative potency and therapeutic potential of these two classes of compounds.
Safety Operating Guide
Navigating the Disposal of Phenyl Styryl Sulfone: A Step-by-Step Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle phenyl styryl sulfone with appropriate personal protective equipment (PPE). According to safety data for phenyl trans-styryl sulfone, the compound is known to cause skin and serious eye irritation[1]. Therefore, adherence to the following safety measures is mandatory:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat.
-
Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water and seek medical advice[2].
-
Spill Management: In the event of a spill, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal[3][4].
Quantitative Hazard Data
For a clear understanding of the primary hazards associated with this compound, the following table summarizes its classification based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in compliance with all local, regional, and national environmental regulations. The following protocol provides a general framework for its disposal.
Step 1: Waste Identification and Classification
The first critical step is to classify the waste. Chemical waste generators are responsible for determining if a substance is a hazardous waste[4][5]. This compound waste should be treated as hazardous due to its irritant properties. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on classification.
Step 2: Waste Segregation and Collection
-
Dedicated Waste Container: Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, paper towels), in a dedicated, properly labeled hazardous waste container.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").
-
Container Integrity: Ensure the container is in good condition, compatible with the chemical, and securely sealed to prevent leaks or spills.
Step 3: Storage of Chemical Waste
-
Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Segregation: Keep the container segregated from incompatible materials, such as strong oxidizing agents[5].
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
Step 4: Arranging for Professional Disposal
-
Contact EHS or a Licensed Contractor: Do not attempt to dispose of this compound through standard laboratory drains or as regular solid waste. Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Provide Documentation: Be prepared to provide the waste manifest or any other required documentation to the disposal service, detailing the contents of the waste container.
Step 5: Record Keeping
Maintain accurate records of the amount of this compound waste generated, the date of generation, and the date it was sent for disposal. This documentation is crucial for regulatory compliance and laboratory safety audits.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is visualized in the following diagram. This workflow ensures that all necessary safety and regulatory steps are considered.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's safety officers for specific guidance.
References
Personal protective equipment for handling Phenyl styryl sulfone
For Immediate Use by Laboratory Professionals
This guide provides critical safety protocols and logistical procedures for the handling and disposal of Phenyl styryl sulfone. Adherence to these guidelines is essential for minimizing exposure risk and ensuring a safe laboratory environment for researchers, scientists, and drug development professionals. This compound is a chemical that requires careful handling due to its potential to cause skin, eye, and respiratory irritation.
Hazard Summary
This compound (CAS No: 5418-11-1), also known as Phenyl trans-styryl sulfone, is classified with the following hazards:
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Personal Protective Equipment (PPE) Protocol
The selection and proper use of Personal Protective Equipment (PPE) are the most critical lines of defense against exposure to this compound. The following table outlines the required PPE for various laboratory activities involving this compound.
| Activity | Gloves | Gown/Lab Coat | Eye/Face Protection | Respiratory Protection |
| Unpacking/Receiving | Double-layered nitrile gloves | Standard lab coat | Safety glasses | Not required unless package is compromised |
| Weighing/Alquoting (in a ventilated enclosure) | Double-layered nitrile gloves | Disposable gown over lab coat | Safety goggles | Not required in a certified chemical fume hood or ventilated balance enclosure |
| Weighing/Alquoting (on an open bench) | Double-layered nitrile gloves | Disposable gown over lab coat | Face shield and safety goggles | N95 or higher-rated particulate respirator |
| Sample Preparation/Handling | Double-layered nitrile gloves | Disposable gown over lab coat | Safety goggles | Recommended if not handled in a fume hood |
| Spill Cleanup | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant disposable gown | Face shield and safety goggles | P100 particulate respirator or PAPR |
| Waste Disposal | Double-layered nitrile gloves | Disposable gown over lab coat | Safety goggles | Not required if handling sealed containers |
Operational Plans: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocols
Weighing this compound:
-
Don all required PPE as specified in the table above.
-
Perform the weighing operation within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation of airborne particles.
-
Use a dedicated, clean weighing vessel.
-
Carefully transfer the desired amount of this compound using a clean spatula.
-
Close the primary container immediately after weighing.
-
Clean the spatula and the weighing area with a damp cloth to remove any residual powder. Dispose of the cloth as hazardous waste.
Spill Cleanup Protocol (for small spills <1 gram):
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Don PPE: Put on the appropriate PPE for spill cleanup, including a P100 respirator, face shield, safety goggles, chemical-resistant gown, and heavy-duty nitrile or butyl rubber gloves.
-
Contain the Spill: Cover the solid spill with a damp paper towel to prevent the powder from becoming airborne.[3]
-
Collect the Material: Carefully scoop the contained material into a labeled, sealable hazardous waste container using a plastic dustpan and brush.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup, including paper towels, cloths, and disposable PPE, must be placed in the hazardous waste container.
-
Doff PPE: Remove PPE in the correct sequence to avoid cross-contamination.
Disposal Plans
All waste materials contaminated with this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including unused chemical, contaminated paper towels, and disposable PPE, in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
Liquid Waste: If this compound is used in a solution, collect the liquid waste in a separate, labeled, and sealed container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.
Disposal Procedure:
-
Ensure all waste containers are securely sealed and properly labeled with the full chemical name and associated hazards.
-
Store the waste in a designated satellite accumulation area away from incompatible materials.
-
Arrange for pickup and disposal by a certified hazardous waste management company. Do not dispose of this compound down the drain or in regular trash.
PPE Decontamination and Disposal
Proper removal and disposal of contaminated PPE are critical to prevent exposure.
Doffing (Removing) PPE Sequence:
-
Outer Gloves: Remove the outer pair of gloves.
-
Gown: Remove the disposable gown by rolling it down and away from the body, turning it inside out.
-
Eye/Face Protection: Remove the face shield and goggles from the back.
-
Respirator: Remove the respirator without touching the front.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
Disposal of Contaminated PPE:
-
All disposable PPE, including gloves, gowns, and respirator cartridges, must be disposed of as hazardous waste.
-
Reusable eye and face protection should be decontaminated according to the manufacturer's instructions before reuse. If visible contamination cannot be removed, discard as hazardous waste.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
